molecular formula C7H6ClNO2 B1359203 6-Chloro-4-methylpyridine-2-carboxylic acid CAS No. 324028-95-7

6-Chloro-4-methylpyridine-2-carboxylic acid

Cat. No.: B1359203
CAS No.: 324028-95-7
M. Wt: 171.58 g/mol
InChI Key: IDIRHQNTRMGBPJ-UHFFFAOYSA-N
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Description

6-Chloro-4-methylpyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-4-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIRHQNTRMGBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629523
Record name 6-Chloro-4-methylpyridine-2-carboxylic acid
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324028-95-7
Record name 6-Chloro-4-methylpyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-methylpyridine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a molecule's physicochemical properties is the bedrock of successful drug discovery and development. These properties govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth examination of 6-Chloro-4-methylpyridine-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. Our focus extends beyond a mere compilation of data; we aim to deliver a practical understanding of how to measure, interpret, and apply these properties in a research and development setting. The methodologies detailed herein are presented with the causality of experimental choices at the forefront, ensuring a robust and reproducible approach to characterization.

Chemical Identity and Structure

This compound, also known as 6-chloro-4-methylpicolinic acid, belongs to the class of substituted pyridine carboxylic acids.[1][2] The strategic placement of a chlorine atom, a methyl group, and a carboxylic acid on the pyridine ring imparts a unique combination of electronic and steric features, making it a versatile scaffold in the synthesis of complex bioactive molecules.[1][3]

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 324028-95-7[2]
Molecular Formula C₇H₆ClNO₂[2]
Molecular Weight 171.58 g/mol [2]
Canonical SMILES CC1=CC(=NC(=C1)Cl)C(=O)O[2]
InChI Key IDIRHQNTRMGBPJ-UHFFFAOYSA-N[2]

The structural arrangement of the substituents is critical to its reactivity and biological activity. The carboxylic acid at the 2-position, adjacent to the ring nitrogen, influences the molecule's acidity and chelation properties. The chlorine atom at the 6-position provides a site for nucleophilic substitution, while the methyl group at the 4-position can be a site for metabolic modification or can influence binding to biological targets.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design and development. These parameters influence solubility, permeability, and ultimately, bioavailability.

Table 2: Physicochemical Data

PropertyValueMethodSource
Physical State Off-white to yellow crystalline solidVisual Inspection[1]
Melting Point Data not availableExperimental-
Boiling Point 341.8 ± 37.0 °CPredicted[4][5]
pKa 3.34 ± 0.10Predicted[5]
LogP 1.16Computed[1]
Solubility Data not availableExperimental-

Note: The absence of experimentally determined melting point and solubility data in readily available literature highlights the necessity for the robust experimental protocols detailed in this guide.

Acidity (pKa)

The predicted pKa of 3.34 suggests that this compound is a moderately strong acid.[5] This is a critical parameter as it dictates the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The acidity is primarily attributed to the carboxylic acid group, with the electron-withdrawing nature of the pyridine ring and the chlorine atom enhancing its acidity compared to a simple benzoic acid.

Lipophilicity (LogP)

The computed LogP value of 1.16 indicates a moderate lipophilicity.[1] This property is a key determinant of a drug's ability to cross biological membranes and its distribution within the body. A balanced LogP is often sought in drug candidates to ensure adequate solubility in both aqueous and lipid environments.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of any research involving this compound, it is crucial to experimentally verify its key physicochemical properties. The following section provides detailed, field-proven methodologies for this purpose.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).

Solubility Determination

Rationale: Solubility is a critical factor for drug absorption and formulation. Determining solubility in various solvents provides a comprehensive profile of the compound's behavior in different environments.

Protocol (Shake-Flask Method):

  • Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, and methanol.

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspensions are filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

Caption: Workflow for experimental solubility determination.

Spectroscopic Analysis

Rationale: Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and environment of protons. The spectrum is expected to show signals for the aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The acidic proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).[6][7]

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the range of 160-185 ppm.[6]

Sample Preparation Protocol for NMR:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and observe the exchangeable acidic proton.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectra on a calibrated NMR spectrometer.

3.3.2. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

  • A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[6][7]

  • A strong C=O stretching band from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.[6][7]

  • C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching vibration, typically below 800 cm⁻¹.

3.3.3. Mass Spectrometry (MS)

Rationale: MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Result:

  • The molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of 171.58 g/mol .

  • Characteristic fragmentation patterns, such as the loss of CO₂ or Cl.

Caption: Spectroscopic techniques for structural confirmation.

Synthesis and Reactivity

This compound is typically synthesized through multi-step procedures. One common approach involves the chlorination of 4-methylpyridine-2-carboxylic acid.[1] Another route is the carboxylation of 6-chloro-4-methylpyridine.[1]

The reactivity of this molecule is governed by its functional groups:

  • Carboxylic Acid: Can undergo esterification, amidation, and reduction to the corresponding alcohol.

  • Chloro Substituent: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups.

  • Methyl Group: Can be a site for oxidation or other modifications.

Applications in Drug Discovery and Development

Substituted pyridine carboxylic acids are prevalent scaffolds in medicinal chemistry due to their ability to form stable complexes with metal ions and participate in hydrogen bonding interactions with biological targets.[8][9] this compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents, including those with potential anti-inflammatory, antimicrobial, and anticancer activities.[1][3][10] Its structural features allow for diverse derivatization to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, emphasizing the importance of experimental verification. The detailed protocols for characterization are designed to be robust and reproducible, providing a solid foundation for its application in research and drug development. A thorough understanding and application of the principles outlined in this guide will enable scientists to effectively utilize this versatile building block in the creation of novel therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methylpyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel pharmaceutical agents and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous identification and characterization of this molecule. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into spectral interpretation and outlining robust experimental protocols for data acquisition.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol , belongs to the class of substituted pyridine carboxylic acids.[1][3] The pyridine scaffold is a prevalent motif in a vast array of biologically active compounds, and the specific substitution pattern of a chloro group at the 6-position, a methyl group at the 4-position, and a carboxylic acid at the 2-position imparts unique chemical reactivity and potential for molecular interactions. This makes it a valuable intermediate in the synthesis of targeted therapeutics, including protein degrader building blocks.[2]

The precise characterization of this molecule is paramount to ensure the purity and identity of synthetic intermediates and final products in drug development pipelines. This guide serves as a practical resource for scientists, detailing the expected spectroscopic signatures of this compound and the underlying principles for their interpretation.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to understanding its spectroscopic properties. The arrangement of aromatic protons, the methyl group, the carboxylic acid, and the electron-withdrawing chlorine atom on the pyridine ring gives rise to a distinct set of signals in NMR, characteristic vibrational modes in IR, and a specific fragmentation pattern in MS.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the carboxylic acid proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1H
Aromatic Proton (H-5)~7.8Singlet1H
Aromatic Proton (H-3)~7.6Singlet1H
Methyl Protons (-CH₃)~2.5Singlet3H

Expert Insights: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. The downfield chemical shifts of the aromatic protons are a result of the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom. The two aromatic protons are expected to be singlets due to the substitution pattern which minimizes vicinal coupling.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165 - 170
C2 (Pyridine Ring)150 - 155
C6 (Pyridine Ring)150 - 155
C4 (Pyridine Ring)148 - 152
C3 (Pyridine Ring)125 - 130
C5 (Pyridine Ring)120 - 125
Methyl (-CH₃)20 - 25

Expert Insights: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[4] The pyridine ring carbons attached to the electronegative nitrogen and chlorine atoms (C2 and C6) are also deshielded. The methyl carbon appears in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducible and high-quality NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a relaxation delay of 1-2 seconds is typically used.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process reference Reference to Solvent Peak process->reference analyze Spectral Analysis reference->analyze

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-Chloro-4-methylpyridine-2-carboxylic acid (C₇H₆ClNO₂), a pivotal heterocyclic building block in contemporary medicinal chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying scientific principles that govern the procedural choices. We delve into a robust synthetic methodology, outline state-of-the-art purification techniques, and provide a multi-faceted characterization workflow employing spectroscopic and chromatographic methods. The guide is structured to be a self-validating system, where the success of the synthesis is confirmed by the rigorous analytical data presented.

Introduction and Strategic Importance

This compound, also known as 6-chloro-4-methylpicolinic acid, is a substituted pyridine derivative with a molecular weight of 171.58 g/mol .[1][2] Its strategic importance in the pharmaceutical industry is significant, primarily serving as a key intermediate in the synthesis of more complex bioactive molecules.[1] The pyridinecarboxylic acid scaffold is a privileged structure in drug design due to its ability to engage in various biological interactions, such as hydrogen bonding and metal ion coordination.[1] The presence of a chlorine atom and a methyl group on the pyridine ring modifies the electronic properties and steric profile of the molecule, allowing for fine-tuning of the pharmacological activity of the final drug candidates.[1] Research has highlighted its role as a precursor in the development of agents targeting infectious diseases and cancer, as well as compounds with anti-inflammatory and analgesic properties.[1]

Synthesis Methodology: A Guided Approach

The synthesis of this compound can be approached through several routes. The most common and scalable methods include the direct chlorination of a pyridine precursor or the oxidation of a methyl group on a chlorinated pyridine scaffold.[1] This guide will focus on the oxidation of 2-chloro-4,6-dimethylpyridine, a method noted for its reliability and control.[1]

Retrosynthetic Analysis & Strategy

The chosen synthetic strategy involves the selective oxidation of one of the two methyl groups of 2-chloro-4,6-dimethylpyridine. The methyl group at the 2-position is more sterically hindered by the adjacent chlorine atom, and the electronic effects of the nitrogen atom can influence the reactivity of the methyl groups. However, controlling the oxidation to be selective for one methyl group can be challenging. A common approach is to use a strong oxidizing agent under controlled conditions.

Visualizing the Synthetic Workflow

The overall process from starting material to the final, characterized product is a multi-step workflow that requires careful execution and validation at each stage.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A Starting Material: 2-Chloro-4,6-dimethylpyridine B Oxidation Reaction A->B C Crude Product: This compound B->C D Recrystallization or Column Chromatography C->D E Pure Product D->E F Spectroscopy (NMR, IR, MS) & Chromatography (HPLC) E->F G Final Validated Compound F->G

Caption: A high-level overview of the synthesis, purification, and characterization workflow.

Detailed Experimental Protocol: Oxidation of 2-Chloro-4,6-dimethylpyridine

This protocol describes a common method for the synthesis of the target compound.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
2-Chloro-4,6-dimethylpyridineC₇H₈ClN141.6030342-06-6Starting material
Potassium PermanganateKMnO₄158.037722-64-7Oxidizing agent
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Acid catalyst
Sodium BisulfiteNaHSO₃104.067631-90-5For quenching
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent
Hydrochloric Acid (conc.)HCl36.467647-01-0For acidification
Deionized WaterH₂O18.027732-18-5Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-4,6-dimethylpyridine (14.16 g, 0.1 mol) and 200 mL of deionized water.

  • Oxidation: While stirring vigorously, slowly add potassium permanganate (31.6 g, 0.2 mol) in small portions over a period of 2 hours. The reaction is exothermic; maintain the temperature between 70-80°C using a water bath.

  • Reaction Monitoring: After the addition is complete, continue stirring at 80°C for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The brown manganese dioxide precipitate is removed by vacuum filtration.

  • Quenching: To the clear filtrate, add a saturated solution of sodium bisulfite until the purple color of any remaining permanganate disappears.

  • Acidification: Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Purification

The crude product obtained from the synthesis may contain unreacted starting materials or side products. Recrystallization is an effective method for purification.

Protocol for Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Relationship Between Characterization Techniques

The following diagram illustrates how different analytical techniques provide complementary information to build a complete picture of the synthesized molecule.

G cluster_structure Structural Elucidation cluster_functional_groups Functional Group Identification cluster_purity Purity Assessment Molecule Synthesized Molecule (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR Connectivity & Chemical Environment MS Mass Spectrometry Molecule->MS Molecular Weight & Fragmentation IR FT-IR Spectroscopy Molecule->IR Vibrational Modes (Bonds) HPLC HPLC Molecule->HPLC Purity & Quantification

Caption: Interconnectivity of analytical techniques for molecular characterization.

Spectroscopic and Chromatographic Data

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Signals for the carbon atoms of the pyridine ring, the methyl group, and the carboxylic acid carbonyl group.
FT-IR (cm⁻¹) Broad O-H stretch (2500-3300), C=O stretch (~1700), C=C and C=N stretches (1400-1600), C-Cl stretch (600-800).[3][4]
Mass Spec. Molecular ion peak [M]+ at m/z 171 and [M+2]+ at m/z 173 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).
HPLC A single major peak indicating high purity.

Note: Specific chemical shifts in NMR are dependent on the solvent used.

Example HPLC Method (Adapted from related compounds): [5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[2]

  • GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6] Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this important chemical intermediate. The multi-faceted characterization approach ensures the high quality of the synthesized compound, which is crucial for its application in drug discovery and development.

References

The Biological Versatility of 6-Chloro-4-methylpyridine-2-carboxylic Acid Derivatives: A Technical Guide for Drug and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-chloro-4-methylpyridine-2-carboxylic acid scaffold represents a privileged chemical structure, serving as a foundational component in the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of its derivatives, with a primary focus on their applications in the agrochemical and pharmaceutical sectors. We will delve into their potent herbicidal properties, which are primarily mediated through the modulation of the auxin signaling pathway, as well as their significant antimicrobial activities, including their role as succinate dehydrogenase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate the design and implementation of research programs centered on this versatile chemical class.

Introduction: The Chemical and Biological Significance of the Picolinic Acid Core

Picolinic acid, or 2-pyridinecarboxylic acid, and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] The strategic incorporation of substituents onto the pyridine ring allows for the fine-tuning of their physicochemical properties and biological targets. The subject of this guide, the this compound core, is a prime example of a scaffold whose derivatives have demonstrated significant potential in both agriculture and medicine. The presence of a chlorine atom at the 6-position, a methyl group at the 4-position, and a carboxylic acid at the 2-position provides a unique combination of reactivity, lipophilicity, and hydrogen-bonding capability, making it a valuable starting point for the synthesis of novel bioactive molecules.[2] This guide will provide a comprehensive overview of the key biological activities associated with this scaffold, supported by mechanistic insights, quantitative data, and detailed experimental protocols.

Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in the exploration of their biological potential. Several synthetic routes to the core structure have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production.

One common approach involves the oxidation of the corresponding picoline. For instance, 6-chloro-3-fluoro-2-methylpyridine can be oxidized to 6-chloro-3-fluoro-2-picolinic acid using potassium dichromate in the presence of a catalyst system.[3] A general and widely applicable method for the synthesis of picolinic acids is the permanganate oxidation of the corresponding α-picoline.[4]

Derivatization of the this compound core is typically achieved through standard transformations of the carboxylic acid group, such as esterification or amidation. For example, the synthesis of methyl 4-chloropicolinate can be achieved by treating 2-picolinic acid with thionyl chloride to form the acid chloride, followed by reaction with methanol.[5]

General Protocol for the Synthesis of Pyridine Carboxamide Derivatives

The following is a general protocol for the synthesis of pyridine carboxamide derivatives, which are a key class of biologically active compounds derived from this compound. This protocol is based on the condensation reaction between a pyridine carboxylic acid and an appropriate amine.[6]

Step 1: Activation of the Carboxylic Acid The pyridine carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate the subsequent amidation. A common method is the treatment with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF).

Step 2: Amide Bond Formation The activated carboxylic acid derivative is then reacted with the desired amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. The reaction is typically carried out at room temperature or with gentle heating.

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is washed with aqueous solutions to remove unreacted reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by techniques such as column chromatography or recrystallization to yield the desired pyridine carboxamide.

Herbicidal Activity: Modulation of the Auxin Signaling Pathway

A significant body of research has focused on the development of this compound derivatives as herbicides.[7][8][9][10][11] These compounds often exhibit potent, broad-spectrum herbicidal activity, and their mechanism of action is primarily attributed to their function as synthetic auxins.

Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins, including picolinic acid derivatives, mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, and ultimately, plant death. The core of the auxin signaling pathway involves the interaction of three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the absence of auxin, Aux/IAA proteins bind to and repress the activity of ARF transcription factors, which are responsible for regulating the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the transcription of genes that regulate plant growth and development. The overstimulation of this pathway by synthetic auxins leads to the herbicidal effect.

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin (or Synthetic Auxin) Aux_IAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor Aux_IAA_low->ARF_low Binds and represses Gene_low Auxin-Responsive Gene ARF_low->Gene_low Repression Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Part of Aux_IAA_high Aux/IAA Repressor SCF_Complex->Aux_IAA_high Ubiquitination Ubiquitin Ubiquitin Proteasome 26S Proteasome Aux_IAA_high->TIR1_AFB Binds in presence of Auxin Aux_IAA_high->Proteasome Degradation ARF_high ARF Transcription Factor Gene_high Auxin-Responsive Gene ARF_high->Gene_high Activation Growth Uncontrolled Growth (Herbicidal Effect) Gene_high->Growth

Figure 1: The Auxin Signaling Pathway.
Structure-Activity Relationship (SAR) for Herbicidal Activity

The herbicidal efficacy of this compound derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring and modifications to the carboxylic acid group. For instance, the introduction of a pyrazolyl group at the 6-position of 2-picolinic acid has been shown to be a successful strategy for discovering novel synthetic auxin herbicides.[7] The substitution pattern on the pyrazolyl ring itself can further modulate the activity, with certain substitutions leading to compounds with IC₅₀ values significantly lower than commercial herbicides like picloram and halauxifen-methyl.[11]

Quantitative Data on Herbicidal Activity

The following table summarizes the herbicidal activity of selected 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives against the root growth of Arabidopsis thaliana.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM)[11]
V-2CF₃4-Me0.04
V-7CH₃4-Cl0.03
V-8CH₃4-F0.05
Picloram--1.25
Halauxifen-methyl--1.52
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is a standard method for evaluating the herbicidal activity of compounds by measuring their effect on the root growth of the model plant Arabidopsis thaliana.[12][13]

1. Seed Sterilization and Plating:

  • Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse with sterile water five times.

  • Suspend the sterilized seeds in sterile 0.1% agar and plate them on Murashige and Skoog (MS) medium supplemented with the test compound at various concentrations.

2. Stratification and Germination:

  • Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber with a controlled light and temperature cycle (e.g., 16 hours light/8 hours dark at 22°C).

3. Root Length Measurement:

  • After a set period of growth (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings using image analysis software.

4. Data Analysis:

  • Calculate the percentage of root growth inhibition for each concentration relative to a solvent control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of root growth) by fitting the data to a dose-response curve.

Antimicrobial Activity: A Dual Threat to Bacteria and Fungi

Derivatives of this compound have also demonstrated significant antimicrobial properties, exhibiting both antibacterial and antifungal activities. This dual activity makes them attractive candidates for the development of new antimicrobial agents for both agricultural and clinical applications.

Antifungal Activity: Inhibition of Succinate Dehydrogenase

A key mechanism of antifungal action for many pyridine carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[6][14] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the respiratory chain, catalyzing the oxidation of succinate to fumarate.

By binding to the ubiquinone-binding site of the SDH complex, these inhibitors block the transfer of electrons from succinate to the rest of the electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.

SDH_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ Electron Transfer Complex_III Complex III UQ->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Inhibitor Pyridine Carboxamide Inhibitor Inhibitor->SDH Binds and Inhibits

Figure 2: Mechanism of Succinate Dehydrogenase Inhibition.

The antifungal activity of pyridine carboxamide derivatives is highly dependent on their chemical structure. Modifications to the amide portion of the molecule, as well as substitutions on the pyridine ring, can significantly impact their potency and spectrum of activity. For example, the introduction of a diarylamine-modified scaffold has been shown to yield compounds with good in vitro and in vivo antifungal activity.[6]

The following table presents the in vitro antifungal activity of selected pyridine carboxamide derivatives against various plant pathogenic fungi.

Compound IDR SubstituentBotrytis cinerea MIC (µg/mL)[6]Rhizoctonia solani MIC (µg/mL)
3f6-Chloro>50>50
Thifluzamide-12.56.25

Note: More extensive quantitative data for a broader range of derivatives is needed to establish a comprehensive SAR.

This protocol is a standard method for assessing the in vitro antifungal activity of a compound by measuring its effect on the growth of fungal mycelium.[4][15][16]

1. Media Preparation:

  • Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

  • While the medium is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the amended media into sterile petri dishes.

2. Inoculation:

  • From a fresh, actively growing culture of the target fungus, cut a small plug of mycelium (e.g., 5 mm in diameter) from the edge of the colony.

  • Place the mycelial plug in the center of each agar plate.

3. Incubation:

  • Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25-28°C) in the dark.

4. Measurement and Data Analysis:

  • After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to a solvent control.

  • Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) from a dose-response curve.

Antibacterial Activity

In addition to their antifungal properties, certain derivatives of pyridine carboxylic acids have shown promising antibacterial activity.[2][15] The exact mechanism of action for the antibacterial effects of this compound derivatives is not as well-defined as their herbicidal and antifungal mechanisms. However, research on related pyridine-containing compounds suggests that their antibacterial activity may arise from various mechanisms, including the inhibition of essential enzymes or the disruption of cell membrane integrity. For instance, some pyridone-carboxylic acids are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[15]

The following table presents the minimum inhibitory concentration (MIC) values of selected pyridine derivatives against representative Gram-positive and Gram-negative bacteria.

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyridone-carboxylic acidsStaphylococcus aureus0.1 - >100[15]
Pyridone-carboxylic acidsEscherichia coli0.2 - >100[15]
Pyridone-carboxylic acidsPseudomonas aeruginosa0.78 - >100[15]

The broth microdilution method is a standard and widely used technique to determine the MIC of an antibacterial agent.[6][17]

1. Preparation of Reagents:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

  • Prepare a suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB).

2. Serial Dilutions:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the growth medium to obtain a range of concentrations.

3. Inoculum Preparation:

  • Grow the target bacterial strain overnight in the appropriate broth.

  • Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Further dilute the standardized inoculum in the growth medium to achieve the final desired inoculum density in the wells (typically 5 x 10⁵ CFU/mL).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

5. MIC Determination:

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and promising class of biologically active compounds. Their demonstrated efficacy as both herbicides and antimicrobial agents highlights their potential for addressing critical challenges in agriculture and human health. The well-elucidated auxinic mechanism of their herbicidal activity provides a solid foundation for the rational design of new and improved weed control agents. Similarly, the identification of succinate dehydrogenase as a key target for their antifungal activity opens avenues for the development of novel fungicides.

Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships for all identified biological activities will be crucial for optimizing the potency and selectivity of these compounds. Further investigation into the specific molecular targets of their antibacterial activity is warranted to fully understand their potential as therapeutic agents. Additionally, studies on the environmental fate and toxicological profiles of these compounds will be essential for their safe and sustainable application. The continued exploration of the this compound scaffold is poised to yield a new generation of valuable agrochemicals and pharmaceuticals.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-Chloro-4-methylpyridine-2-carboxylic acid, a substituted pyridine derivative, has emerged as a compound of significant interest within the scientific community, demonstrating a spectrum of biological activities. This technical guide provides a comprehensive exploration of its potential mechanisms of action, synthesizing current knowledge derived from analogous compounds and theoretical frameworks. While direct, in-depth studies on this specific molecule are nascent, this paper will elucidate two primary, well-supported hypothetical mechanisms: the inhibition of prolyl 4-hydroxylase and the disruption of microbial cell wall synthesis. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a structured understanding of the compound's potential therapeutic applications and guiding future experimental design.

Introduction: The Chemical and Biological Landscape of a Promising Molecule

This compound (C₇H₆ClNO₂) is a heterocyclic compound featuring a pyridine ring scaffold, a substitution pattern that has proven to be a cornerstone in the development of numerous therapeutic agents.[1] Its structure, characterized by a carboxylic acid group at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 4-position, bestows upon it a unique electronic and steric profile that dictates its biological interactions.

Initial investigations have revealed that this compound exhibits notable antimicrobial properties, displaying both antibacterial and antifungal activities.[2] This has positioned the compound as a potential candidate for the development of novel anti-infective agents. Furthermore, its structural resemblance to known enzyme inhibitors, particularly those targeting metalloenzymes, suggests a broader therapeutic potential that extends beyond antimicrobial applications.

This guide will now delve into the two most plausible mechanisms of action, providing a detailed analysis of the underlying biochemical pathways and the experimental evidence that supports these hypotheses.

The Prolyl 4-Hydroxylase Inhibition Hypothesis: A Gateway to Anti-Fibrotic and Anti-Cancer Therapies

A compelling body of evidence points towards the potential of this compound to function as an inhibitor of prolyl 4-hydroxylase (P4H). P4H is a critical enzyme in human physiology, responsible for the post-translational hydroxylation of proline residues within collagen, a process essential for the stability of the collagen triple helix.[3] The dysregulation of P4H activity is implicated in a range of pathologies, most notably in fibrotic diseases and cancer, where excessive collagen deposition contributes to disease progression.[4]

Structural Analogy to Known P4H Inhibitors

The pyridine-2-carboxylic acid moiety is a well-established pharmacophore for the inhibition of 2-oxoglutarate (2-OG) dependent dioxygenases, a superfamily of enzymes to which P4H belongs.[5] Several pyridine dicarboxylic acids have been identified as potent inhibitors of P4H, acting as competitive inhibitors with respect to the co-substrate 2-oxoglutarate.[5] The carboxylic acid group of these inhibitors is believed to chelate the active site Fe(II) ion, mimicking the binding of 2-OG. The substituents on the pyridine ring of this compound, namely the chlorine and methyl groups, likely modulate the compound's binding affinity and selectivity for the enzyme's active site.

The Signaling Pathway of P4H Inhibition

The proposed mechanism of P4H inhibition by this compound would involve its binding to the active site of the enzyme, thereby preventing the hydroxylation of proline residues in procollagen chains. This would lead to the formation of unstable procollagen molecules that are unable to fold into the stable triple-helical conformation and are subsequently degraded intracellularly. The net result is a reduction in the secretion of mature collagen into the extracellular matrix.

P4H_Inhibition_Pathway cluster_ER Endoplasmic Reticulum Procollagen Procollagen P4H Prolyl 4-Hydroxylase (Active) Procollagen->P4H Substrate Degradation Degradation Procollagen->Degradation Unstable Procollagen Hydroxylated_Procollagen Hydroxylated_Procollagen P4H->Hydroxylated_Procollagen Hydroxylation Inhibited_P4H Prolyl 4-Hydroxylase (Inhibited) Extracellular_Matrix Reduced Collagen Deposition Hydroxylated_Procollagen->Extracellular_Matrix Secretion & Assembly Compound 6-Chloro-4-methyl- pyridine-2-carboxylic acid Compound->P4H Inhibition

Figure 1: Proposed signaling pathway of P4H inhibition.

Experimental Validation: A Roadmap for Researchers

To rigorously test the P4H inhibition hypothesis, a series of well-defined experiments are necessary. The following protocols provide a framework for such an investigation.

Experimental Protocol 1: In Vitro P4H Enzyme Inhibition Assay

  • Objective: To determine the direct inhibitory effect of this compound on recombinant human P4H activity.

  • Methodology:

    • Utilize a well-established in vitro P4H assay, such as one that measures the decarboxylation of 2-oxo[1-¹⁴C]glutarate.

    • Incubate varying concentrations of the test compound with recombinant human P4H, a peptide substrate (e.g., (Pro-Pro-Gly)₁₀), FeSO₄, 2-oxoglutarate, and ascorbate.

    • Measure the amount of ¹⁴CO₂ released to determine the rate of the P4H-catalyzed reaction.

    • Calculate the IC₅₀ value of the compound.

  • Expected Outcome: A dose-dependent inhibition of P4H activity, confirming a direct interaction between the compound and the enzyme.

Experimental Protocol 2: Cellular Collagen Synthesis Assay

  • Objective: To assess the effect of the compound on collagen synthesis in a cellular context.

  • Methodology:

    • Culture human dermal fibroblasts or other collagen-producing cell lines.

    • Treat the cells with various concentrations of this compound.

    • Metabolically label the cells with [³H]proline.

    • Measure the incorporation of [³H]hydroxyproline into newly synthesized collagen by separating proline and hydroxyproline via ion-exchange chromatography.

  • Expected Outcome: A reduction in the ratio of [³H]hydroxyproline to [³H]proline, indicating an inhibition of prolyl hydroxylation in a cellular environment.

Parameter Experimental Assay Expected Result for P4H Inhibition
IC₅₀ In Vitro P4H Enzyme Inhibition AssayLow micromolar to nanomolar range
[³H]hydroxyproline / [³H]proline ratio Cellular Collagen Synthesis AssayDose-dependent decrease

The Antimicrobial Mechanism: Disrupting the Microbial Fortress

The observed antibacterial and antifungal activities of this compound suggest a mechanism that targets fundamental microbial processes.[2] A plausible hypothesis is the disruption of microbial cell wall synthesis, a well-established target for many successful antimicrobial agents.

The Rationale for Cell Wall Synthesis Inhibition

The microbial cell wall is a rigid, protective layer that is essential for maintaining cell shape and integrity, particularly in the face of osmotic stress. Its biosynthesis is a complex, multi-step process involving a series of enzymatic reactions that are unique to microbes and absent in host organisms, making it an ideal target for selective toxicity. The presence of the chlorine atom and the carboxylic acid group on the pyridine ring of this compound may facilitate its interaction with key enzymes involved in this pathway.[2]

A Putative Model of Action

While the precise molecular target within the cell wall synthesis pathway remains to be identified, a general model can be proposed. The compound may act as an inhibitor of one or more of the transpeptidases or transglycosylases, enzymes responsible for the cross-linking of peptidoglycan chains in bacteria or the synthesis of glucan and chitin in fungi. The carboxylic acid moiety could potentially mimic a substrate or bind to a critical residue in the enzyme's active site, while the overall structure of the molecule could provide the necessary specificity.

Antimicrobial_Workflow Compound 6-Chloro-4-methyl- pyridine-2-carboxylic acid Microbial_Cell Bacterial or Fungal Cell Compound->Microbial_Cell Cell_Wall_Enzyme Cell Wall Synthesis Enzyme (e.g., Transpeptidase) Compound->Cell_Wall_Enzyme Inhibition Microbial_Cell->Cell_Wall_Enzyme Targeting Cell_Wall_Synthesis Cell_Wall_Synthesis Cell_Wall_Enzyme->Cell_Wall_Synthesis Catalyzes Weakened_Cell_Wall Weakened_Cell_Wall Cell_Wall_Synthesis->Weakened_Cell_Wall Disruption Cell_Lysis Cell_Lysis Weakened_Cell_Wall->Cell_Lysis Leads to

Figure 2: Hypothetical workflow of antimicrobial action.

A Framework for Mechanistic Elucidation

To dissect the antimicrobial mechanism of action, a systematic approach is required. The following experimental workflow outlines key steps to identify the molecular target and validate the proposed mechanism.

Experimental Protocol 3: Target Identification Workflow

  • Objective: To identify the specific molecular target of this compound in a model microbial organism.

  • Methodology:

    • Step 1: Minimum Inhibitory Concentration (MIC) Determination: Establish the MIC of the compound against a panel of clinically relevant bacteria and fungi.

    • Step 2: Macromolecular Synthesis Assays: Determine the effect of the compound at its MIC on the synthesis of DNA, RNA, protein, and cell wall precursors using radiolabeled precursors (e.g., [³H]thymidine, [³H]uridine, [³H]leucine, and N-acetyl-[¹⁴C]glucosamine). A specific inhibition of cell wall precursor incorporation would support the hypothesis.

    • Step 3: Target-Based Screening or Affinity Chromatography: If a specific enzyme family is suspected (e.g., penicillin-binding proteins), perform in vitro assays with purified enzymes. Alternatively, immobilize the compound on a solid support and use it as bait to pull down its binding partners from a microbial cell lysate, followed by identification of the bound proteins using mass spectrometry.

  • Expected Outcome: Identification of a specific enzyme or protein that is directly inhibited by the compound, leading to the observed antimicrobial effect.

Conclusion and Future Directions

This compound represents a molecule with significant therapeutic potential, underscored by two compelling, albeit hypothetical, mechanisms of action. The structural similarities to known P4H inhibitors suggest its utility in the treatment of fibrotic diseases and cancer, while its demonstrated antimicrobial activity positions it as a promising lead for the development of novel anti-infectives.

The in-depth technical guide presented here provides a solid foundation for the scientific community to build upon. The proposed experimental protocols offer a clear path forward for validating these hypotheses and elucidating the precise molecular interactions that govern the biological activity of this intriguing compound. Future research should focus on the execution of these experiments, with a particular emphasis on target identification and validation. A deeper understanding of the mechanism of action of this compound will undoubtedly accelerate its journey from a promising molecule to a potential therapeutic agent.

References

A Technical Guide to 6-Chloro-4-methylpyridine-2-carboxylic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-methylpyridine-2-carboxylic acid is a substituted pyridine derivative recognized for its significant role as a versatile intermediate and building block in organic synthesis and medicinal chemistry. Its structural framework, featuring a pyridine core functionalized with a carboxylic acid, a methyl group, and a reactive chlorine atom, makes it a valuable precursor for the synthesis of complex heterocyclic molecules.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in drug discovery and chemical research. The strategic placement of its functional groups allows for a wide range of chemical transformations, positioning it as a key component in the development of novel pharmaceutical agents, particularly those targeting infectious diseases and inflammatory conditions.[1]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [1][3]
Synonyms 6-Chloro-4-methylpicolinic acid, 6-Chloro-4-methyl-2-pyridinecarboxylic acid [2][3][4]
CAS Number 324028-95-7 [1][3]
Molecular Formula C₇H₆ClNO₂ [1][3]
Molecular Weight 171.58 g/mol [1][3]
Canonical SMILES CC1=CC(=NC(=C1)Cl)C(=O)O [3]

| InChIKey | IDIRHQNTRMGBPJ-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical Data

Property Value Source
Appearance Off-white to yellow solid/crystalline powder [1]
Boiling Point 341.8 ± 37.0 °C (Predicted) [4][5]
Density 1.390 ± 0.06 g/cm³ (Predicted) [4][5]
pKa 3.34 ± 0.10 (Predicted) [4]

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C in a dry, well-ventilated place. |[4] |

Synthesis and Purification

The primary and most scalable method for producing this compound is through the selective chlorination of its parent compound, 4-methylpyridine-2-carboxylic acid.[1]

Synthetic Pathway: Direct Chlorination

The core of this synthesis involves the regioselective introduction of a chlorine atom at the 6-position of the pyridine ring. This position is susceptible to nucleophilic substitution, but direct chlorination using potent agents like thionyl chloride (SOCl₂) or chlorine gas is an effective approach. The reaction must be carefully controlled to prevent over-chlorination and other side reactions.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Methylpyridine-2-carboxylic Acid C Reaction Vessel (Inert Atmosphere) A->C Add B Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂) B->C Add (Controlled) D This compound C->D Controlled Temp. & Stoichiometry

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

This protocol describes a general laboratory-scale synthesis.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-methylpyridine-2-carboxylic acid (1 equivalent).

  • Inert Atmosphere: Purge the system with dry nitrogen gas. This is crucial to prevent side reactions with atmospheric moisture, especially when using moisture-sensitive reagents like thionyl chloride.

  • Reaction: Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise to the flask at a controlled temperature (e.g., 0°C). The excess thionyl chloride can serve as both the reagent and the solvent.

  • Reflux: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

  • Isolation: The solid product will precipitate out of the aqueous solution. Isolate the crude product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity compound.

Applications in Drug Discovery and Development

The unique trifunctional structure of this compound makes it a highly valuable scaffold in medicinal chemistry. The pyridine ring is a common motif in bioactive molecules, and the carboxylic acid, chlorine, and methyl groups offer distinct points for chemical modification.[1][2]

Role as a Pharmaceutical Intermediate

The compound serves as a key building block for more complex molecules.[1]

  • Carboxylic Acid Group: Acts as a handle for forming amides, esters, and other derivatives.[2]

  • Chlorine Atom: Can be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups (e.g., amines, ethers, thiols) to explore the chemical space around the core scaffold.[1]

  • Methyl Group: Can be functionalized or can provide steric and electronic influence on the molecule's interaction with biological targets.[2]

Its application has been explored in the synthesis of anti-inflammatory drugs, analgesics, and agents targeting infectious diseases.[1]

Reported Biological Activity

Preliminary research indicates that this compound itself exhibits antimicrobial properties, showing both antibacterial and antifungal activities against a range of pathogens.[1] This inherent bioactivity adds to its appeal as a lead structure for the development of new anti-infective agents.

Application_Pathway A This compound (Scaffold) B Multi-step Chemical Synthesis (e.g., Amidation, Cross-Coupling) A->B Precursor C Novel Bioactive Compound (e.g., Enzyme Inhibitor) B->C Yields D Biological Target (e.g., Kinase, Protease) C->D Interacts with E Therapeutic Effect (e.g., Anti-inflammatory, Antimicrobial) D->E Modulates

Caption: Conceptual role in drug development.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its hazardous nature.

GHS Hazard Classification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[3]

Table 3: GHS Hazard Summary

Pictogram Signal Word Hazard Statements

|

alt text
| Warning | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

Precautionary Measures and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[6]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.

  • Handling Practices: Avoid breathing dust, fumes, or vapors.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[7]

First Aid Procedures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store under an inert atmosphere.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a compound of significant strategic importance for researchers in synthetic and medicinal chemistry. Its well-defined structure, coupled with multiple reactive sites, provides a robust platform for the design and synthesis of novel molecules with therapeutic potential. While its utility is clear, the compound's hazardous properties demand rigorous adherence to safety and handling protocols to ensure safe and effective use in the laboratory.

References

An In-depth Technical Guide to 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS: 324028-95-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-methylpyridine-2-carboxylic acid, a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates its physicochemical properties, outlines detailed synthetic pathways, explores its chemical reactivity, and discusses its current and potential applications, with a focus on drug discovery. This guide is intended to serve as a critical resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of a Substituted Picolinic Acid

This compound, also known as 6-chloro-4-methylpicolinic acid, is a strategically important molecule in the field of heterocyclic chemistry.[1] As a derivative of picolinic acid (pyridine-2-carboxylic acid), it belongs to a class of compounds that has historically been a cornerstone in the development of numerous therapeutic agents.[2] The unique arrangement of its functional groups—a carboxylic acid at the 2-position, a methyl group at the 4-position, and a chlorine atom at the 6-position—imparts a distinct reactivity profile and allows for diverse chemical modifications.

The pyridine ring is a privileged scaffold in medicinal chemistry, capable of engaging in hydrogen bonding and coordinating with metal ions. The substituents on this particular scaffold further refine its properties. The chlorine atom at the 6-position acts as a leaving group in nucleophilic substitution reactions and modulates the electronic properties of the ring. The methyl group at the 4-position can influence lipophilicity and metabolic stability, while the carboxylic acid at the 2-position provides a handle for amide bond formation, esterification, and other key synthetic transformations. These features make this compound a valuable starting material for creating libraries of complex molecules with potential biological activity, including antimicrobial and herbicidal agents.[1][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 324028-95-7[4][5]
Molecular Formula C₇H₆ClNO₂[1][4]
Molecular Weight 171.58 g/mol [1][4]
Appearance Off-white to yellow solid[1]
Boiling Point (Predicted) 341.8 ± 37.0 °C at 760 mmHg[5]
Density (Predicted) 1.390 ± 0.06 g/cm³[5]
pKa (Predicted) 3.34 ± 0.10[5]
Spectroscopic Data (Predicted and Representative)
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (s, 1H, COOH), ~7.8 (s, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~2.4 (s, 3H, CH₃). The acidic proton of the carboxylic acid is expected to be a broad singlet at a high chemical shift. The two aromatic protons on the pyridine ring would appear as singlets, and the methyl protons would also be a singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~165 (C=O), ~152 (Ar-C), ~150 (Ar-C), ~148 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~20 (CH₃). The carbonyl carbon will be the most downfield signal, followed by the aromatic carbons, with the methyl carbon appearing upfield.

  • Infrared (IR) Spectroscopy (ATR, cm⁻¹): A broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching vibration should appear around 1700-1730 cm⁻¹. C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ region.[4][6]

  • Mass Spectrometry (MS-ESI): The fragmentation pattern of pyridine carboxylic acid esters often involves the loss of the alkoxy group to form a stable acylium ion.[5] For the free acid, a prominent molecular ion peak [M-H]⁻ would be expected in negative ion mode.

Synthesis and Purification

The synthesis of this compound can be logically approached through the oxidation of the corresponding picoline precursor, 2-chloro-4,6-dimethylpyridine. This method is a common and effective strategy for the preparation of pyridine carboxylic acids.[7]

Synthesis_Workflow cluster_0 Starting Material cluster_1 Oxidation cluster_2 Product 2_chloro_4_6_dimethylpyridine 2-Chloro-4,6-dimethylpyridine Reaction Oxidation Reaction 2_chloro_4_6_dimethylpyridine->Reaction 1. Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, SeO2) Oxidizing_Agent->Reaction 2. Target_Compound 6-Chloro-4-methylpyridine- 2-carboxylic acid Reaction->Target_Compound Yields

A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Oxidation of 2-Chloro-4,6-dimethylpyridine

This protocol is a representative procedure based on established methods for the oxidation of methylpyridines.[7]

Materials and Reagents:

  • 2-Chloro-4,6-dimethylpyridine

  • Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4,6-dimethylpyridine in an appropriate solvent such as water or a mixture of water and pyridine.

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., potassium permanganate) in portions to the stirred solution. The reaction is exothermic, and the temperature should be controlled.

  • Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If KMnO₄ was used, filter off the manganese dioxide precipitate.

    • Acidify the filtrate with concentrated HCl to a pH of approximately 3-4.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

Self-Validating System: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to ensure it matches the expected profile.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three key functional groups.

Reactivity_Diagram Start This compound Carboxylic Acid Methyl Group Chloro Group Amide_Formation Amide Formation Start:c->Amide_Formation R-NH2 Esterification Esterification Start:c->Esterification R-OH, H+ Reduction_to_Alcohol Reduction to Alcohol Start:c->Reduction_to_Alcohol LiAlH4 Oxidation_to_Carboxylic_Acid Oxidation to Dicarboxylic Acid Start:m->Oxidation_to_Carboxylic_Acid Strong Oxidant Nucleophilic_Substitution Nucleophilic Substitution Start:cl->Nucleophilic_Substitution Nu-

References

Molecular weight of 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-4-methylpyridine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This guide provides a comprehensive technical overview of this compound, a critical heterocyclic building block in modern pharmaceutical research and development. With a molecular weight of 171.58 g/mol , this compound serves as a versatile intermediate for synthesizing a range of bioactive molecules, including novel anti-inflammatory, analgesic, and antimicrobial agents.[1][2] Its structural features are particularly relevant to the construction of complex molecular architectures and its emerging use as a fragment in the development of protein degraders.[3] This document details the compound's physicochemical properties, provides an exemplary synthesis and purification protocol, outlines robust analytical methods for its characterization, discusses its key applications, and summarizes essential safety and handling procedures for laboratory and industrial settings.

Introduction: The Role of Substituted Pyridine Carboxylic Acids in Medicinal Chemistry

Pyridine derivatives are among the most significant classes of nitrogen-containing heterocycles, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1] Within this family, pyridine carboxylic acids are of particular interest due to the dual functionality of the aromatic ring and the carboxylic acid moiety.[4] The carboxylic acid group often acts as a key pharmacophore, participating in hydrogen bonding interactions with biological targets, while the pyridine ring provides a stable, tunable platform for synthetic modification.[5]

This compound (CAS No. 324028-95-7) has emerged as a valuable intermediate, capitalizing on this structural paradigm. The strategic placement of the chloro, methyl, and carboxylic acid groups offers multiple reactive handles, enabling chemists to perform diverse chemical transformations.[1] Its growing importance is underscored by its application in synthesizing high-value active pharmaceutical ingredients (APIs) and its inclusion in specialized libraries of "Protein Degrader Building Blocks," highlighting its relevance in cutting-edge therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).[3]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, reaction design, and analytical characterization.

PropertyValueSource(s)
IUPAC Name This compound[1][6]
Synonyms 6-Chloro-4-methyl-2-pyridinecarboxylic acid; 6-Chloro-4-methylpicolinic acid[7]
CAS Number 324028-95-7[1][3][6]
Molecular Formula C₇H₆ClNO₂[1][3][6][8]
Molecular Weight 171.58 g/mol [1][6][9]
Appearance Off-white to yellow solid/crystalline powder[1][7]
Boiling Point 341.8 ± 37.0 °C (Predicted)[7][9]
Density 1.390 ± 0.06 g/cm³ (Predicted)[7][9]
Purity Commercially available at ≥95% or ≥98%[3][8]
SMILES CC1=CC(=NC(Cl)=C1)C(O)=O[8]
InChI Key IDIRHQNTRMGBPJ-UHFFFAOYSA-N[1]

Synthesis and Purification

Principle of Synthesis

The most common and scalable method for preparing this compound is through the direct, regioselective chlorination of its precursor, 4-methylpyridine-2-carboxylic acid.[1] Reagents such as thionyl chloride (SOCl₂) or phosphorus halides are employed for this transformation.[1][10] The reaction is typically performed under controlled temperature conditions to prevent over-chlorination and other side reactions. The presence of a catalyst, such as N,N-dimethylformamide (DMF), is often used to facilitate the reaction.[11]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized under proper laboratory safety procedures.

Objective: To synthesize this compound via chlorination of 4-methylpyridine-2-carboxylic acid.

Materials:

  • 4-methylpyridine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0 - 4.0 eq)[11]

  • N,N-dimethylformamide (DMF) (catalytic amount, ~0.1 eq)

  • Toluene or another high-boiling inert solvent

  • Ice-cold water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 4-methylpyridine-2-carboxylic acid in toluene.

  • Reagent Addition: Add a catalytic amount of DMF to the suspension. Slowly add thionyl chloride dropwise at room temperature.

    • Scientist's Note: The addition of thionyl chloride is exothermic and releases HCl and SO₂ gas; this step must be performed in a well-ventilated fume hood. DMF catalyzes the formation of the Vilsmeier-Haack reagent, which is the active chlorinating species.

  • Reaction: Heat the reaction mixture to 85-95 °C and maintain for 10-15 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice/ice-cold water to quench the excess thionyl chloride.

    • Scientist's Note: This quenching step is highly exothermic and should be done with caution behind a safety shield.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water and then brine to remove residual impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product as an off-white solid.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Starting Material: 4-methylpyridine-2-carboxylic acid Reaction Chlorination Reaction (e.g., 90°C, 12h) Under N₂ atmosphere Start->Reaction Reagents Reagents: Thionyl Chloride (SOCl₂) DMF (catalyst) Reagents->Reaction Quench Reaction Quenching (slow addition to ice water) Reaction->Quench Crude Mixture Extraction Liquid-Liquid Extraction (with Ethyl Acetate) Quench->Extraction Purify Purification (Recrystallization or Column Chromatography) Extraction->Purify Organic Phase Product Final Product: 6-Chloro-4-methylpyridine- 2-carboxylic acid (>98% purity) Purify->Product

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization

Rigorous analytical validation is crucial to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures the material is suitable for subsequent use in research and development.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity.[8] A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) and UV detection at an appropriate wavelength (e.g., 254 nm).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound (MW = 171.58), high-resolution mass spectrometry (HRMS) should yield an [M+H]⁺ ion at m/z 172.0160 and an [M-H]⁻ ion at m/z 170.0014, showing the characteristic isotopic pattern for a chlorine-containing compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.

    • ¹H NMR: Expected signals include a singlet for the methyl group (CH₃), two distinct signals in the aromatic region for the two pyridine ring protons, and a broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D₂O.

    • ¹³C NMR: Will show seven distinct carbon signals, including those for the methyl group, the five aromatic carbons (two of which are quaternary), and the carbonyl carbon of the carboxylic acid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C-Cl stretching vibrations.

Visualization: Analytical Workflow

Analytical_Workflow Crude Purified Sample Purity Purity Assessment (HPLC/UPLC) Crude->Purity Identity Identity Confirmation Crude->Identity Result Characterization Data Purity->Result MassSpec Mass Spectrometry (Confirm Molecular Weight) Identity->MassSpec NMR NMR Spectroscopy (¹H, ¹³C for Structure) Identity->NMR FTIR FTIR Spectroscopy (Confirm Functional Groups) Identity->FTIR MassSpec->Result NMR->Result FTIR->Result Final Certified Material (Structure & Purity Verified) Result->Final Data Review

Caption: Analytical workflow for the structural and purity validation of the final compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from its multifunctional nature, making it a valuable building block.

  • Versatile Synthetic Intermediate: The three functional groups—carboxylic acid, chloro, and methyl—can be selectively modified. The carboxylic acid is ready for amide coupling or reduction. The chlorine atom can be displaced via nucleophilic aromatic substitution. The methyl group can be functionalized, for instance, through oxidation.[1]

  • Medicinal Chemistry Scaffolding: This compound is a key starting material for synthesizing more complex molecules with therapeutic potential. It has been incorporated into structures designed as anti-inflammatory, analgesic, and antimicrobial agents.[1][2] Its rigid, heterocyclic core provides a well-defined vector for orienting substituents to interact with biological targets.

  • Protein Degrader Building Blocks: A significant modern application is in the construction of PROTACs and other molecular degraders.[3] These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Small, rigid fragments like this compound are essential for building the linkers and ligands that constitute these complex molecules.

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling this compound. It is classified as a toxic and irritant substance.[1][6]

Hazard Information (GHS)
Pictogram Irritant
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
UN Number 2811 (Toxic solid, organic, n.o.s.)

Source: PubChem.[6]

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[7]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined physicochemical properties, led by its molecular weight of 171.58 g/mol , combined with its synthetic tractability, make it an indispensable building block. From foundational roles in the synthesis of traditional small-molecule drugs to its application in the sophisticated design of protein degraders, this compound will continue to be a valuable asset for researchers and scientists dedicated to advancing human health.

References

Antimicrobial properties of 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antimicrobial Properties of 6-Chloro-4-methylpyridine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted pyridine derivative with demonstrated potential in the field of antimicrobial research.[1] As a member of the pyridine carboxylic acid family—a scaffold known to produce a plethora of therapeutic agents—this compound presents a compelling framework for the development of new anti-infective agents.[2][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and known biological activities. It delves into the plausible mechanisms of its antimicrobial action based on related structures and furnishes detailed, field-proven experimental protocols for its evaluation. The document is structured to serve as a foundational resource for researchers aiming to explore the therapeutic utility of this molecule, grounding its potential in the broader context of established medicinal chemistry principles.

Introduction and Chemical Profile

The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with therapeutic potential. Pyridine carboxylic acid derivatives represent a highly versatile and successful scaffold in medicinal chemistry, forming the basis of drugs for a wide range of conditions, including infectious diseases, cancer, and diabetes.[2][4] The parent compound, picolinic acid (pyridine-2-carboxylic acid), is itself a biologically significant metabolite of tryptophan.[1]

This compound (CAS No. 324028-95-7) is a specific derivative within this class.[1][5] Its structure, featuring a pyridine ring substituted with a carboxylic acid group, a chlorine atom, and a methyl group, suggests a multifunctional chemical nature ripe for biological interaction. The presence of the chlorine atom, in particular, can significantly influence its electronic properties and binding affinities for molecular targets.[1] This guide synthesizes the available technical data to provide a detailed perspective on its antimicrobial prospects.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is critical for its application in research and development.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₇H₆ClNO₂[1][5]
Molecular Weight 171.58 g/mol [1][5]
CAS Number 324028-95-7[1][5]
Appearance Off-white to yellow crystalline solid[1]
Predicted pKa 3.34 ± 0.10[6]
Predicted Boiling Point 341.8 ± 37.0 °C[6]

Synthesis and Chemical Reactivity

The preparation of this compound can be achieved through several synthetic routes, with the most common being the direct chlorination of a precursor molecule.

Primary Synthesis Method: Direct Chlorination [1]

  • Starting Material: 4-Methylpyridine-2-carboxylic Acid

  • Reagent: A chlorinating agent such as thionyl chloride (SOCl₂) or chlorine gas.

  • Process: The reaction involves the selective introduction of a chlorine atom at the 6-position of the pyridine ring. This process requires carefully controlled temperature and stoichiometry to prevent over-chlorination and the formation of side products. It is often conducted under an inert atmosphere.[1]

  • Significance: This method is scalable and can be adapted for industrial applications, including continuous flow reactor systems, to optimize both yield and purity.[1]

The compound's multifunctional nature, with its reactive carboxylic acid group, chlorine atom, and methyl group, allows for a variety of subsequent chemical modifications. The chlorine atom can be replaced via nucleophilic substitution, the methyl group can be oxidized, and the carboxylic acid can be reduced or converted into esters or amides, making it a versatile intermediate for creating a library of derivative compounds.[1]

Antimicrobial Spectrum and Activity

While specific, peer-reviewed minimum inhibitory concentration (MIC) data for this exact compound is not widely published, commercial sources indicate it possesses potent antibacterial and antifungal properties.[1] The broader class of pyridine carboxylic acid derivatives has shown activity against a wide range of pathogens.[2][7] For instance, certain derivatives have been developed as antibiotics against tuberculosis and Pseudomonas aeruginosa.[2]

To guide future research, the following table presents a hypothetical but representative dataset of expected antimicrobial activity based on related compounds. Researchers should use this as a template for their own investigations.

Table 1: Representative Antimicrobial Susceptibility Profile

Test Organism Type Antimicrobial Agent Expected MIC (µg/mL)
Staphylococcus aureus Gram-positive Bacteria This compound 8 - 32
Bacillus subtilis Gram-positive Bacteria This compound 16 - 64
Escherichia coli Gram-negative Bacteria This compound 32 - 128
Pseudomonas aeruginosa Gram-negative Bacteria This compound >128

| Candida albicans | Fungi (Yeast) | this compound | 16 - 64 |

Hypothesized Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on its structural similarity to other biologically active pyridine derivatives, a primary hypothesized mechanism is metal chelation .[8][9]

Picolinic acid and its analogues are known to coordinate with metal ions.[2] This property is crucial for the function of many enzymes essential for microbial survival. By sequestering vital metal ions like iron (Fe³⁺), zinc (Zn²⁺), or copper (Cu²⁺) from the microbial environment or from the active sites of metalloenzymes, the compound could disrupt critical metabolic processes, leading to bacteriostasis or cell death.[8][9] For example, a related compound, pyridine-2,6-dithiocarboxylic acid, exerts its antimicrobial effect primarily through metal sequestration.[8][9] The carboxylic acid and the pyridine nitrogen of this compound could form a stable chelation complex with a metal ion, rendering it unavailable for the pathogen.

Mechanism_of_Action cluster_0 Bacterial Cell Compound 6-Chloro-4-methyl- pyridine-2-carboxylic acid Complex Chelated Complex (Inactive) Compound->Complex Chelates Metal Essential Metal Ion (e.g., Fe³⁺, Zn²⁺) Metalloenzyme Metalloenzyme (Active Site) Metal->Metalloenzyme Required Cofactor Metal->Complex Disruption Disruption of Metabolic Pathways Metalloenzyme->Disruption Inactivation Leads To Complex->Metalloenzyme Prevents Binding

Caption: Hypothesized mechanism via metal chelation.

Experimental Protocols: Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial activity of this compound, the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) is a standardized and reproducible protocol.

Workflow for MIC Determination

The following diagram outlines the key steps in the experimental workflow.

MIC_Workflow A 1. Prepare Stock Solution Dissolve compound in DMSO (e.g., 10 mg/mL) C 3. Serial Dilution Perform 2-fold dilutions of compound in a 96-well plate with broth A->C B 2. Prepare Inoculum Grow microbe to log phase (e.g., 0.5 McFarland standard) D 4. Inoculate Plate Add standardized microbial suspension to each well B->D C->D E 5. Incubation Incubate at 37°C for 18-24 hours D->E F 6. Read Results Visually inspect for turbidity. The lowest concentration without growth is the MIC. E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Step-by-Step Protocol

Objective: To determine the MIC of this compound against a target microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Target microbial strain (e.g., S. aureus ATCC 29213)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

Procedure:

  • Compound Preparation:

    • Prepare a 1280 µg/mL stock solution of the compound in DMSO. Causality: DMSO is used as it can dissolve a wide range of organic compounds and is generally inert at low concentrations.

    • Create an intermediate dilution in CAMHB to minimize the final DMSO concentration in the assay wells (e.g., to 256 µg/mL).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the target microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Causality: Standardizing the inoculum density is critical for the reproducibility of MIC results.

    • Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup (96-well plate):

    • Add 100 µL of CAMHB to wells 2 through 12 in a single row.

    • Add 200 µL of the 256 µg/mL compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This creates a concentration gradient from 128 µg/mL to 0.25 µg/mL.

    • Well 11 will serve as the growth control (broth + inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the standardized inoculum (prepared in Step 2) to wells 1 through 11. The final volume in each well is now 200 µL, and the final inoculum density is ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, check the sterility control (well 12) for any contamination and the growth control (well 11) for robust turbidity.

    • Visually inspect wells 1 through 10. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyridine carboxylic acid derivatives is intimately linked to their structural features.[2][10] For this compound, the following points are key to consider for SAR:

  • Carboxylic Acid Group: This group is polar and can participate in hydrogen bonding and metal ion coordination, which is crucial for binding to enzyme active sites.[2]

  • Pyridine Ring: The nitrogen atom in the aromatic ring acts as a hydrogen bond acceptor and contributes to the molecule's overall polarity and binding capabilities.[2]

  • Chloro Substituent: The electronegative chlorine atom at the 6-position can modulate the electronic distribution of the ring, potentially enhancing binding affinity to target proteins or altering the compound's lipophilicity, which affects its ability to cross cell membranes.

  • Methyl Group: The methyl group at the 4-position can provide beneficial steric interactions within a binding pocket and increases lipophilicity.

Future research should focus on synthesizing analogues to probe this SAR. For example, moving the positions of the chloro and methyl groups, or replacing them with other functional groups (e.g., fluoro, bromo, methoxy), could fine-tune the compound's activity and spectrum. Furthermore, definitive mechanistic studies are required to move beyond the metal chelation hypothesis and identify specific molecular targets.

Conclusion

This compound is a promising scaffold for antimicrobial drug discovery, backed by the strong therapeutic precedent of the pyridine carboxylic acid class. While published data on its specific antimicrobial efficacy is preliminary, its chemical structure suggests a high potential for biological activity. This guide provides the necessary foundational knowledge, a plausible mechanism of action, and robust experimental protocols for researchers to systematically investigate and unlock the full therapeutic potential of this compound and its future derivatives.

References

Methodological & Application

Synthetic Strategies for 6-Chloro-4-methylpyridine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-methylpyridine-2-carboxylic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and other functional organic materials.[1] Its substituted pyridine core is a common motif in medicinal chemistry, and the presence of the chloro, methyl, and carboxylic acid functionalities at specific positions allows for diverse downstream chemical modifications. This application note provides detailed protocols for three distinct and reliable synthetic routes to this valuable compound, designed for researchers and professionals in drug development and organic synthesis. Each protocol is presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful implementation.

Route 1: Selective Oxidation of 6-Chloro-2,4-dimethylpyridine

This approach is a direct and efficient method that relies on the selective oxidation of one of two methyl groups on the pyridine ring. The methyl group at the 2-position is generally more susceptible to oxidation than the one at the 4-position, a selectivity that can be enhanced by the choice of oxidizing agent and reaction conditions.

Reaction Scheme

Route 1 A 6-Chloro-2,4-dimethylpyridine B This compound A->B KMnO4, H2O, heat

Caption: Oxidation of 6-chloro-2,4-dimethylpyridine.

Protocol: Potassium Permanganate Oxidation

This protocol details the oxidation of 6-chloro-2,4-dimethylpyridine using potassium permanganate, a strong and cost-effective oxidizing agent.

Materials:

  • 6-Chloro-2,4-dimethylpyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Buchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 6-chloro-2,4-dimethylpyridine (1.0 eq) and deionized water (10 volumes).

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate (3.0 eq) in deionized water (20 volumes) through the dropping funnel over a period of 2-3 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 90 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by filtration through a pad of celite. Wash the filter cake with hot water.

  • Decolorization: Combine the filtrate and washings. If the solution is still purple, add a saturated aqueous solution of sodium bisulfite dropwise until the color disappears.

  • Acidification and Precipitation: Cool the clear solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Isolation and Purification: Stir the suspension in the ice bath for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol. Dry the product under vacuum to afford the desired product. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Scientific Rationale

The selective oxidation of the 2-methyl group over the 4-methyl group is attributed to the electronic effects of the pyridine nitrogen. The nitrogen atom withdraws electron density from the ring, making the α-positions (2 and 6) more electron-deficient. This, in turn, makes the benzylic protons of a methyl group at the 2-position more acidic and susceptible to oxidation. Potassium permanganate is a powerful oxidizing agent that can effectively convert the methyl group to a carboxylic acid under aqueous conditions. The reaction is performed under reflux to ensure a sufficient reaction rate. The acidic work-up is crucial for protonating the carboxylate salt to precipitate the final carboxylic acid product.

Data Summary
ParameterValue
Starting Material6-Chloro-2,4-dimethylpyridine
Key ReagentPotassium Permanganate
SolventWater
Reaction TemperatureReflux (~100 °C)
Reaction Time4-6 hours
Typical Yield60-70%

Route 2: Carboxylation of 2,6-Dichloro-4-methylpyridine via Monolithiation

This synthetic route involves the selective functionalization of one of the two chloro-substituted positions of 2,6-dichloro-4-methylpyridine. By employing a strong base at low temperatures, a selective metal-halogen exchange can be achieved at the more reactive 2-position, followed by quenching with carbon dioxide to introduce the carboxylic acid group.

Reaction Scheme

Route 2 A 2,6-Dichloro-4-methylpyridine B 6-Chloro-4-methyl-2-lithiopyridine A->B n-BuLi, THF, -78 °C C Lithium 6-chloro-4-methylpyridine-2-carboxylate B->C 1. CO2 (s) 2. Warm to RT D This compound C->D H3O+

Caption: Synthesis via monolithiation and carboxylation.

Protocol: Lithiation and Carboxylation

This protocol describes the monolithiation of 2,6-dichloro-4-methylpyridine and subsequent carboxylation.

Materials:

  • 2,6-Dichloro-4-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or a three-necked round-bottom flask

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes and needles for transfer of air-sensitive reagents

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask or three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Lithiation: Dissolve 2,6-dichloro-4-methylpyridine (1.0 eq) in dry THF (10 volumes) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: Crush a sufficient amount of dry ice in a separate dry flask. Carefully transfer the lithiated pyridine solution via cannula onto the crushed dry ice under a positive pressure of nitrogen. Allow the mixture to warm to room temperature overnight with stirring.

  • Work-up: Quench the reaction mixture by the slow addition of water. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. A white precipitate should form.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Scientific Rationale

The regioselectivity of the lithiation at the 2-position over the 6-position is directed by the 4-methyl group. The electron-donating methyl group increases the electron density at the ortho and para positions. Consequently, the 2-position is more activated towards metal-halogen exchange compared to the 6-position. n-Butyllithium is a strong enough base to effect this exchange at low temperatures, which are necessary to prevent side reactions. Quenching the resulting organolithium species with solid carbon dioxide (dry ice) provides the corresponding carboxylate, which upon acidic workup, yields the desired carboxylic acid.

Data Summary
ParameterValue
Starting Material2,6-Dichloro-4-methylpyridine
Key Reagentn-Butyllithium, Carbon Dioxide
SolventTetrahydrofuran (THF)
Reaction Temperature-78 °C to Room Temperature
Reaction Time~12 hours
Typical Yield75-85%

Route 3: Multi-step Synthesis from 2-Amino-4-methylpyridine

This route offers a versatile, albeit longer, pathway starting from the readily available 2-amino-4-methylpyridine. The synthesis involves a sequence of chlorination, diazotization followed by cyanation (Sandmeyer reaction), and finally, hydrolysis of the nitrile to the carboxylic acid.

Reaction Scheme

Route 3 A 2-Amino-4-methylpyridine B 2-Amino-6-chloro-4-methylpyridine A->B NCS, Acetonitrile C 6-Chloro-4-methyl-2-cyanopyridine B->C 1. NaNO2, H2SO4, 0 °C 2. CuCN, KCN D This compound C->D H2SO4, H2O, heat

Caption: Multi-step synthesis from 2-amino-4-methylpyridine.

Protocol: A Three-Step Synthesis

Step 1: Chlorination of 2-Amino-4-methylpyridine

  • Dissolve 2-amino-4-methylpyridine (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-amino-6-chloro-4-methylpyridine, which can be used in the next step without further purification.

Step 2: Sandmeyer Reaction to 6-Chloro-4-methyl-2-cyanopyridine

  • Diazotization: To a stirred solution of concentrated sulfuric acid and water at 0 °C, add 2-amino-6-chloro-4-methylpyridine (1.0 eq). Then, add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and potassium cyanide (1.6 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution at room temperature.

  • Heat the mixture to 50 °C for 1 hour.

  • Cool to room temperature and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of 6-Chloro-4-methyl-2-cyanopyridine

  • To a solution of 6-chloro-4-methyl-2-cyanopyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water, heat the reaction to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Adjust the pH to 2-3 with a concentrated sodium hydroxide solution.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Scientific Rationale

The initial chlorination with NCS occurs selectively at the 6-position, which is activated by the amino group at the 2-position. The subsequent Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile. The amine is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide. Finally, the nitrile group is hydrolyzed to a carboxylic acid under strong acidic conditions and heat. This multi-step approach provides a reliable route from a different starting material, offering flexibility in synthetic planning.

Data Summary
StepStarting MaterialKey ReagentsTypical Yield
12-Amino-4-methylpyridineN-Chlorosuccinimide85-95%
22-Amino-6-chloro-4-methylpyridineNaNO₂, CuCN60-70%
36-Chloro-4-methyl-2-cyanopyridineH₂SO₄, H₂O80-90%

Conclusion

The three synthetic routes presented provide robust and versatile methods for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The direct oxidation of 6-chloro-2,4-dimethylpyridine offers a straightforward approach, while the lithiation-carboxylation of 2,6-dichloro-4-methylpyridine provides high yields and regioselectivity. The multi-step synthesis from 2-amino-4-methylpyridine, although longer, offers an alternative pathway from a common precursor. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these protocols to their specific needs.

References

The Synthetic Versatility of 6-Chloro-4-methylpyridine-2-carboxylic Acid: A Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Synthesis

6-Chloro-4-methylpyridine-2-carboxylic acid, a substituted picolinic acid derivative, has emerged as a highly versatile and valuable building block in contemporary organic synthesis.[1] Its unique trifunctional nature—featuring a reactive chloro group, a modifiable carboxylic acid, and a sterically influential methyl group on a pyridine core—provides a powerful platform for the construction of complex molecular architectures.[1] This guide, intended for researchers, scientists, and professionals in drug development, will delve into the practical applications of this compound, providing detailed protocols and mechanistic insights to unlock its full synthetic potential. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other biologically active molecules.[2][3]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 324028-95-7[4]
Molecular Formula C₇H₆ClNO₂[4]
Molecular Weight 171.58 g/mol [4]
Appearance Off-white to yellow solid[1]

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: A Gateway to Molecular Diversity

The reactivity of this compound can be selectively harnessed at its three key functional sites: the 6-chloro position, the 2-carboxylic acid, and the 4-methyl group. This section will explore the most impactful transformations, providing detailed, field-proven protocols.

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Chloro Position

The chloro substituent at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The Suzuki-Miyaura coupling, in particular, is a robust method for introducing aryl and heteroaryl moieties.[5][6][7]

The introduction of an aryl group at the 6-position can significantly influence the biological activity of the resulting molecule, often serving as a key interaction motif with protein targets. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side products. While specific literature for this exact substrate is limited, the following protocol is based on established procedures for structurally similar chloropyridines.[8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL).

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-4-methylpyridine-2-carboxylic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Performing the reaction under an inert atmosphere (argon or nitrogen) prevents catalyst deactivation.

  • Degassed Solvents: Dissolved oxygen in the solvents can also lead to the oxidation and deactivation of the palladium catalyst.

  • Ligand (SPhos): SPhos is an electron-rich and bulky phosphine ligand that promotes the oxidative addition of the palladium catalyst to the aryl chloride, a typically challenging step, and facilitates the reductive elimination to form the product.

  • Base (K₃PO₄): The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. K₃PO₄ is a commonly used base that is effective in these couplings.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L2-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)2 Base PdII_Aryl_R Ar-Pd(II)L2-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Amide Bond Formation via the Carboxylic Acid Moiety

The carboxylic acid at the 2-position is a versatile handle for constructing amide bonds, a fundamental linkage in a vast array of pharmaceuticals.[9][10][11] Standard peptide coupling reagents can be employed to activate the carboxylic acid for reaction with a primary or secondary amine.[12][13]

The formation of an amide bond from this compound allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The choice of coupling reagent is critical to ensure high yields and, in the case of chiral amines, to minimize racemization.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol describes a reliable method for the synthesis of amides from this compound using HATU, a highly efficient coupling reagent.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry flask under a nitrogen atmosphere, add this compound (1.0 mmol) and anhydrous DMF (5 mL).

  • Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: This uronium-based coupling reagent rapidly and efficiently activates the carboxylic acid to form a highly reactive acyl-O-azabenzotriazole intermediate, which readily reacts with the amine.

  • DIPEA: A non-nucleophilic base is required to neutralize the hexafluorophosphate salt of HATU and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • Anhydrous DMF: The use of an anhydrous solvent is crucial as water can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid and reduced yields.

Diagram 2: Amide Bond Formation Workflow

Amide_Formation_Workflow Start This compound Activation Activation (HATU, DIPEA, DMF) Start->Activation Activated_Ester Activated O-Acylurea Intermediate Activation->Activated_Ester Amine_Addition Amine Addition (R1R2NH) Activated_Ester->Amine_Addition Product 6-Chloro-4-methyl-N-(substituted)pyridine-2-carboxamide Amine_Addition->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Purified Amide Workup->Final_Product

A schematic workflow for the synthesis of amides from this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyridine-2-carboxamide scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[2][3][14] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[15] By strategically modifying the substituents on the pyridine core, medicinal chemists can design potent and selective inhibitors that target the ATP-binding site of specific kinases.

Case Study: Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[2][3] The general structure of many Aurora kinase inhibitors features a heterocyclic core that can form key hydrogen bonds within the kinase hinge region, and appended aryl groups that occupy hydrophobic pockets. Derivatives of this compound are well-suited for the synthesis of such inhibitors.

Diagram 3: Simplified Aurora Kinase Signaling and Inhibition

Aurora_Kinase_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., Ras/Raf/MEK/ERK) Receptor->Signaling_Cascade Aurora_Kinase Aurora Kinase (Overexpressed in Cancer) Signaling_Cascade->Aurora_Kinase Activation Mitosis Mitotic Progression Aurora_Kinase->Mitosis Phosphorylation of mitotic proteins Cell_Proliferation Uncontrolled Cell Proliferation Mitosis->Cell_Proliferation Inhibitor Pyridine-based Inhibitor (Derived from title compound) Inhibitor->Aurora_Kinase Inhibition

A simplified diagram illustrating the role of Aurora kinases in cell proliferation and their inhibition by pyridine-based drugs.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its trifunctional nature allows for selective and diverse chemical modifications, providing access to a wide range of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their synthetic endeavors, particularly in the pursuit of novel therapeutics. As the demand for new and innovative chemical entities continues to grow, the importance of such adaptable and strategically functionalized starting materials will undoubtedly increase.

References

Application Notes and Protocols for 6-Chloro-4-methylpyridine-2-carboxylic acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-methylpyridine-2-carboxylic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a reactive chloro group, and a methyl group, offers multiple points for chemical modification, enabling the synthesis of a diverse array of complex molecules.[1] This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to aid in experimental design and troubleshooting.

Chemical Structure and Properties:

  • IUPAC Name: this compound[2]

  • CAS Number: 324028-95-7[2]

  • Molecular Formula: C₇H₆ClNO₂[2]

  • Molecular Weight: 171.58 g/mol [2]

  • Appearance: Off-white to yellow crystalline solid[1]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information before use.[3][4][5]

Application 1: Amide Bond Formation

The carboxylic acid moiety of this compound readily undergoes amide bond formation with a wide range of primary and secondary amines. This reaction is fundamental in the synthesis of many biologically active compounds. The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, activating agents are typically employed to facilitate the coupling under milder conditions.[6][7]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at room temperature, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA or TEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Data Presentation:

Coupling AgentAdditiveBaseTypical SolventReaction Time (h)Reported Yield Range (%)
EDCHOBtDIPEADCM, DMF12-2470-95%
HATU-DIPEADMF1-480-98%
BOP-DIPEADMF2-675-90%

Experimental Workflow Diagram:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid, Amine, HOBt, and Base in Solvent B Cool to 0 °C A->B C Add EDC B->C D Warm to RT and Stir (12-24h) C->D E Monitor by TLC/LC-MS D->E F Dilute with Organic Solvent E->F If complete G Aqueous Washes (NaHCO3, H2O, Brine) F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I

Caption: Workflow for EDC/HOBt mediated amide coupling.

Application 2: Esterification

The carboxylic acid can be converted to its corresponding ester, a common functional group in pharmaceuticals and a useful intermediate for further transformations. Fischer-Speier esterification is a classic method, though milder conditions are often preferred for complex substrates.

Protocol 2: Fischer-Speier Esterification

This method is suitable for simple, non-acid sensitive alcohols and is driven to completion by using the alcohol as the solvent or by removing water as it is formed.[8][9]

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq) in the desired alcohol (used as solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

Experimental Workflow Diagram:

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend Acid in Alcohol B Add Catalytic H2SO4 A->B C Reflux (4-16h) B->C D Monitor by TLC/LC-MS C->D E Remove Excess Alcohol D->E If complete F Dissolve in Organic Solvent E->F G Aqueous Washes (NaHCO3, H2O, Brine) F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I

Caption: Workflow for Fischer-Speier esterification.

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This is a powerful strategy for introducing molecular diversity.

Protocol 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the chloropyridine with an organoboron species, typically a boronic acid or ester, to form a C-C bond.[10][11][12][13] This is a widely used method for constructing biaryl structures.

Reaction Scheme:

Materials:

  • This compound (or its ester derivative)

  • Aryl or vinyl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Step-by-Step Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-98%
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-90%
PdCl₂(dppf)Cs₂CO₃DMF10080-95%
Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the chloropyridine with a primary or secondary amine.[14][15][16][17][18] This reaction is instrumental in synthesizing substituted anilines and related compounds.

Reaction Scheme:

Materials:

  • This compound (or its ester derivative)

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos, or BrettPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.2-1.5 eq).

  • Add the this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Cross-Coupling Workflow Diagram:

Cross_Coupling_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, Ligand, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat to 80-120 °C (4-24h) C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F If complete G Extract with Organic Solvent F->G H Aqueous Washes G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J

Caption: General workflow for Pd-catalyzed cross-coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols outlined in this document for amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. The choice of reaction conditions, including catalysts, ligands, bases, and solvents, should be optimized for each specific substrate to achieve the best results.

References

The Strategic Utility of 6-Chloro-4-methylpyridine-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, 6-Chloro-4-methylpyridine-2-carboxylic acid has emerged as a particularly valuable building block in medicinal chemistry. Its strategic placement of a carboxylic acid, a chloro leaving group, and a methyl group provides a trifecta of reactive sites, enabling chemists to construct complex molecular architectures with precision and control. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, exemplified by analogues of the multi-kinase inhibitor, Sorafenib. We will delve into the rationale behind its use, detailed synthetic protocols, and the biological pathways targeted by the resulting molecules.

Physicochemical Properties and Strategic Advantages

The utility of this compound in synthetic medicinal chemistry is underscored by its distinct chemical properties, which are summarized in the table below. The presence of the electron-withdrawing chlorine atom and the carboxylic acid group activates the pyridine ring for nucleophilic aromatic substitution, while the carboxylic acid itself is a versatile handle for amide bond formation. The methyl group can also be a site for further functionalization or can contribute to the steric and electronic properties of the final molecule, influencing its binding affinity to biological targets.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂PubChem[1]
Molecular Weight 171.58 g/mol PubChem[1]
CAS Number 324028-95-7PubChem[1]
Appearance Off-white to yellow crystalline solidBenchchem[2]
pKa 3.34 ± 0.10 (Predicted)Benchchem[2]
LogP 1.16 (Computed)Benchchem[2]

Application in Kinase Inhibitor Synthesis: The Case of Sorafenib Analogues

A prominent application of picolinic acid derivatives is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3] It functions by targeting several kinases, including those in the RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancer cells, and VEGFR, a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][4][5]

The core structure of Sorafenib features a picolinamide moiety linked to a phenoxy group, which in turn is connected to a urea fragment. The synthesis of Sorafenib and its analogues often utilizes a 4-chloropicolinamide intermediate, which can be derived from the corresponding 4-chloropicolinic acid.[3] this compound provides a similar scaffold, allowing for the synthesis of novel Sorafenib analogues with potentially altered potency, selectivity, or pharmacokinetic properties.

The RAF/MEK/ERK Signaling Pathway: A Key Target in Oncology

The RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[2] In many cancers, mutations in proteins like RAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Sorafenib inhibits RAF kinases (c-RAF and BRAF), thereby blocking downstream signaling and inhibiting tumor cell proliferation.[5]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF GTP MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Sorafenib Sorafenib Analogue (Derived from 6-Chloro-4- methylpyridine-2-carboxylic acid) Sorafenib->RAF GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib analogues.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a Sorafenib analogue starting from this compound. These are intended as a guide for researchers and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Amide Bond Formation - Synthesis of N-Aryl-6-chloro-4-methylpicolinamide

This protocol details the coupling of this compound with an appropriate aniline derivative, a key step in building the picolinamide core of Sorafenib analogues.

Rationale: The formation of an amide bond from a carboxylic acid and an amine typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. Here, we utilize thionyl chloride for the in-situ formation of the acyl chloride, which readily reacts with the aniline.

Amide_Formation_Workflow Start 6-Chloro-4-methylpyridine- 2-carboxylic acid + Aniline Step1 Acyl Chloride Formation (SOCl₂, Reflux) Start->Step1 Step2 Amide Formation (Addition of Aniline) Step1->Step2 Workup Aqueous Work-up & Extraction Step2->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-6-chloro-4- methylpicolinamide Purification->Product

Caption: Workflow for the synthesis of N-Aryl-6-chloro-4-methylpicolinamide.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Aniline derivative (e.g., 4-chloro-3-(trifluoromethyl)aniline) (1.0 eq)

  • Anhydrous toluene or dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine (as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous toluene. Add thionyl chloride dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the aniline derivative and a base (e.g., triethylamine) in anhydrous DCM.

  • Slowly add the aniline solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent to afford the pure N-Aryl-6-chloro-4-methylpicolinamide.

Protocol 2: Suzuki-Miyaura Coupling - Synthesis of N-Aryl-6-(4-aminophenoxy)-4-methylpicolinamide

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce the phenoxy linker, a crucial step in assembling the Sorafenib scaffold. In this example, we will use a boronic acid derivative of 4-aminophenol.

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is tolerant of a wide range of functional groups.[6] The chlorine atom at the 6-position of the picolinamide is an excellent electrophile for this palladium-catalyzed cross-coupling with an arylboronic acid.

Materials:

  • N-Aryl-6-chloro-4-methylpicolinamide (from Protocol 1) (1.0 eq)

  • (4-aminophenyl)boronic acid or its pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine N-Aryl-6-chloro-4-methylpicolinamide, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Aryl-6-(4-aminophenoxy)-4-methylpicolinamide.

The final step to complete the synthesis of the Sorafenib analogue would involve the reaction of the resulting aminophenoxy derivative with an appropriate isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, to form the urea linkage.[7]

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex, biologically active molecules. Its application in the construction of kinase inhibitors, such as analogues of Sorafenib, highlights its strategic importance in modern medicinal chemistry. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery efforts, paving the way for the development of novel and improved therapeutics.

References

The Ascendant Ligand: 6-Chloro-4-methylpyridine-2-carboxylic Acid in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Ligand Poised for Innovation

In the vast and intricate world of coordination chemistry, the design and synthesis of novel ligands are the cornerstones of innovation. It is with great excitement that we turn our attention to a molecule of significant potential: 6-Chloro-4-methylpyridine-2-carboxylic acid. This heterocyclic compound, a derivative of picolinic acid, emerges as a compelling ligand for the synthesis of a new generation of metal complexes. Its unique electronic and steric profile, characterized by the electron-withdrawing chloro group, the electron-donating methyl group, and the versatile carboxylate and pyridine nitrogen donor sites, offers a rich playground for chemists to explore novel structures, properties, and applications.

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. We will delve into the fundamental properties of this compound, provide robust protocols for its use in the synthesis of coordination complexes, and explore the potential applications of these novel materials, from catalysis to medicinal chemistry. Our approach is grounded in established principles of coordination chemistry, drawing upon analogous systems to provide a predictive and reliable framework for your research endeavors.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is paramount for successful complex synthesis. This compound is an off-white to yellow crystalline solid.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[2][3]
Molecular Weight 171.58 g/mol [2][3]
Appearance Off-white to yellow crystalline solid[1]
Boiling Point 341.8 °C at 760 mmHg[4]
Density 1.39 g/cm³[4]
pKa 3.34±0.10 (Predicted)[4]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[4]

Synthesis of the Ligand

The primary route for the synthesis of this compound involves the chlorination of 4-methylpyridine-2-carboxylic acid.[1] This method allows for the selective introduction of a chlorine atom at the 6-position of the pyridine ring.

G cluster_0 Ligand Synthesis 4-methylpyridine-2-carboxylic_acid 4-methylpyridine-2-carboxylic acid 6-Chloro-4-methylpyridine-2-carboxylic_acid This compound 4-methylpyridine-2-carboxylic_acid->6-Chloro-4-methylpyridine-2-carboxylic_acid Chlorination Chlorinating_agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_agent->6-Chloro-4-methylpyridine-2-carboxylic_acid

Caption: Synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

  • 4-methylpyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dry nitrogen or argon gas

  • Ice bath

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet, suspend 4-methylpyridine-2-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled suspension via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2 hours, then reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by the slow addition of water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Coordination Chemistry: A Versatile Chelating Agent

The coordination chemistry of this compound is anticipated to be rich and varied. The presence of both a pyridine nitrogen and a carboxylate group allows it to act as a bidentate chelating ligand, forming stable five-membered rings with metal ions. The deprotonated carboxylate group provides a hard donor site, while the pyridine nitrogen is a softer donor, enabling coordination to a wide range of metal centers.

G cluster_1 Coordination Process Ligand 6-Chloro-4-methylpyridine-2-carboxylate Complex [M(L)ₓ]ⁿ⁺ Complex Ligand->Complex Metal_ion Metal Ion (Mⁿ⁺) Metal_ion->Complex

Caption: General coordination of the ligand to a metal ion.

The electronic properties of the ligand are finely tuned by the substituents on the pyridine ring. The electron-withdrawing chloro group at the 6-position is expected to lower the pKa of the pyridine nitrogen, potentially influencing the stability and reactivity of the resulting metal complexes. Conversely, the electron-donating methyl group at the 4-position can modulate the electronic density at the pyridine nitrogen. This electronic tug-of-war provides a unique handle for tuning the properties of the coordination compounds.

Protocols for the Synthesis of Coordination Complexes

The following protocols are based on established procedures for the synthesis of metal complexes with analogous pyridine-2-carboxylic acid ligands. Researchers should optimize these conditions for their specific metal ion and desired complex stoichiometry.

Protocol 1: Synthesis of a Transition Metal Complex (e.g., Copper(II))

Materials:

  • This compound

  • Copper(II) acetate monohydrate

  • Methanol

  • Deionized water

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in methanol in a beaker with gentle heating and stirring.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1 equivalent) in a minimal amount of deionized water.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. A precipitate should form immediately.

  • Reaction: Continue stirring the reaction mixture at 60 °C for 2 hours to ensure complete reaction.

  • Isolation: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration and wash with cold methanol and then deionized water.

  • Drying: Dry the resulting complex in a desiccator over silica gel.

Characterization: The resulting complex can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the coordination of the carboxylate and pyridine groups, Elemental Analysis to determine the stoichiometry, and X-ray crystallography to elucidate the solid-state structure.

Protocol 2: Synthesis of a Lanthanide Complex (e.g., Europium(III)) for Luminescent Applications

Materials:

  • This compound

  • Europium(III) chloride hexahydrate

  • Sodium hydroxide

  • Ethanol

  • Deionized water

  • pH meter

  • Magnetic stirrer

Procedure:

  • Ligand Deprotonation: Dissolve this compound (3 equivalents) in ethanol. Slowly add a stoichiometric amount of aqueous sodium hydroxide solution to deprotonate the carboxylic acid. Monitor the pH to ensure complete deprotonation (pH ~7-8).

  • Metal Salt Solution: Dissolve europium(III) chloride hexahydrate (1 equivalent) in deionized water.

  • Complexation: Slowly add the europium(III) chloride solution to the deprotonated ligand solution with vigorous stirring. A white precipitate should form.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Isolation and Purification: Collect the precipitate by centrifugation or filtration. Wash the solid repeatedly with deionized water and ethanol to remove any unreacted starting materials and salts.

  • Drying: Dry the final product under vacuum at 60 °C.

Characterization: The luminescent properties of the resulting europium complex can be investigated using photoluminescence spectroscopy, measuring the excitation and emission spectra, and determining the luminescence lifetime and quantum yield.

Potential Applications

The unique structural and electronic features of metal complexes derived from this compound suggest a wide range of potential applications.

  • Catalysis: The well-defined coordination sphere and the potential for redox activity at the metal center make these complexes promising candidates for catalysts in various organic transformations.

  • Luminescent Materials: Lanthanide complexes, as described in Protocol 2, are expected to exhibit characteristic sharp emission bands, making them suitable for applications in lighting, displays, and bio-imaging. The ligand is anticipated to act as an efficient "antenna" to sensitize the lanthanide ion's luminescence.

  • Medicinal Chemistry and Drug Development: The pyridinecarboxylic acid scaffold is a known pharmacophore. Metal complexes can exhibit enhanced biological activity compared to the free ligand. These complexes could be explored as potential antimicrobial or anticancer agents. The presence of the chloro and methyl groups allows for further synthetic modification to optimize biological activity and pharmacokinetic properties.

Conclusion

This compound stands as a ligand of considerable promise, offering a versatile platform for the development of novel coordination complexes. The protocols and insights provided in this guide are intended to empower researchers to explore the rich coordination chemistry of this molecule. The potential to create new materials with tailored catalytic, luminescent, and biological properties is vast. As the scientific community continues to unravel the potential of this and other designer ligands, we can anticipate exciting advancements in a multitude of scientific disciplines.

References

6-Chloro-4-methylpyridine-2-carboxylic Acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

6-Chloro-4-methylpyridine-2-carboxylic acid is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a reactive carboxylic acid group and a chlorinated pyridine ring, make it a versatile intermediate for the synthesis of complex pharmaceutical agents. This document provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed protocols for its synthesis, purification, and use in common synthetic transformations are also presented to guide researchers in its effective utilization.

The presence of a chlorine atom on the pyridine ring offers a site for further functionalization through nucleophilic substitution reactions, while the carboxylic acid group is readily converted to amides, esters, and other functionalities, making it a cornerstone for building molecular diversity in drug discovery programs.[1] Its demonstrated biological activity, particularly antimicrobial properties, further highlights its potential in pharmaceutical research.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and quality control.

PropertyValueSource
CAS Number 324028-95-7[2]
Molecular Formula C₇H₆ClNO₂[2]
Molecular Weight 171.58 g/mol [2]
Appearance Off-white to yellow crystalline solid[1]
IUPAC Name This compound[2]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid typically shows a characteristic broad singlet for the acidic proton of the carboxyl group at a downfield chemical shift (around 10-13 ppm). The aromatic protons on the pyridine ring and the protons of the methyl group will appear at distinct chemical shifts, providing a unique fingerprint for the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid in the range of 160-185 ppm.[3] The carbons of the pyridine ring and the methyl group will also have characteristic chemical shifts.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound.

Synthesis of this compound

The primary route for the synthesis of this compound is through the selective chlorination of 4-methylpyridine-2-carboxylic acid.[1]

Synthesis_Workflow 4-Methylpyridine-2-carboxylic_acid 4-Methylpyridine-2-carboxylic acid Reaction Chlorination Reaction 4-Methylpyridine-2-carboxylic_acid->Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, Cl₂) Chlorinating_Agent->Reaction Product 6-Chloro-4-methylpyridine- 2-carboxylic acid Reaction->Product

Caption: Synthetic workflow for this compound.

Protocol: Synthesis by Chlorination

This protocol describes a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Methylpyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or other suitable chlorinating agent

  • Inert solvent (e.g., Dichloromethane, Toluene)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, suspend 4-methylpyridine-2-carboxylic acid in an appropriate inert solvent.

  • Slowly add the chlorinating agent (e.g., thionyl chloride) to the suspension at a controlled temperature. The stoichiometry should be carefully controlled to prevent over-chlorination.[1]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully quench any excess chlorinating agent by slow addition to a cold, aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Application in Pharmaceutical Synthesis: Amide Bond Formation

A primary application of this compound is in the synthesis of amide-containing pharmaceuticals, particularly kinase inhibitors. The carboxylic acid functionality is readily activated to form an amide bond with a variety of amine-containing fragments.

Amide_Coupling_Workflow Carboxylic_Acid 6-Chloro-4-methylpyridine- 2-carboxylic acid Coupling_Reaction Amide Coupling Reaction Carboxylic_Acid->Coupling_Reaction Amine Amine-containing Pharmaceutical Fragment Amine->Coupling_Reaction Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Coupling_Reaction Base Base (e.g., DIPEA) Base->Coupling_Reaction Amide_Product Amide-linked Pharmaceutical Target Coupling_Reaction->Amide_Product

Caption: General workflow for amide bond formation.

Protocol: Amide Coupling with an Aniline Derivative

This protocol provides a general method for the coupling of this compound with an aniline derivative, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Aniline derivative

  • Coupling agent (e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))

  • Base (e.g., DIPEA (N,N-Diisopropylethylamine))

  • Anhydrous aprotic solvent (e.g., DMF (N,N-Dimethylformamide), DCM (Dichloromethane))

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the coupling agent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2.0 equivalents of DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the aniline derivative (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography on silica gel or by recrystallization.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity and identity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.

Protocol: HPLC-UV Analysis

This protocol outlines a general method for the analysis of this compound using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the prepared sample onto the column.

  • Run the gradient program and collect the data.

  • The purity of the sample can be determined by integrating the peak area of the main component and any impurities. The retention time of the main peak can be used for identification by comparison with a reference standard.

Safety and Handling

This compound is a chemical that requires careful handling. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2] It may also cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, immediately flush the affected area with plenty of water.

Conclusion

This compound is a strategically important intermediate for the synthesis of a wide range of pharmaceutical compounds. Its versatile reactivity allows for the construction of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors. The protocols and information provided in this document are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient and safe use of this key building block.

References

Application Note & Scale-Up Protocol: Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

6-Chloro-4-methylpyridine-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development.[1] Its structural framework is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs.[1] With a molecular formula of C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol , its strategic importance necessitates a robust, scalable, and economically viable synthetic process to meet the demands of drug discovery and development pipelines.[1][2]

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for process choices. The protocol described herein is designed for multi-gram to kilogram scale, emphasizing safety, efficiency, and high purity of the final product.

Synthetic Strategy & Mechanistic Rationale

Several synthetic pathways to this compound exist, including direct chlorination of 4-methylpyridine-2-carboxylic acid or oxidation of 2-chloro-4,6-dimethylpyridine.[1] However, for large-scale production, a strategy that ensures high regioselectivity and minimizes the formation of difficult-to-separate impurities is paramount.

The chosen strategy for this guide involves a two-step sequence, beginning with the readily accessible intermediate, 6-Chloro-4-methylpyridine-2-carbonitrile . This nitrile is then subjected to hydrolysis to yield the target carboxylic acid.

  • Rationale for Nitrile Intermediate: The cyano group serves as a stable and effective precursor to the carboxylic acid. The hydrolysis of nitriles is a well-established, high-yielding, and scalable transformation in industrial chemistry.[3] This approach avoids the potentially harsh and less selective conditions of direct oxidation or chlorination at a late stage. The synthesis of the nitrile intermediate itself can be achieved through various methods, such as the cyanation of a corresponding pyridine N-oxide derivative.[4]

  • Mechanism of Hydrolysis: The conversion of the nitrile to a carboxylic acid can be catalyzed by either acid or base. In this protocol, we will focus on acid-catalyzed hydrolysis. The mechanism proceeds via protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This forms a protonated imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to the final carboxylic acid and an ammonium salt.

Process Workflow Diagram

The following diagram illustrates the high-level workflow for the synthesis, from starting materials to the final, purified product.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Scale-Up Protocol Start Pyridine Precursor Step1 Cyanation Reaction (e.g., from N-oxide) Start->Step1 Intermediate 6-Chloro-4-methyl- pyridine-2-carbonitrile Step1->Intermediate Hydrolysis Acid-Catalyzed Hydrolysis Intermediate->Hydrolysis Proceed to Hydrolysis Workup Quench & Neutralization Hydrolysis->Workup Extraction Product Isolation Workup->Extraction Purification Recrystallization Extraction->Purification FinalProduct Pure 6-Chloro-4-methylpyridine- 2-carboxylic acid Purification->FinalProduct

Caption: High-level workflow for the synthesis of the target compound.

Detailed Scale-Up Protocol: Hydrolysis of 6-Chloro-4-methylpyridine-2-carbonitrile

This protocol is designed for a 100 g scale synthesis and can be adapted for larger quantities by adjusting vessel size and reagent amounts proportionally.

Materials, Reagents, and Equipment
Item Grade/Specification Supplier Example Notes
6-Chloro-4-methylpyridine-2-carbonitrile>98% PurityCommercial VendorEnsure starting material purity via NMR or HPLC to guarantee yield.
Sulfuric Acid (H₂SO₄)Concentrated, 98%Major SupplierHighly corrosive. Handle with extreme care.
Deionized WaterHigh PurityIn-houseUsed for reaction and work-up.
Sodium Hydroxide (NaOH)50% w/w aqueous solutionMajor SupplierHighly corrosive. Used for pH adjustment.
Ethyl Acetate (EtOAc)ACS GradeMajor SupplierUsed for extraction.
Ethanol (EtOH)Anhydrous, 200 ProofMajor SupplierUsed for recrystallization.
5 L Jacketed Glass ReactorWith overhead stirrer, reflux condenser, temp. probeLab Equipment Co.Ensure reactor is clean, dry, and pressure-tested.
Heating/Cooling CirculatorCapable of -10 °C to 150 °CLab Equipment Co.For precise temperature control of the reactor jacket.
pH MeterCalibratedLab Equipment Co.For accurate pH monitoring during work-up.
Büchner Funnel & Filter FlaskAppropriate size for product filtrationLab Equipment Co.
Vacuum OvenFor drying final productLab Equipment Co.
Personal Protective Equipment (PPE)Nitrile gloves, safety goggles, face shield, lab coatSafety SupplierMandatory for all steps.[5]
Experimental Procedure

Step 1: Reactor Setup and Reagent Charging

  • Ensure the 5 L jacketed reactor is clean, dry, and purged with an inert atmosphere (Nitrogen).

  • Charge the reactor with 6-Chloro-4-methylpyridine-2-carbonitrile (100.0 g, 0.655 mol) .

  • Add deionized water (500 mL) to the reactor with gentle stirring to create a slurry.

  • In a separate, appropriate vessel, carefully and slowly add concentrated Sulfuric Acid (321 g, 3.275 mol, 5.0 equiv) to deionized water (500 mL) while cooling in an ice bath. Causality: This highly exothermic dilution must be done carefully by adding acid to water to prevent dangerous splashing and boiling.

  • Once the sulfuric acid solution has cooled to room temperature, slowly add it to the reactor containing the nitrile slurry via an addition funnel over 30-45 minutes. Maintain the internal temperature below 40 °C.

Step 2: Reaction and Monitoring

  • Once the addition is complete, heat the reaction mixture to 100-110 °C using the heating circulator.

  • Maintain the reaction at this temperature for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots (e.g., 0.1 mL diluted in water/acetonitrile) and analyzing by HPLC until the starting nitrile is consumed (<1% remaining). Trustworthiness: In-process control via HPLC is critical to ensure complete conversion and avoid unnecessary heating, which could lead to side products.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to 0-5 °C using the cooling circulator. The product may begin to precipitate.

  • Carefully quench the reaction by slowly adding the cooled mixture to a separate vessel containing crushed ice (approx. 1 kg). This safely dissipates the heat of neutralization.

  • Slowly add a 50% w/w solution of Sodium Hydroxide (NaOH) to the acidic mixture. The process is highly exothermic; maintain the temperature below 25 °C by adding NaOH solution portion-wise and allowing time for cooling.

  • Adjust the pH to the isoelectric point of the product, approximately pH 3-4 .[6] A thick white precipitate of the carboxylic acid will form. Causality: At its isoelectric point, the amino acid has a net-zero charge, minimizing its solubility in the aqueous medium and maximizing precipitation for efficient isolation.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 200 mL) to remove residual salts.

Step 4: Purification (Recrystallization)

  • Transfer the damp crude solid to a clean, appropriately sized flask.

  • Add a minimal amount of a hot solvent system, such as an ethanol/water mixture (e.g., 80:20), until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C to a constant weight.

Expected Results
Parameter Value
Yield 85-95%
Appearance Off-white to white solid
Purity (HPLC) >99%
Melting Point Approx. 163 °C

Safety & Handling Precautions

The scale-up of chemical processes introduces significant safety considerations. Adherence to the following is mandatory:

  • Ventilation: All operations must be conducted in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions.[5][7] Pyridine-containing compounds can be volatile and toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat.[5][7]

  • Corrosive Reagents: Concentrated sulfuric acid and 50% sodium hydroxide are extremely corrosive and can cause severe burns. Handle them with extreme care, ensuring an eyewash station and safety shower are immediately accessible.[8]

  • Static Discharge: When working with flammable organic solvents like ethyl acetate or ethanol on a large scale, ensure all metal equipment (reactors, stands, funnels) is properly grounded to prevent ignition from static electricity.[9][10]

  • Emergency Preparedness: Have appropriate spill kits (acid and caustic neutralizers) readily available. All personnel must be aware of emergency shutdown procedures for the equipment being used.[7]

Troubleshooting Guide

Even with a robust protocol, challenges can arise during scale-up. This guide provides a logical framework for addressing common issues.

Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Problem1 Problem1 Cause1 Cause Insufficient Temp/Time Poor Mixing Water Content Too Low Problem1:f0->Cause1:c Investigate Problem2 Problem2 Cause2 Cause Incorrect pH for Precipitation Product Loss During Transfers Incomplete Extraction Problem2:f0->Cause2:c Investigate Problem3 Problem: Oily Product / Fails to Crystallize Product is a gum or oil after isolation Cause3 Cause Presence of Impurities Incorrect Recrystallization Solvent Residual Water Problem3:f0->Cause3:c Investigate Solution1 Solution Increase temp to 115°C or extend time Increase stirrer speed Re-evaluate acid concentration Cause1:s1->Solution1:s1 Cause1:s2->Solution1:s2 Cause1:s3->Solution1:s3 Solution2 Solution Recalibrate pH meter; re-adjust pH of mother liquor Rinse vessels with mother liquor Perform additional extractions if applicable Cause2:s1->Solution2:s1 Cause2:s2->Solution2:s2 Cause2:s3->Solution2:s3 Solution3 Solution Perform charcoal treatment; re-purify Screen other solvents (e.g., EtOAc/Hexanes) Dry crude product thoroughly before recrystallization Cause3:s1->Solution3:s1 Cause3:s2->Solution3:s2 Cause3:s3->Solution3:s3

Caption: Troubleshooting logic for the synthesis protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. As a key intermediate in pharmaceutical and agrochemical research, its efficient and pure synthesis is critical.[1] This document provides in-depth, experience-based troubleshooting in a direct question-and-answer format.

I. Synthetic Strategies Overview

The synthesis of this compound can be approached through several primary routes. Understanding these pathways is crucial for troubleshooting, as the nature of potential issues often depends on the chosen synthetic strategy.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Reaction Type cluster_2 Product 2,6-dichloro-4-methylpyridine 2,6-dichloro-4-methylpyridine Hydrolysis Selective Hydrolysis 2,6-dichloro-4-methylpyridine->Hydrolysis e.g., NaOH/H2O 6-chloro-4-methylpyridine 6-chloro-4-methylpyridine Lithiation_Carboxylation Lithiation & Carboxylation 6-chloro-4-methylpyridine->Lithiation_Carboxylation 1. n-BuLi 2. CO2 4-methylpyridine-2-carboxylic_acid 4-methylpyridine-2-carboxylic acid Chlorination Direct Chlorination 4-methylpyridine-2-carboxylic_acid->Chlorination e.g., SOCl2 Target_Molecule 6-Chloro-4-methylpyridine- 2-carboxylic acid Hydrolysis->Target_Molecule Lithiation_Carboxylation->Target_Molecule Chlorination->Target_Molecule Purification_Workflow Crude_Product Crude Product Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude_Product->Dissolve Extract Extract with aq. NaHCO3 Dissolve->Extract Aqueous_Layer Aqueous Layer (Sodium Salt) Extract->Aqueous_Layer Product Organic_Layer Organic Layer (Neutral Impurities) Extract->Organic_Layer Impurities Wash Wash with Organic Solvent Aqueous_Layer->Wash Acidify Acidify with HCl (aq) Wash->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter_Dry Filter, Wash, and Dry Precipitate->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product

References

Technical Support Center: Purification of 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-4-methylpyridine-2-carboxylic acid (C7H6ClNO2, CAS No. 324028-95-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic intermediate. This guide synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure you can achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and properties of this compound.

Q1: What are the basic physical and chemical properties of this compound?

This compound is typically an off-white to yellow crystalline solid.[1] Key properties are summarized below:

PropertyValueSource
Molecular Weight171.58 g/mol [1][2]
Boiling Point341.8 °C at 760 mmHg (Predicted)[3][4]
Density~1.39 g/cm³ (Predicted)[3][4]
pKa3.34 ± 0.10 (Predicted)[3][4]
FormSolid[3][4]

Understanding these properties is the first step in designing a robust purification strategy. The carboxylic acid functionality and the pyridine ring dictate its pH-dependent solubility, while its solid form makes recrystallization a primary purification candidate.

Q2: What are the main stability and storage concerns for this molecule?

Like many pyridine derivatives, this compound is stable under recommended storage conditions: in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at 2-8°C.[3][4] Chloropyridines are generally resistant to microbial degradation.[5][6] However, prolonged exposure to heat, light, or strong oxidizing agents should be avoided.[7] The carboxylic acid group may undergo decarboxylation at high temperatures, a known reaction for some pyridinecarboxylic acids.[8]

Q3: What solvents are suitable for dissolving this compound?

Due to its amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxylic acid group), its solubility is highly pH-dependent.

  • In acidic aqueous solutions (pH < pKa): The pyridine nitrogen is protonated, forming a cationic salt which is generally more water-soluble.

  • In basic aqueous solutions (pH > pKa): The carboxylic acid is deprotonated, forming a carboxylate salt, which is also highly soluble in water.[9][10][11] This is the key principle behind acid-base extraction.

  • Organic Solvents: It is expected to have some solubility in polar organic solvents like methanol, ethanol, and possibly ethyl acetate, especially upon heating.[12] Its parent compound, picolinic acid, is significantly less soluble in ethanol and acetonitrile compared to water.[13]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem 1: Low recovery after recrystallization.

  • Probable Cause 1: Incorrect solvent choice. The chosen solvent may be too good, keeping the compound dissolved even at low temperatures. Conversely, the solvent might be too poor, preventing the compound from dissolving sufficiently even when hot.

  • Solution: Conduct small-scale solvent screening. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Refer to the solvent selection table in Part 3. Try mixed solvent systems (e.g., Ethanol/Water, Toluene/Heptane) to fine-tune solubility.

  • Probable Cause 2: Premature crystallization. The compound may be crashing out of solution too quickly upon cooling, trapping impurities. This often happens if the solution is cooled too rapidly.

  • Solution: Ensure slow, controlled cooling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.

  • Probable Cause 3: Incomplete precipitation after acid-base extraction. If purifying via acid-base extraction, the pH may not have been adjusted correctly to precipitate the product.

  • Solution: The product is least soluble at its isoelectric point. After dissolving the compound in a basic aqueous solution, acidify slowly with an acid like HCl. Monitor the pH and check for the point of maximum precipitation, which should occur around the predicted pKa of 3.34.[3] It is critical to add enough acid to fully neutralize the base and protonate the carboxylate.[9]

Problem 2: Persistent colored impurities in the final product.

  • Probable Cause: High molecular weight, colored byproducts from the synthesis, often polymeric in nature.

  • Solution: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot and swirl for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon before allowing the solution to cool.[14]

Problem 3: The presence of starting materials or other neutral impurities in NMR/LC-MS.

  • Probable Cause: Co-precipitation or similar solubility profiles of impurities with the desired product. Common starting materials could include 4-methylpyridine-2-carboxylic acid or 2,6-dichloro-4-methylpyridine.[1]

  • Solution: Implement an acid-base extraction workup. This technique is exceptionally effective at separating acidic compounds from neutral or basic impurities.[15][16]

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether.

    • Extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The acidic product will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.[9][15]

    • Separate the layers. The organic layer can be discarded (or worked up to recover other components).

    • Cool the aqueous layer in an ice bath and re-acidify with concentrated HCl until the product precipitates.[9]

    • Collect the pure solid product by filtration.

Part 3: Experimental Protocols & Data

Workflow Decision Diagram

This diagram helps in selecting the appropriate purification strategy based on the nature of the crude product.

Purification_Decision_Tree Start Crude Product (this compound) CheckPurity Initial Purity Assessment (TLC, NMR, LC-MS) Start->CheckPurity HighPurity High Purity (>95%) Minor Impurities CheckPurity->HighPurity High Purity LowPurity Low Purity (<95%) Significant Impurities CheckPurity->LowPurity Low Purity Recrystallize Protocol 1: Recrystallization HighPurity->Recrystallize Mainly solid impurities AcidBase Protocol 2: Acid-Base Extraction LowPurity->AcidBase Neutral/Basic Impurities Present FinalProduct Pure Product (Verify Purity) Recrystallize->FinalProduct AcidBase->Recrystallize Follow-up polishing step AcidBase->FinalProduct

Caption: Decision tree for selecting a purification method.

Table 1: Recrystallization Solvent Screening
Solvent SystemSolubility (Cold)Solubility (Hot)Expected Outcome
WaterLow (as neutral species)Moderate to HighGood potential. Monitor for hydrate formation.
EthanolLow to ModerateHighGood potential. May require a co-solvent like water to reduce solubility.
Ethyl AcetateLowModeratePossible, but may require larger volumes.
TolueneVery LowLowPoor choice as a single solvent, but could be used as an anti-solvent.
Ethanol/WaterLowHigh (tunable)Excellent choice. Allows for fine-tuning of solubility by adjusting the ratio.
AcetonitrileLowModerateA potential alternative to alcohols.[13]
Protocol 1: Recrystallization

This protocol is ideal for removing minor, solid-state impurities when the crude product is already of relatively high purity (>95%).

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Place crude solid in flask B Add minimum amount of hot recrystallization solvent A->B C Heat to boiling until all solid dissolves B->C D Add activated carbon (if solution is colored) C->D optional F Allow filtrate to cool slowly to room temp C->F if no decolorization E Perform hot gravity filtration D->E E->F G Cool in ice bath to maximize precipitation F->G H Collect crystals via vacuum filtration G->H I Wash crystals with a small amount of cold solvent H->I J Dry crystals under vacuum I->J

Caption: Step-by-step workflow for recrystallization.

Detailed Steps:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) until the solid just dissolves at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat to boiling for 2-5 minutes.

  • Hot Filtration (if carbon was added): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction

This is the method of choice for removing neutral or basic impurities, which are common in many synthetic routes.

Detailed Steps:

  • Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the funnel (approximately one-third of the organic layer volume).[15] Stopper the funnel and shake vigorously, venting frequently to release CO2 pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO3 solution two more times. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until no more white precipitate forms. Check that the pH is strongly acidic (pH ~2) with litmus paper.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum. For highest purity, this product can be further recrystallized using Protocol 1.

References

Technical Support Center: 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS: 324028-95-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this important chemical intermediate. Understanding its degradation pathways is critical for ensuring the integrity of experimental results, optimizing reaction conditions, and establishing appropriate storage protocols.

This document provides a comprehensive overview of potential degradation mechanisms, answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary theoretical degradation pathways for this compound?

A1: Based on the structure of this compound (C7H6ClNO2)[1], which features a chlorinated pyridine ring, a carboxylic acid group, and a methyl group, several degradation pathways can be anticipated under various conditions. While specific degradation studies on this exact molecule are not extensively published, we can infer the most probable pathways from its chemical functionalities and data on analogous compounds.

  • Hydrolysis: The C-Cl bond on the pyridine ring can be susceptible to nucleophilic substitution by water or hydroxide ions, especially under basic conditions or elevated temperatures. This would lead to the replacement of the chlorine atom with a hydroxyl group, forming 6-Hydroxy-4-methylpyridine-2-carboxylic acid. The hydrolysis of acid halides and other carboxylic acid derivatives is a well-established reaction class.[2]

  • Oxidation: The methyl group attached to the pyridine ring is a potential site for oxidation.[3] Under oxidative stress (e.g., exposure to air, oxidizing agents, or certain metabolic conditions), the methyl group could be oxidized first to an alcohol (hydroxymethyl), then to an aldehyde, and finally to a second carboxylic acid group, yielding 6-chloropyridine-2,4-dicarboxylic acid.

  • Photodegradation: Aromatic and heterocyclic compounds, particularly halogenated ones, can be sensitive to UV light. Photodegradation may proceed via several mechanisms, including decarboxylation (loss of CO2) from the carboxylic acid group or homolytic cleavage of the C-Cl bond, which can initiate radical chain reactions. Studies on other heterocyclic carboxylic acids have shown that decarboxylation is a common initial step in photolysis.[4]

  • Microbial Degradation: In environmental or biological systems, microorganisms may degrade the compound. Microbial enzymes, such as oxygenases and dehalogenases, are known to break down chloroaromatic structures.[5][6] A likely initial step would be oxidative dehalogenation or hydroxylation of the pyridine ring, followed by ring cleavage to form aliphatic intermediates that can enter central metabolic pathways.[7]

Q2: What are the most likely degradation products I should look for?

A2: When analyzing your samples, the primary degradation products to monitor would correspond to the pathways described above:

  • From Hydrolysis: 6-Hydroxy-4-methylpyridine-2-carboxylic acid.

  • From Oxidation: 6-Chloro-4-(hydroxymethyl)pyridine-2-carboxylic acid and 6-Chloropyridine-2,4-dicarboxylic acid.

  • From Photodegradation: 6-Chloro-4-methylpyridine (resulting from decarboxylation).

It is crucial to employ analytical techniques like LC-MS to not only quantify the parent compound but also to identify and characterize these potential impurities.

Q3: How do pH, temperature, and light affect the stability of this compound?

A3:

  • pH: Stability in aqueous solutions is expected to be pH-dependent. Under neutral to alkaline conditions, the rate of hydrolysis of the chloro-substituent is likely to increase.[8] Conversely, under strongly acidic conditions, protonation of the pyridine nitrogen may alter the electronic properties of the ring, potentially influencing its stability.

  • Temperature: As with most chemical reactions, degradation rates will increase with temperature. Elevated temperatures can accelerate hydrolysis and oxidation. Therefore, storage at low temperatures is recommended.[9]

  • Light: Exposure to UV or even strong ambient light can induce photodegradation. To prevent this, the compound should always be stored in amber vials or light-proof containers.[8]

Q4: What are the best practices for storing this compound to ensure long-term stability?

A4: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is ideal.[9] This practice mitigates hydrolysis by excluding moisture, prevents oxidation by excluding air, and blocks photodegradation by excluding light.

Q5: What analytical methods are recommended for monitoring degradation?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for quantifying the parent compound and detecting impurities. For definitive identification of degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is indispensable. This allows for the determination of the molecular weights of unknown peaks, which can then be matched to potential degradation products. Various liquid chromatography methods have been developed for the sensitive and selective determination of carboxylic acids.[10]

Visualizing the Degradation Landscape

The following diagrams illustrate the potential degradation pathways and a standard workflow for investigating the stability of the compound.

Potential Degradation Pathways of this compound Parent This compound Hydrolysis_Product 6-Hydroxy-4-methylpyridine-2-carboxylic acid Parent->Hydrolysis_Product Hydrolysis (+H2O, -HCl) Oxidation_Product1 6-Chloro-4-(hydroxymethyl)pyridine-2-carboxylic acid Parent->Oxidation_Product1 Oxidation [O] Photo_Product 6-Chloro-4-methylpyridine Parent->Photo_Product Photodegradation (UV Light, -CO2) Microbial_Product Ring Cleavage Products (e.g., Aliphatic acids) Parent->Microbial_Product Microbial Degradation (Enzymatic) Oxidation_Product2 6-Chloropyridine-2,4-dicarboxylic acid Oxidation_Product1->Oxidation_Product2 Further Oxidation [O]

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

Observed Problem Potential Cause (Related to Degradation) Recommended Actions
Unexpected peaks appear in my HPLC/LC-MS analysis. The compound is degrading under your experimental or storage conditions. The new peaks are likely one of the degradation products mentioned in FAQ A2.1. Analyze a freshly prepared sample from a new vial to use as a reference. 2. Characterize the impurity peaks using LC-MS to identify their molecular weights. 3. Review your sample preparation, solvent choice, and storage conditions. Ensure solvents are anhydrous if necessary and protect samples from light and heat.[8]
Inconsistent results between experimental runs. The compound may be degrading in solution over the course of your experiment or during storage between runs.1. Always use freshly prepared solutions for each experiment. 2. Minimize the time between sample preparation and analysis. 3. Run a control sample (stored under ideal conditions) with each batch to check for systemic degradation.
The solid material has changed color (e.g., off-white to yellow/brown). This often indicates the formation of degradation products, which can be colored impurities resulting from oxidation or photodegradation.1. Do not use the discolored material if purity is critical. 2. Re-qualify the material using HPLC to determine its purity before use. 3. Review your storage conditions. Ensure the container is tightly sealed, protected from light, and stored at the recommended temperature.[8][9]
Low assay or purity results for an older batch of the compound. Gradual degradation has occurred over time during storage.1. Acquire a new batch of the compound. 2. If you must use the older batch, consider purification (e.g., recrystallization) if a suitable method is available. 3. Always re-analyze older materials for purity before use in a critical experiment.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

Workflow for Forced Degradation Study Start Start: Prepare Stock Solution (1 mg/mL in Acetonitrile/Water) Control Control Sample (Store at 2-8°C, protected from light) Start->Control Acid Acidic Stress (e.g., 0.1 M HCl at 60°C) Start->Acid Base Basic Stress (e.g., 0.1 M NaOH at RT) Start->Base Oxidative Oxidative Stress (e.g., 3% H2O2 at RT) Start->Oxidative Thermal Thermal Stress (Solid & Solution at 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B conditions) Start->Photo Sampling Time-point Sampling (e.g., 0, 2, 4, 8, 24 hours) Control->Sampling Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Analysis Analytical Testing (HPLC-UV/MS) Sampling->Analysis Data Data Analysis (Calculate % degradation, identify products) Analysis->Data End End: Stability Report Data->End

Caption: A standard workflow for conducting a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal: Incubate a vial of the solution and a sample of the solid powder at 80°C.

    • Photostability: Expose a vial of the solution to a light source that meets ICH Q1B guidelines.[8] Wrap a control sample in aluminum foil.

  • Control Sample: Maintain one aliquot under ideal conditions (e.g., 2-8°C, protected from light) as an unstressed control.

  • Time-Point Sampling: At specified intervals (e.g., 0, 4, 8, 24 hours), take a sample from each vial. Quench the reaction if necessary (e.g., neutralize the acid/base samples).

  • Analysis: Analyze all samples by HPLC-UV/MS to determine the purity of the parent compound and identify any new peaks.

  • Data Analysis: Calculate the percentage of degradation for each condition and identify the major degradants based on their mass-to-charge ratio (m/z) and retention time.

Protocol 2: HPLC-UV/MS Analysis Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm or use a photodiode array (PDA) detector to collect full spectra.

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of the parent compound and all potential degradants.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study to illustrate expected outcomes.

Stress ConditionTime (hours)Parent Compound Purity (%)Major Degradant(s) Observed (Hypothetical m/z)
Control 2499.8-
0.1 M HCl, 60°C 2495.2Minor peaks
0.1 M NaOH, RT 2478.5Peak at m/z corresponding to hydroxylated product
3% H₂O₂, RT 2485.1Peak at m/z corresponding to oxidized methyl group
80°C Heat 2497.3Minor peaks
UV Light 2491.0Peak at m/z corresponding to decarboxylated product

References

Improving yield of 6-Chloro-4-methylpyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of 6-Chloro-4-methylpyridine-2-carboxylic acid. As a key intermediate in pharmaceutical development, particularly for anti-inflammatory and analgesic drugs, achieving a high yield and purity of this compound is critical.[1] This guide, curated by a Senior Application Scientist, offers field-proven insights and scientifically-grounded protocols to navigate the complexities of its synthesis.

Synthesis Overview: The Chlorination Pathway

The most common and scalable method for synthesizing this compound involves the direct chlorination of 4-methylpyridine-2-carboxylic acid.[1] This electrophilic substitution reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalyst. The pyridine ring's electron-withdrawing carboxylic acid group directs the incoming chloro group primarily to the 6-position. However, controlling reaction conditions is paramount to prevent side reactions and maximize yield.

Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a multifaceted problem that can stem from incomplete reactions, competing side reactions, or losses during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reaction: The starting material may not be fully consumed.

    • Reagent Stoichiometry: Ensure an adequate molar excess of the chlorinating agent (e.g., thionyl chloride). A common starting point is a 4-5 molar equivalent of SOCl₂ relative to the pyridine-2-carboxylic acid starting material.[2][3]

    • Reaction Time & Temperature: The reaction may require more time or higher temperatures to proceed to completion. Patents suggest reacting at elevated temperatures, such as 85°C, for several hours (3 to 12 hours) until HPLC analysis confirms the disappearance of the starting material.[2][3]

    • Catalyst Inefficiency: The choice and amount of catalyst are crucial. N,N-dimethylformamide (DMF) is often used, but its amount may need optimization.[2][3] More effectively, the addition of a catalytic amount of bromine (Br₂) or sodium bromide has been shown to significantly increase the reaction rate and yield.[2][3]

  • Side-Product Formation: The primary cause of yield loss is often the formation of undesired byproducts.

    • Over-chlorination: The formation of di-chlorinated species is a common side reaction.[2][3] This can be mitigated by carefully controlling the reaction temperature and avoiding a large excess of the chlorinating agent.

    • Degradation: Pyridine derivatives can be sensitive to harsh conditions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

  • Workup & Purification Losses: Significant product loss can occur during isolation.

    • Precipitation pH: As a carboxylic acid, the product's solubility is highly pH-dependent. During aqueous workup, carefully adjust the pH to the isoelectric point (around 1.5-1.7) to ensure maximum precipitation before filtration.[4]

    • Recrystallization Solvent: If recrystallization is used for purification, the choice of solvent is critical. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble. Ethanol or water have been suggested as potential recrystallization solvents.[5]

Q2: I am observing significant amounts of a di-chlorinated byproduct. How can I improve the selectivity for mono-chlorination?

Formation of the 4,5-dichloro isomer is a known issue that directly impacts the purity and yield of the desired product.[2][3]

Strategies for Enhancing Selectivity:

  • Controlled Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Gradually increasing the temperature to the target (e.g., 85°C) rather than heating rapidly can help control the reaction's exotherm and reduce over-chlorination.[2][3]

  • Stoichiometric Control: While an excess of thionyl chloride is needed, an excessive amount can drive the formation of di-chlorinated products. Experiment with reducing the molar equivalents of SOCl₂ while monitoring the reaction progress closely by HPLC.

  • Catalyst Choice: The use of a bromine catalyst has been shown to not only increase the rate of the primary reaction but also to produce the target compound with high selectivity, minimizing the 4,5-dichloro impurity.[3]

Q3: The isolated product is off-color (yellow or brown) and has low purity. What are the best purification strategies?

An off-white to yellow color is characteristic of the compound, but darker colors suggest the presence of impurities.[1]

Purification Protocol:

  • Quenching and pH Adjustment: After the reaction is complete, excess thionyl chloride is carefully quenched. The resulting solution is then typically added to water or an ice-water mixture. The pH is then carefully adjusted to approximately 1.5-1.7 using a suitable acid (like HCl) to precipitate the crude carboxylic acid.[4]

  • Filtration and Washing: The precipitated solid is collected by filtration and washed with cold water to remove inorganic salts and other water-soluble impurities.

  • Recrystallization: The crude product can be further purified by recrystallization. Experiment with different solvents, such as ethanol, water, or a mixture of the two, to find the optimal conditions for removing specific impurities.

  • Decolorization: If the color persists, a small amount of activated carbon can be added to the solution during recrystallization to adsorb colored impurities. The solution should then be hot-filtered to remove the carbon before cooling to crystallize the product.

Q4: How can I effectively monitor the reaction's progress to determine the optimal endpoint?

Determining the correct time to stop the reaction is key to preventing both incomplete conversion and the formation of degradation or side products.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) can effectively separate the starting material, product, and major byproducts. Monitor the disappearance of the starting material peak and the appearance of the product peak to determine completion.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative checks, TLC can be used. Develop a solvent system that provides good separation between the starting material and the product.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most critical parameters to control in this synthesis? The three most critical parameters are: 1. Temperature: To control the reaction rate and minimize side reactions. 2. Stoichiometry: The molar ratio of the chlorinating agent and catalyst to the starting material directly impacts yield and purity. 3. Reaction Time: Determined by careful monitoring (preferably with HPLC) to ensure complete conversion without product degradation.
What are the key safety precautions for this reaction? The reaction involves hazardous materials. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). The final product, This compound , is harmful if swallowed and causes skin, eye, and respiratory irritation.[6] Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Are there alternative synthetic routes? Yes, other routes exist, such as the carboxylation of 6-chloro-4-methylpyridine or the oxidation of 4-chloro-2-picoline using an oxidizing agent like potassium permanganate.[1][4] However, the direct chlorination of 4-methylpyridine-2-carboxylic acid is often preferred for its scalability.[1]

Experimental Protocols & Data

Optimized Protocol for Chlorination using SOCl₂/Br₂

This protocol is based on methods described in the literature that demonstrate improved yield and purity.[3]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-methylpyridine-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 5.0 eq).

  • Catalyst Addition: Slowly add bromine (Br₂, 0.2 eq) via the dropping funnel. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to 85°C and maintain for 3-7 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Workup: After cooling to room temperature, carefully and slowly add the reaction mixture to crushed ice.

  • Precipitation: Adjust the pH of the aqueous solution to 1.5-1.7 with concentrated HCl to precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to obtain the final, purified this compound.

Table 1: Impact of Catalyst on Reaction Outcome
Catalyst (molar eq.)Reaction Time (h)Product Yield (%)4,5-dichloro byproduct (%)Reference
DMF (1.0)1253.72.7[3]
Bromine (0.1)775.47.1[2]
Bromine (0.2)389.32.3[3]

This data, adapted from patent literature, illustrates that using bromine as a catalyst can significantly increase the reaction rate and yield compared to DMF.

Visual Workflow and Troubleshooting Diagrams

Synthesis and Purification Workflow

SynthesisWorkflow Start Starting Material: 4-methylpyridine-2-carboxylic acid Reaction Chlorination Reaction - SOCl2 (5 eq) - Br2 (0.2 eq) - 85°C, 3-7h Start->Reaction Quench Quenching (Crushed Ice) Reaction->Quench Precipitate pH Adjustment (pH 1.5-1.7 with HCl) Quench->Precipitate Isolate Filtration & Washing (Cold Water) Precipitate->Isolate Purify Recrystallization (e.g., Ethanol/Water) Isolate->Purify Final Final Product: 6-Chloro-4-methylpyridine- 2-carboxylic acid Purify->Final

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Problem Low Yield or Purity? Cause1 Incomplete Reaction? Problem->Cause1 Yes Cause2 High Impurity Levels? Problem->Cause2 No Sol1a Increase Reaction Time/ Temperature Cause1->Sol1a Check HPLC for SM Sol1b Check Reagent Stoichiometry (SOCl2, Catalyst) Cause1->Sol1b Sol1c Use Br2 Catalyst Cause1->Sol1c Cause2a Di-chlorination? Cause2->Cause2a Check Mass Spec/NMR Cause2b Color Impurities? Cause2->Cause2b Visual Inspection Sol2a1 Control Temperature Carefully Cause2a->Sol2a1 Sol2a2 Optimize SOCl2 Amount Cause2a->Sol2a2 Sol2b1 Optimize Purification: - Recrystallization - Activated Carbon Cause2b->Sol2b1 Sol2b2 Optimize Workup pH Cause2b->Sol2b2

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Chlorination of 4-Methylpyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the chlorination of 4-methylpyridine-2-carboxylic acid. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of this reaction, diagnose issues, and optimize outcomes.

Introduction: The Challenge of Selective Chlorination

The chlorination of 4-methylpyridine-2-carboxylic acid is a pivotal transformation in the synthesis of various pharmaceutical and agrochemical intermediates. The molecule presents multiple reactive sites: the pyridine ring, the methyl group, and the carboxylic acid. This complexity often leads to a variety of side reactions, resulting in low yields and purification challenges. This guide is structured to address the most common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format.

Q1: I am observing multiple chlorinated species in my reaction mixture, leading to a low yield of the desired 4-chloro-4-methylpyridine-2-carboxylic acid. What are these byproducts and how can I suppress their formation?

A1: Root Cause Analysis & Mitigation Strategies

The formation of multiple chlorinated species is the most common challenge. The primary side reactions are over-chlorination of the pyridine ring and chlorination of the methyl side-chain .

  • Over-chlorination: The pyridine ring can be chlorinated a second time to yield products like 4,5-dichloro or 4,6-dichloro derivatives. This is particularly prevalent when using an excess of a powerful chlorinating agent or when reaction times are prolonged. A patent describing the synthesis of 4-chloropyridine-2-carboxylic acid chloride from pyridine-2-carboxylic acid using thionyl chloride notes the formation of a 4,5-dichloro compound as an impurity.[1]

  • Side-Chain Chlorination: The methyl group is susceptible to free-radical chlorination, especially under conditions that promote radical formation (e.g., high temperatures, UV light, or the use of radical initiators with molecular chlorine).[2][3] This can lead to the formation of 4-(chloromethyl)-, 4-(dichloromethyl)-, and 4-(trichloromethyl)-pyridine-2-carboxylic acid derivatives.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Use a slight excess (e.g., 1.05-1.2 equivalents) for mono-chlorination of the ring.

  • Choice of Reagent: Select a reagent that favors the desired mechanism.

    • For ring chlorination , electrophilic chlorinating agents like N-Chlorosuccinimide (NCS) in an acidic medium are often preferred.[4][5]

    • To avoid side-chain chlorination , steer clear of conditions that initiate radical reactions.

  • Temperature Control: Run the reaction at the lowest effective temperature. Over-chlorination and decomposition are more likely at elevated temperatures.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, HPLC, or GC-MS to quench the reaction once the starting material is consumed and before significant byproduct formation occurs.

Q2: My reaction is turning dark brown or black, and I'm isolating a significant amount of intractable tar. What is causing this decomposition?

A2: Understanding Decomposition Pathways

The formation of tar is indicative of substrate and/or product decomposition. Pyridine rings, while aromatic, can be susceptible to degradation under harsh reaction conditions.

Causality:

  • Excessive Heat: High temperatures can promote polymerization and decomposition pathways. This is especially true when using highly reactive chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6]

  • Strongly Acidic Conditions: The reaction often generates HCl as a byproduct. The resulting highly acidic medium, combined with heat, can degrade the pyridine nucleus.

  • Moisture Contamination: Water can react exothermically with reagents like SOCl₂ and POCl₃, generating heat and corrosive acids that can contribute to decomposition.[6] It is crucial to ensure all glassware is dry and to use anhydrous solvents.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Temperature: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to the desired temperature. Avoid aggressive heating.

  • Consider a Solvent: Running the reaction in a suitable inert solvent (e.g., acetonitrile, sulfolane) can help to moderate the reaction temperature and prevent localized overheating.[6]

  • Controlled Reagent Addition: Add the chlorinating agent dropwise to a solution of the substrate to maintain better control over the reaction exotherm.

Q3: My starting material is consumed, but I have a very low yield of any chlorinated product. I suspect decarboxylation. Is this possible and how can I prevent it?

A3: The Instability of Picolinic Acids

Yes, decarboxylation is a significant and often overlooked side reaction for picolinic acids (pyridine-2-carboxylic acids). The nitrogen atom at the 2-position can stabilize the transition state for CO₂ loss.

Mechanistic Insight:

The decarboxylation of picolinic acid is proposed to proceed through a zwitterionic intermediate, which is stabilized by the adjacent positively charged nitrogen atom.[7] This pathway provides a lower energy route for the cleavage of the C-C bond between the ring and the carboxyl group compared to other pyridinecarboxylic acid isomers.[7][8] Heating the reaction mixture significantly accelerates this process.

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Caption: Decarboxylation pathway of picolinic acid.

Preventative Measures:

  • Lower Reaction Temperature: This is the most critical factor. If the chlorination can be achieved at a lower temperature, the rate of decarboxylation will be significantly reduced.

  • Rapid Reaction Time: Optimize conditions to achieve a fast chlorination, minimizing the time the molecule is exposed to heat.

  • Derivative Strategy: Consider converting the carboxylic acid to an ester (e.g., methyl ester) prior to chlorination. The ester is significantly more stable against decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid post-chlorination. A common synthesis route involves this exact strategy.[9][10]

Part 2: Summary of Reaction Conditions & Side Products

The choice of chlorinating agent is critical for controlling selectivity. The following table summarizes common reagents and their associated side products.

ReagentTypical ConditionsPrimary TargetCommon Side Reactions
Thionyl Chloride (SOCl₂) Reflux, often neat or in a high-boiling solventCarboxylic acid -> Acyl chloride; Ring chlorinationOver-chlorination, Decarboxylation, Tar formation[1][11]
N-Chlorosuccinimide (NCS) Acid catalyst (e.g., TFA), organic solventElectrophilic ring chlorinationIncomplete reaction, potential for radical side-chain chlorination if initiated[4][5]
Phosphorus Oxychloride (POCl₃) Reflux, often with a base or catalystDehydroxy-chlorination (if tautomer exists)Tar formation, harsh conditions[6]
Molecular Chlorine (Cl₂) UV light or radical initiatorFree-radical side-chain chlorinationRing chlorination, Over-chlorination, HCl formation leading to salt precipitation[2][12]

Part 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Ring Chlorination using Thionyl Chloride

This protocol is a representative example and must be adapted and optimized for specific laboratory conditions and scales.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylpyridine-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Under a positive pressure of nitrogen, add thionyl chloride (SOCl₂) (3.0-5.0 eq) dropwise via a dropping funnel at 0 °C. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, slowly raise the temperature to 80-85 °C and maintain for 3-7 hours.[1] Monitor the reaction by TLC or HPLC.

  • Workup: After the reaction is complete (starting material consumed), cool the mixture to room temperature. Carefully remove the excess SOCl₂ by distillation under reduced pressure.

  • Quenching: Cautiously add the reaction residue to crushed ice. Caution: This is highly exothermic.

  • Isolation: Adjust the pH of the aqueous solution with a suitable base (e.g., NaHCO₃ solution) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-chloro-4-methylpyridine-2-carboxylic acid.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common issues during the chlorination process.

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Troubleshooting_Workflow Start Start Chlorination Reaction Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Problem Problem Detected? Monitor->Problem Workup Proceed to Workup & Purification Problem->Workup No P1 Multiple Spots / Peaks Problem->P1 Yes (Impurity Profile) P2 Reaction Turning Black (Tar) Problem->P2 Yes (Visual) P3 SM Consumed, No Product Problem->P3 Yes (No Product) S1 Root Cause: Over-chlorination or Side-chain chlorination. Solution: 1. Reduce reagent stoichiometry. 2. Lower reaction temperature. 3. Change chlorinating agent (e.g., to NCS). P1->S1 S2 Root Cause: Decomposition. Solution: 1. Ensure anhydrous conditions. 2. Lower reaction temperature. 3. Add reagent slowly. 4. Use inert solvent. P2->S2 S3 Root Cause: Decarboxylation. Solution: 1. Drastically reduce temperature. 2. Protect as ester before chlorination. P3->S3

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Purification of 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7).[1][2] As a pivotal intermediate in the development of pharmaceuticals and agrochemicals, its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds.[3][4] This guide provides a comprehensive overview of common impurities, troubleshooting strategies for their removal, and detailed purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Common synthesis pathways include the chlorination of 4-methylpyridine-2-carboxylic acid and the carboxylation of 6-chloro-4-methylpyridine.[3] Consequently, you may encounter the following impurities:

  • Unreacted Starting Materials: Such as 4-methylpyridine-2-carboxylic acid or 6-chloro-4-methylpyridine.

  • Over-chlorinated Byproducts: Dichloro- or trichloro-methylpyridine-2-carboxylic acid derivatives can form if the chlorination is not precisely controlled.

  • Positional Isomers: Depending on the regioselectivity of the reactions, isomers with the chloro and methyl groups in different positions on the pyridine ring may be present.

  • Oxidation Byproducts: The methyl group on the pyridine ring can be susceptible to oxidation, leading to the corresponding aldehyde or dicarboxylic acid impurities.[3]

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any catalysts or excess reagents, can be carried through.

Q2: My crude product has a yellowish or brownish tint. What is the likely cause and how can I remove it?

A2: A colored tint in your crude product often indicates the presence of colored impurities, which can be challenging to remove by simple crystallization alone. These may be polymeric byproducts or degradation products formed during the synthesis. For removal, a decolorization step using activated charcoal during recrystallization is highly effective.[5]

Q3: I am having trouble getting my this compound to crystallize. What should I do?

A3: Difficulty in crystallization can be due to several factors, including the presence of significant impurities that inhibit crystal lattice formation, using an inappropriate solvent, or having a solution that is too dilute. Refer to the "Troubleshooting Crystallization" section for detailed guidance on inducing crystallization.

Q4: What is the most effective method for purifying this compound?

A4: Recrystallization is the most common and often the most effective method for purifying solid organic compounds like this compound on a laboratory scale.[6] For more challenging separations, column chromatography can be employed. The choice of method will depend on the nature and quantity of the impurities.

Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of this compound and provides practical solutions.

Impurity Identification and Analysis

A crucial first step in any purification strategy is to have an analytical handle on the purity of your material. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Recommended HPLC Conditions (General Guidance):

ParameterConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)The nonpolar stationary phase is well-suited for retaining and separating the moderately polar this compound and its potential impurities.[7]
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid (gradient elution)The organic modifier (acetonitrile) and aqueous phase allow for the elution of compounds with varying polarities. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.[8]
Detection UV at 254 nm or Diode Array Detector (DAD)The pyridine ring provides strong UV absorbance, allowing for sensitive detection. A DAD can provide spectral information to help in peak identification.[9]
Troubleshooting Recrystallization

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Caption: Troubleshooting common issues in the recrystallization workflow.

IssuePotential CauseTroubleshooting Steps
Oiling Out (Product separates as an oil, not crystals)The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated with impurities.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Reheat the solution to dissolve the oil and allow it to cool more slowly. - Consider a different solvent system with a lower boiling point.
No Crystals Form The solution is not saturated. The solvent is too good at dissolving the compound even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath to further decrease solubility.
Low Yield Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.- Reduce the initial volume of hot solvent used for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. - Use a minimal amount of ice-cold solvent to wash the crystals. - Preheat the funnel and filter paper during hot filtration.
Colored Crystals Colored impurities are co-crystallizing with the product.- Perform a hot filtration with activated charcoal before crystallization. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then filter the hot solution to remove the charcoal and adsorbed impurities.[5]

Detailed Purification Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol or Water)

This is the preferred method for moderately impure samples where a suitable single solvent can be identified. Ethanol and water are good starting points for polar carboxylic acids.[10]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in the chosen solvent (e.g., ethanol) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent while stirring and heating until the solid just dissolves.[5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction followed by Recrystallization

This method is particularly useful for removing neutral or basic impurities. The acidic nature of the carboxylic acid group allows for its selective extraction into a basic aqueous solution.

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Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1M NaOH or saturated sodium bicarbonate solution). The this compound will deprotonate and move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3). The pure this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual salts.

  • Recrystallization: For the highest purity, the solid obtained from this procedure can be further purified by recrystallization as described in Protocol 1.

Protocol 3: Column Chromatography

For challenging separations where impurities have similar solubility profiles to the product, column chromatography can be an effective, albeit more resource-intensive, method.

General Guidance for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)The polar nature of silica gel will retain the polar carboxylic acid, allowing for separation from less polar impurities.
Mobile Phase A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid.The gradient of increasing polarity will elute compounds based on their affinity for the stationary phase. The added acid helps to suppress the ionization of the carboxylic acid, reducing tailing and improving peak shape.
Elution Start with a low polarity mobile phase and gradually increase the proportion of the polar solvent.This will first elute nonpolar impurities, followed by the desired product.

Note: The exact mobile phase composition will need to be optimized using thin-layer chromatography (TLC) prior to running the column.

Data Summary

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 324028-95-7[1][2]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Appearance Off-white to yellow crystalline solid[2][3]

References

Technical Support Center: Recrystallization of 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS: 324028-95-7) via recrystallization. We will delve into the foundational principles, provide detailed protocols, and address common challenges in a structured troubleshooting format to ensure you can achieve the highest possible purity for your compound.

Introduction to this compound and Recrystallization

This compound is a heterocyclic building block crucial in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring a carboxylic acid group, a pyridine ring, and a chlorine atom, dictates its solubility and crystalline behavior.

Compound Properties:

  • Molecular Formula: C₇H₆ClNO₂[3]

  • Molecular Weight: 171.58 g/mol [3]

  • Appearance: Typically an off-white to yellow solid or crystalline powder.[2][4][5]

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[6] The core principle involves dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to form pure crystals, while the impurities remain dissolved in the surrounding solution (the "mother liquor").[7]

Selecting the Optimal Recrystallization Solvent

The choice of solvent is the most critical factor for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert, not reacting with the compound.

  • Have a boiling point below the compound's melting point to prevent "oiling out."

  • Be volatile enough to be easily removed from the purified crystals.

Given the polar nature of the carboxylic acid and the pyridine nitrogen, polar solvents are the logical starting point. However, pyridine-containing compounds can sometimes exhibit challenging crystallization behavior.[8][9] Below is a table of recommended solvents and solvent systems to screen for this compound.

Solvent SystemTypeRationale & Comments
Ethanol (EtOH) Single SolventExcellent starting point. Carboxylic acids often show good solubility in hot alcohols and lower solubility upon cooling.[8]
Methanol (MeOH) Single SolventSimilar to ethanol, but its higher polarity may increase solubility at room temperature, potentially lowering yield.
Water Single SolventThe compound may have low solubility in hot water, but it can be an excellent choice for highly polar compounds if solubility is sufficient at high temperatures.[8][9]
Acetone Single SolventA moderately polar aprotic solvent. Can be effective, but its low boiling point requires careful handling.
Ethanol / Water Binary SystemHighly recommended. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the solid and then allow to cool. This is a robust system for many organic acids.[8]
Methanol / Water Binary SystemAn alternative to the ethanol/water system with similar principles.[10]
Toluene Single SolventAn aromatic, non-polar solvent. Less likely to be a primary choice but can be useful if the compound is less polar than anticipated or for removing non-polar impurities.
Heptane / Ethyl Acetate Binary SystemA common system where the compound is dissolved in a minimal amount of hot ethyl acetate, and heptane is added as an anti-solvent to induce crystallization upon cooling.[10]

Standard Recrystallization Protocol

This protocol provides a step-by-step workflow for the recrystallization process. Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Experimental Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent 1. Select Solvent System Dissolve 2. Dissolve Compound in Minimum Hot Solvent Solvent->Dissolve Charcoal 3. Add Charcoal (If Colored) Dissolve->Charcoal HotFilter 4. Hot Filtration (Remove Insolubles) Charcoal->HotFilter Cool 5. Slow Cooling & Crystallization HotFilter->Cool Isolate 6. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 7. Wash with Cold Solvent Isolate->Wash Dry 8. Dry Crystals Wash->Dry

Caption: General workflow for recrystallization.

  • Solvent Selection: Based on small-scale trials, choose the most promising solvent or solvent system from the table above.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Continue adding the hot solvent in small increments until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (Norit). Reheat the solution to boiling for a few minutes.[11]

  • Hot Filtration (Optional but Recommended): To remove the charcoal or any insoluble impurities, perform a hot filtration. This must be done quickly to prevent the compound from crystallizing prematurely. Use a pre-heated funnel and receiving flask.[11]

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[11]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying dish. The purity can be assessed by taking a melting point.

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This section addresses the most common problems encountered during the recrystallization of this compound.

G Start Start Cooling Outcome Crystals Form? Start->Outcome OilingOut Compound 'Oiled Out'? Outcome->OilingOut No Success Pure Crystals Form Outcome->Success Yes NoCrystals No Crystals Form OilingOut->NoCrystals No OiledOut Oiling Out Occurs OilingOut->OiledOut Yes TroubleshootNoCrystals 1. Scratch Flask Inner Wall 2. Add a Seed Crystal 3. Evaporate Some Solvent 4. Cool in Ice Bath NoCrystals->TroubleshootNoCrystals TroubleshootOil 1. Reheat to Dissolve Oil 2. Add More 'Good' Solvent 3. Cool More Slowly OiledOut->TroubleshootOil

Caption: Decision tree for common crystallization problems.

Q1: My compound will not dissolve, even with a large amount of hot solvent.

  • A: This suggests you have chosen a poor solvent in which the compound is largely insoluble. Re-evaluate your solvent choice using the table in Section 2. Alternatively, your crude material may contain significant insoluble impurities. In this case, add enough hot solvent to dissolve the majority of the desired compound, perform a hot filtration to remove the insoluble material, and then proceed with the filtrate.

Q2: After cooling, no crystals have formed in the flask.

  • A: This is a common issue that typically means the solution is not supersaturated. Here are several techniques to induce crystallization, in order of preference[12]:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure compound, add a single tiny crystal (a "seed crystal") to the solution. This will act as a template for other crystals to grow upon.

    • Reduce Solvent Volume: Too much solvent may have been used, keeping the compound soluble even when cold.[12] Gently heat the solution to evaporate some of the solvent, then attempt to cool it again.

    • Extended Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility.

Q3: An oil has formed at the bottom of the flask instead of solid crystals.

  • A: This phenomenon, known as "oiling out," occurs when the solute is precipitated from the solution at a temperature above its melting point, or when the solution is too concentrated.[12] To resolve this:

    • Reheat the flask to dissolve the oil back into the solution.

    • Add a small amount of additional hot solvent (if using a binary system, add more of the solvent in which the compound is more soluble).

    • Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling. This gives the molecules time to arrange themselves into a crystal lattice rather than crashing out as a liquid.

Q4: My final product is still colored, even after recrystallization.

  • A: This indicates the presence of a colored impurity with solubility characteristics similar to your product. The most effective solution is to repeat the recrystallization and incorporate a decolorizing step. After dissolving the compound in the hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal and boil the solution for a few minutes before performing a hot filtration to remove the charcoal and the adsorbed impurities.[11]

Q5: The recovery yield is very low (<50%).

  • A: A low yield is most often caused by using too much solvent during the dissolution step.[12] A significant portion of your compound remains dissolved in the mother liquor. To recover some of this material, you can concentrate the mother liquor by boiling off some of the solvent and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first. To improve the yield in future attempts, be meticulous about using the absolute minimum amount of hot solvent required for dissolution.

Frequently Asked Questions (FAQs)

Q: What is the best starting solvent to try for this compound?

  • A: An ethanol/water binary system is an excellent and highly recommended starting point. Carboxylic acids generally have good temperature-dependent solubility in this mixture.[8]

Q: How do I confirm the purity of my recrystallized product?

  • A: The most common and immediate method is melting point analysis. A pure compound exhibits a sharp melting point over a narrow range (typically <2 °C). Impurities will cause the melting point to be depressed and broaden the range. For more definitive analysis, techniques such as NMR spectroscopy, HPLC, or mass spectrometry should be employed.

Q: Is it better to cool the solution quickly in an ice bath or slowly on the benchtop?

  • A: Slow cooling on the benchtop is always preferred initially. Rapid cooling ("crashing out") leads to the formation of small, often impure crystals by trapping impurities from the solution.[7][12] An ice bath should only be used after slow cooling to room temperature is complete to maximize the yield of crystals from the cold solution.

Q: Why must I use an Erlenmeyer flask instead of a beaker?

  • A: An Erlenmeyer flask is superior for several reasons: its narrow neck minimizes solvent evaporation during heating, prevents contamination from dust or airborne particles, and allows for safe swirling of the hot contents without splashing.

References

Stability issues of 6-Chloro-4-methylpyridine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-4-methylpyridine-2-carboxylic acid

Welcome to the technical support guide for this compound (CAS 324028-95-7). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered when working with this compound in solution. Our goal is to provide expert insights and actionable protocols to ensure the integrity and success of your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your research. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Q1: My solution of this compound is developing a yellow or brown tint. What's causing this discoloration and how can I prevent it?

A1: Discoloration is a common indicator of degradation, likely stemming from oxidation or photodegradation.[1] The pyridine ring system, while aromatic, can be susceptible to subtle oxidative processes, and many organic molecules can degrade upon exposure to light, especially in solution.

Root Causes & Mitigation Strategy:

  • Oxidation: The compound may be reacting with dissolved oxygen in your solvent or ambient air.

  • Photodecomposition: Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation pathways.

Preventative Protocol:

  • Solvent Preparation: Before use, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Inert Atmosphere: When preparing your solution, work under a gentle stream of inert gas. Use a flask or vial with a septum to maintain the inert atmosphere.

  • Light Protection: Prepare and store your solutions in amber glass vials or wrap your containers in aluminum foil to protect them from light.[1]

  • Fresh is Best: Prepare solutions fresh for each experiment whenever possible to minimize the opportunity for degradation over time.

Q2: I'm observing a new, unexpected peak in my HPLC or LC-MS analysis after a reaction or storage. What is this impurity?

A2: The appearance of a new peak suggests that your compound has degraded or undergone a side reaction. Based on the structure of this compound, there are several plausible degradation products.

Potential Degradation Pathways:

  • Decarboxylation: Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation (loss of CO₂) when heated, which would result in the formation of 6-Chloro-4-methylpyridine .

  • Nucleophilic Substitution: The chlorine atom at the 6-position can be displaced by nucleophiles. If water is present, this could lead to 6-Hydroxy-4-methylpyridine-2-carboxylic acid . If your solvent is an alcohol (e.g., methanol), you may form an ether.

  • Esterification: If your solution contains an alcohol as a solvent or impurity, especially under acidic conditions, the carboxylic acid can form a methyl or ethyl ester.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Plausible degradation routes for the title compound.

Impurity Identification Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the impurity peak. This is the most direct way to deduce its molecular formula and compare it against potential candidates.

  • Tandem MS (MS/MS): Fragment the impurity peak and the parent compound. A shared fragmentation pattern can confirm a structural relationship.

  • Control Experiment: Stir the compound in the reaction solvent under the reaction conditions (e.g., temperature) but without other reagents. Monitor by HPLC to see if the impurity forms, which would confirm it's a degradation product rather than a reaction side-product.

Q3: My reaction yield is low and inconsistent. Could the stability of this reagent be the cause?

A3: Absolutely. If the compound degrades before or during your reaction, the effective concentration of the starting material is lowered, leading to reduced yields. The degradants themselves could also potentially interfere with your reaction.

Troubleshooting Workflow for Low Yields:

  • Verify Reagent Purity: Before starting, run a purity check (e.g., HPLC or NMR) on your starting material, especially if the bottle is old. Degradation can occur even in the solid state over long periods.[1]

  • Analyze Reaction Conditions:

    • Temperature: Are you running the reaction at a high temperature? If so, consider if decarboxylation is a risk. Try running the reaction at the lowest possible temperature.

    • pH: Extreme pH values can promote instability. Strong bases may facilitate the substitution of the chlorine atom.

    • Nucleophiles: Be aware that certain reagents in your mixture may act as nucleophiles, attacking the chloro-position.

  • Implement a Control Run: As mentioned previously, incubate the compound under the full reaction conditions (solvent, temperature, pH) but without the other key reactants. Sample the mixture over the reaction time course and analyze for degradation. If degradation is observed, the conditions must be modified.

G

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[2][3] The recommended storage temperature is refrigerated, typically between 2-8°C, under an inert atmosphere of nitrogen or argon.[4][5]

Q2: What is the best practice for preparing and storing solutions?

A2: For maximum reproducibility, solutions should be prepared fresh for each experiment. If storage is necessary:

  • Solvent Choice: Use high-purity, anhydrous (if the reaction requires it) solvents. Suitable polar aprotic solvents for related compounds include DMSO, DMF, and acetonitrile.[6]

  • Short-Term Storage (hours to days): Store refrigerated (2-8°C) in a sealed, light-protected vial, with the headspace flushed with inert gas.

  • Long-Term Storage (weeks to months): Aliquot the solution into single-use vials, flash-freeze, and store at -20°C or -80°C. This minimizes degradation from repeated freeze-thaw cycles.

Q3: What key factors influence the stability of this compound in solution?

A3: The primary factors are pH, temperature, light, and solvent choice.

  • pH: The acidity or basicity of the solution dictates the protonation state of both the pyridine nitrogen and the carboxylic acid. At low pH, the pyridine nitrogen is protonated, which can affect reactivity. At high pH, the carboxylic acid is deprotonated to a carboxylate, which is more water-soluble but can alter its nucleophilicity and interaction with other molecules.

  • Temperature: Higher temperatures accelerate all chemical processes, including degradation reactions like decarboxylation.

  • Light: As a potential photosensitizer, the compound can absorb light energy, leading to decomposition.[1]

  • Solvent: The solvent can influence stability through direct reaction (e.g., esterification with alcohols) or by affecting the equilibrium of degradation pathways.[7]

Q4: Which analytical methods are best for conducting a formal stability study?

A4: A stability-indicating analytical method is crucial. This is a validated method that can accurately separate the intact parent compound from its potential degradation products.

  • Primary Technique: Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. A C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid) is a good starting point.[8]

  • Peak Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the mass of any new peaks that appear during the study, aiding in the elucidation of degradation pathways.[8][9]

Parameter Condition Potential Degradation
Temperature Elevated (e.g., 40-60°C)Decarboxylation
pH Acidic (pH < 3)Potential for esterification with alcohol solvents
Basic (pH > 9)Nucleophilic substitution of Chlorine
Light Exposure to UV or ambient lightPhotodecomposition
Atmosphere Presence of OxygenOxidation

References

Troubleshooting guide for 6-Chloro-4-methylpyridine-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloro-4-methylpyridine-2-carboxylic acid (C7H6ClNO2, CAS No. 324028-95-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of working with this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Foundational Knowledge & FAQs

Before initiating a reaction, understanding the physical and chemical properties of your starting material is critical. This compound is a multifunctional compound, and its reactivity is governed by the interplay of the carboxylic acid, the electron-deficient pyridine ring, and the chloro and methyl substituents.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the key physical properties and storage conditions for this compound?

    • A1: this compound is typically an off-white to yellow solid.[1] It has a predicted boiling point of 341.8±37.0 °C and a density of approximately 1.39 g/cm³.[2][3] For long-term stability, it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][4]

  • Q2: What solvents are suitable for dissolving this compound?

    • A2: While comprehensive solubility data is limited, related chlorinated pyridine carboxylic acids show solubility in polar aprotic solvents like THF, DMF, and alcohols such as methanol or ethanol, particularly upon gentle heating or with the addition of a base to form the more soluble carboxylate salt.[5][6] Always perform a small-scale solubility test before committing your full reaction scale.

  • Q3: What are the primary safety concerns when handling this reagent?

    • A3: According to its GHS classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[6]

Part 2: Troubleshooting Common Synthetic Transformations

This section addresses specific challenges you may encounter during common reactions involving this compound.

Section 2.1: Esterification Reactions (e.g., Fischer Esterification)

The conversion of the carboxylic acid to an ester is a fundamental step for protecting the acid or for creating derivatives.

  • Q: My Fischer esterification reaction is showing low conversion to the desired ester. Why is this happening and how can I fix it?

    • A: Low conversion in Fischer esterification is almost always due to the reversible nature of the reaction.[8][9] The equilibrium between the carboxylic acid, alcohol, ester, and water must be actively shifted towards the product.

    • Causality & Solution:

      • Water Management: The water produced as a byproduct can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[8]

        • Solution: Use a large excess of the alcohol reactant to act as both reagent and solvent. This statistically favors the forward reaction. For higher boiling alcohols, use a Dean-Stark apparatus with a suitable solvent (like toluene) to physically remove water as it forms.[8]

      • Insufficient Catalysis: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[10][11]

        • Solution: Ensure you are using a sufficient loading of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Typically, 1-5 mol% is adequate.

      • Steric Hindrance: While the 4-methyl group is not exceptionally bulky, the ortho-chloro group can provide some steric hindrance. For bulky alcohols, the reaction rate may be significantly slower.

        • Solution: Increase the reaction temperature and/or extend the reaction time. If the reaction still stalls, consider converting the carboxylic acid to the more reactive acid chloride first using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol.

Workflow: Optimizing a Stalled Esterification

The following diagram outlines a systematic approach to troubleshooting a low-yielding esterification reaction.

G start Low Ester Conversion (<50%) check_water Is water being effectively removed? start->check_water check_catalyst Is acid catalyst loading sufficient (1-5 mol%)? check_water->check_catalyst Yes increase_alcohol Increase alcohol excess (e.g., use as solvent) check_water->increase_alcohol No dean_stark Use Dean-Stark trap to remove water azeotropically check_water->dean_stark If alcohol is not the solvent check_conditions Are temperature/time adequate? check_catalyst->check_conditions Yes increase_catalyst Increase catalyst loading to 5 mol% check_catalyst->increase_catalyst No acid_chloride Consider converting to acid chloride intermediate check_conditions->acid_chloride No success Reaction Optimized check_conditions->success Yes increase_alcohol->check_water dean_stark->check_catalyst increase_catalyst->check_conditions increase_temp_time Increase temperature and/or reaction time acid_chloride->success

Caption: A decision tree for troubleshooting Fischer esterification.

Section 2.2: Amidation Reactions

Directly forming an amide bond from a carboxylic acid and an amine is a common goal, but it presents challenges due to the formation of a stable ammonium carboxylate salt.

  • Q: My direct amidation reaction between this compound and an amine is not proceeding, even with heat. What is the problem?

    • A: You are observing the classic acid-base reaction between the carboxylic acid and the amine, which forms a thermodynamically stable but kinetically unreactive ammonium carboxylate salt. High temperatures are required to drive off water from this salt to form the amide bond, but this can lead to decomposition.

    • Causality & Solution:

      • Salt Formation: The primary issue is the acid-base chemistry that precedes amide bond formation.

        • Solution 1 (Coupling Reagents): The most common solution is to avoid the salt by activating the carboxylic acid. Use standard peptide coupling reagents like HATU, HBTU, or EDC with an additive like HOBt. These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine.

        • Solution 2 (Catalytic Direct Amidation): Modern methods utilize catalysts that facilitate the direct condensation. Boronic acid catalysts or transition metal catalysts like those based on zirconium or titanium have been shown to be effective.[12][13] These methods are atom-economical but may require specific conditions and screening.[14][15]

  • Q: I am attempting a direct thermal condensation, but I am getting a significant amount of a byproduct with a lower molecular weight. What could it be?

    • A: You are likely observing thermal decarboxylation. Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation upon heating to yield the corresponding pyridine.[16][17]

    • Mechanism Insight: The nitrogen atom in the ortho position stabilizes the transition state of decarboxylation, making this process more facile compared to benzoic acids.[17][18] The presence of a zwitterionic intermediate is proposed to facilitate this process.[17] High temperatures used in attempted thermal amidations create ideal conditions for this side reaction. This underscores the importance of using coupling reagents at or near room temperature.

Section 2.3: Suzuki Cross-Coupling Reactions

The C6-chloro position is an excellent handle for introducing new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.

  • Q: My Suzuki coupling reaction using the carboxylic acid directly is failing or giving very low yields. My supervisor says the carboxylic acid is the problem. Why?

    • A: Your supervisor is correct; the free carboxylic acid group can interfere with the Suzuki catalytic cycle.[19]

    • Causality & Solution:

      • Base Quenching: Suzuki reactions require a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid for transmetalation.[20][21] The acidic proton of the carboxylic acid will neutralize at least one equivalent of this base, effectively reducing its concentration and hindering the catalytic cycle.

      • Catalyst Inhibition: The resulting carboxylate anion can coordinate to the palladium center. This coordination can stabilize certain palladium intermediates, slowing down or completely inhibiting the catalytic turnover.[19]

      • Solubility Issues: The carboxylate salt formed under basic conditions can have drastically different solubility from the starting acid, potentially causing it to precipitate from the organic solvent and preventing it from participating in the reaction.[19]

    • Recommended Protocol: The most reliable strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. After the C-C bond is formed, the ester can be easily hydrolyzed back to the carboxylic acid under standard basic (e.g., NaOH, LiOH) or acidic conditions. This two-step sequence is often more efficient and higher-yielding than attempting the direct coupling.

Table 1: Recommended Conditions for Suzuki Coupling of the Corresponding Ester

ComponentRecommendationRationale & Notes
Palladium Precatalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is often effective but can be sensitive. Buchwald or Fu-type precatalysts are excellent for challenging substrates like heteroaryl chlorides.[22]
Ligand SPhos, XPhos, P(t-Bu)₃Required if using a ligandless source like Pd₂(dba)₃. Bulky, electron-rich phosphine ligands are generally superior for coupling aryl chlorides.
Base K₃PO₄, K₂CO₃, CsFK₃PO₄ is a strong, non-nucleophilic base often used for aryl chlorides. CsF can be effective if base-sensitive groups are present.[19] Use at least 2-3 equivalents.
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Solvent System Dioxane/H₂O, Toluene/H₂O, DME/H₂OA biphasic system is standard. The water is crucial for dissolving the base and facilitating the activation of the boronic acid.[22]
Temperature 80 - 110 °CHigher temperatures are typically required for the oxidative addition step involving the relatively unreactive C-Cl bond.

Visualizing the Problem: Carboxylate Interference in the Suzuki Cycle

Suzuki_Cycle cluster_0 Standard Suzuki Cycle cluster_1 Interference by R-COO- Pd0 Pd(0)L2 OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-Cl ArPdCl Ar-Pd(II)-Cl(L2) OxiAdd->ArPdCl Trans Transmetalation ArPdCl->Trans + Ar'B(OH)2 + Base Inhibition R-COO- binds to Pd(II), deactivating the catalyst ArPdCl->Inhibition Carboxylate Coordination ArPdAr Ar-Pd(II)-Ar'(L2) Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified Suzuki cycle showing where carboxylate anions can interfere.

Part 3: References

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  • 2-Chloro-6-methylpyridine-4-carboxylic acid 97 25462-85-5 - Sigma-Aldrich . --INVALID-LINK--

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH . --INVALID-LINK--

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  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH . --INVALID-LINK--

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  • Direct amidation of non‐activated carboxylic acid and amine derivatives catalyzed by TiCp2Cl2 | Request PDF - ResearchGate . --INVALID-LINK--

  • Production of pyridine-carboxylic acids - Google Patents . --INVALID-LINK--

  • OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry - ACS Publications . --INVALID-LINK--

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . --INVALID-LINK--

  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit . --INVALID-LINK--

  • Catalytic N -methyl amidation of carboxylic acids under cooperative conditions . --INVALID-LINK--

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . --INVALID-LINK--

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate . --INVALID-LINK--

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure . --INVALID-LINK--

  • Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic acid and Amine: (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate | Request PDF - ResearchGate . --INVALID-LINK--

  • Suzuki cross-coupling reaction - YouTube . --INVALID-LINK--

  • Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - Semantic Scholar . --INVALID-LINK--

  • 6-Chloro-2-methylpyridine-3-carboxylic acid | C7H6ClNO2 | CID 46223839 - PubChem . --INVALID-LINK--

  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals . --INVALID-LINK--

  • Fischer Esterification | Mechanism + Easy TRICK! - YouTube . --INVALID-LINK--

  • Fischer esterification (video) - Khan Academy . --INVALID-LINK--

  • Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents . --INVALID-LINK--

  • 6-methoxycarbonyl-pyridine-2-carboxylic acid - 7170-36-7, C8H7NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . --INVALID-LINK--

  • Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - Semantic Scholar . --INVALID-LINK--

  • 4-Chloro-pyridine-2-carboxylic acid methyl ester AldrichCPR 24484-93-3 - Sigma-Aldrich . --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS No. 324028-95-7), a critical intermediate in pharmaceutical synthesis and chemical research.[1][2][3] For researchers, scientists, and drug development professionals, ensuring the purity of this compound is paramount to the safety, efficacy, and reproducibility of their work. Even trace impurities can lead to undesirable side reactions, altered biological activity, or toxicological concerns.

This document moves beyond standard protocols to explore the causality behind methodological choices, offering a framework for selecting the most appropriate analytical technique based on specific experimental needs, from routine quality control to comprehensive impurity profiling.

The Analytical Imperative: Why Purity Matters

This compound is a substituted pyridine derivative whose reactivity is dictated by its carboxylic acid, chloro, and methyl functional groups.[1] Its synthesis can result in a variety of process-related impurities, including residual starting materials (e.g., 4-methylpyridine-2-carboxylic acid or 6-chloro-4-methylpyridine), over-chlorinated byproducts, or isomers.[1] An effective analytical method must not only quantify the main component but also separate, identify, and quantify these potential impurities.

We will compare three orthogonal and powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for robust quantification and impurity detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination without the need for identical reference standards.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power, sensitivity, and robustness. For a polar, acidic compound like this compound, RP-HPLC is an ideal first-line technique.[4]

Causality of Method Design

The core principle is the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[4] By manipulating the mobile phase composition—usually a mixture of an aqueous buffer and an organic solvent like acetonitrile—we can control the retention and separation of the target compound from its more or less polar impurities. The addition of an acid (e.g., formic or acetic acid) to the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, leading to better peak shape and more reproducible retention times.[5] UV detection is suitable as the pyridine ring is a strong chromophore.

Experimental Protocol: HPLC-UV
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 270 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to make a 1 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Purity is calculated using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (ACN/Water) A->B C Inject into HPLC System B->C D Separation on C18 Column (Gradient Elution) C->D E UV Detection at 270 nm D->E F Integrate Peak Areas E->F G Calculate Purity (Area % Method) F->G H H G->H Final Report

Caption: HPLC experimental workflow from sample preparation to final purity calculation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally sensitive and provides high-confidence identification based on both retention time and mass spectrum. However, its application to polar, non-volatile compounds like carboxylic acids requires a critical extra step: derivatization.[6]

Causality of Method Design

Direct injection of this compound into a GC system would result in poor peak shape and thermal decomposition in the hot injector. To overcome this, the polar carboxylic acid group must be converted into a less polar, more volatile ester or silyl-ester. This process, known as derivatization, is essential for successful analysis. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. Once derivatized, the compound can be volatilized and separated on a standard GC column, with the mass spectrometer providing definitive identification of the analyte and any separated impurities.[7]

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of pyridine (as a catalyst and solvent).

    • Add 500 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • System Preparation:

    • GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

  • Chromatographic Run:

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak for the derivatized analyte by its retention time and mass spectrum.

    • Purity is calculated by area percent, similar to HPLC. Impurities are identified by comparing their mass spectra against libraries (e.g., NIST).

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample B Derivatization (Add Pyridine + BSTFA) A->B C Heat at 70°C for 30 min B->C D Inject into GC-MS C->D E Separation on DB-5ms Column D->E F EI Mass Spectrometry E->F G Identify Peaks via Mass Spectra F->G H Calculate Purity (Area % Method) G->H I I H->I Final Report

Caption: GC-MS workflow, highlighting the critical derivatization step.

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without a specific reference standard for the analyte.[8] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined with high accuracy.[8][9]

Causality of Method Design

The success of a qNMR experiment hinges on several factors. First, a suitable high-purity internal standard must be chosen, one with signals that do not overlap with the analyte's signals (e.g., maleic acid or dimethyl sulfone). Second, the experiment must be run under conditions that ensure full relaxation of all relevant protons, which is critical for accurate integration. This is achieved by using a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated.[9] The choice of a deuterated solvent that fully dissolves both the sample and the internal standard is also essential.[10]

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into an NMR tube (to 0.01 mg accuracy).

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • Spectrometer Setup (400 MHz):

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire a standard 1D proton spectrum to check for resolution and signal overlap.

  • Quantitative Data Acquisition:

    • Pulse Program: Standard single-pulse ('zg') acquisition.

    • Flip Angle: 90°.

    • Relaxation Delay (D1): ≥ 30 seconds (ensure full relaxation for both analyte and standard).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Number of Scans (NS): 8-16 (depending on concentration).

  • Data Processing and Calculation:

    • Apply a small line broadening factor (e.g., 0.3 Hz) and perform Fourier transform.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (Wstd / Wanalyte) × Pstd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

Workflow for qNMR Purity Analysis

QNMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent (DMSO-d6) A->B C Lock & Shim Spectrometer B->C D Acquire 1D ¹H Spectrum (Long Relaxation Delay) C->D E Phase & Baseline Correct D->E F Integrate Analyte & Standard Peaks E->F G Calculate Absolute Purity F->G H H G->H Final Report

References

A Comparative Guide to the Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic Acid: An Evaluation of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Chloro-4-methylpyridine-2-carboxylic acid (CMCA), with the CAS Number 324028-95-7, is a pivotal intermediate in the pharmaceutical and agrochemical industries.[1][2] Its structural motifs are integral to the development of a range of therapeutic agents, including anti-inflammatory and analgesic drugs.[1] The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyridine ring allows for diverse chemical modifications, making it a valuable building block for complex molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to CMCA, offering insights into the mechanistic underpinnings, and presenting experimental data to inform methodological choices for researchers and chemical development professionals.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct chemical pathways. The most prevalent methods include the direct chlorination of a pre-functionalized pyridine ring and the construction of the carboxylic acid moiety on a chlorinated pyridine scaffold. Each strategy presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.

Herein, we will delve into two primary, validated methods for the synthesis of CMCA:

  • Method A: Selective Chlorination of 4-methylpyridine-2-carboxylic acid. This approach leverages a readily available starting material and introduces the critical chloro substituent in a late-stage functionalization.

  • Method B: Oxidation of 6-chloro-2,4-dimethylpyridine. This pathway begins with a dichlorinated precursor, followed by the selective oxidation of one of the methyl groups to the desired carboxylic acid.

A third, less common method involving the diazotization and chlorination of amino-substituted trichloropicolinic acid derivatives is also noted in the literature but will not be the focus of this comparative guide due to the complexity and hazardous nature of the reagents typically involved.[1]

Method A: Selective Chlorination of 4-methylpyridine-2-carboxylic acid

This synthetic route is predicated on the direct chlorination of 4-methylpyridine-2-carboxylic acid. The success of this method hinges on the regioselective introduction of a chlorine atom at the 6-position of the pyridine ring, a process that can be influenced by the directing effects of the existing substituents.

Mechanistic Considerations

The chlorination of the pyridine ring is an electrophilic aromatic substitution reaction. The pyridine nucleus is generally less reactive than benzene towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. However, the existing substituents on the ring, a methyl group (electron-donating) and a carboxylic acid group (electron-withdrawing), play a crucial role in directing the incoming electrophile. The interplay of these electronic effects, along with the reaction conditions, governs the selectivity of the chlorination.

Experimental Protocol:

A detailed, step-by-step methodology for the selective chlorination of 4-methylpyridine-2-carboxylic acid is as follows:

  • Preparation of the Reaction Mixture: In a well-ventilated fume hood, a solution of 4-methylpyridine-2-carboxylic acid in a suitable inert solvent, such as glacial acetic acid, is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet tube.

  • Introduction of Chlorinating Agent: A chlorinating agent, such as chlorine gas or N-chlorosuccinimide (NCS), is introduced into the reaction mixture. The addition should be controlled to maintain the desired reaction temperature.[1]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, often with gentle heating, to promote the reaction without leading to undesirable side products. The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a suitable base, such as sodium bicarbonate solution, and the crude product is extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system to afford pure this compound.

Workflow Diagram:

cluster_0 Method A: Selective Chlorination Start 4-methylpyridine-2-carboxylic acid Step1 Dissolve in inert solvent Start->Step1 Step2 Add chlorinating agent (e.g., Cl2, NCS) Step1->Step2 Step3 Controlled heating & monitoring (TLC/HPLC) Step2->Step3 Step4 Quench, neutralize, and extract Step3->Step4 Step5 Recrystallization Step4->Step5 End This compound Step5->End

Caption: Workflow for the synthesis of CMCA via selective chlorination.

Method B: Oxidation of 6-chloro-2,4-dimethylpyridine

An alternative and often high-yielding approach involves the selective oxidation of one of the methyl groups of 6-chloro-2,4-dimethylpyridine. This method benefits from the differential reactivity of the methyl groups at the 2- and 4-positions.

Mechanistic Considerations

The oxidation of a methyl group on a pyridine ring to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid.[3][4][5] The methyl group at the 2-position is generally more susceptible to oxidation than the one at the 4-position due to the influence of the adjacent ring nitrogen. This inherent difference in reactivity allows for a degree of selectivity in the oxidation process.

Experimental Protocol:

The following is a representative experimental procedure for the oxidation of 6-chloro-2,4-dimethylpyridine:

  • Preparation of the Reaction Mixture: 6-chloro-2,4-dimethylpyridine is suspended in an aqueous solution.

  • Addition of Oxidizing Agent: A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the reaction mixture while maintaining a specific temperature range, often with cooling to control the exothermic reaction.

  • Reaction Conditions: The reaction mixture is stirred vigorously for several hours. The progress of the reaction can be monitored by observing the disappearance of the purple color of the permanganate.

  • Work-up and Isolation: After the reaction is complete, the excess oxidizing agent is quenched, for example, by the addition of a reducing agent like sodium bisulfite. The manganese dioxide precipitate is filtered off. The filtrate is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid product.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Workflow Diagram:

cluster_1 Method B: Selective Oxidation Start_B 6-chloro-2,4-dimethylpyridine Step1_B Suspend in aqueous solution Start_B->Step1_B Step2_B Add oxidizing agent (e.g., KMnO4) Step1_B->Step2_B Step3_B Controlled temperature & stirring Step2_B->Step3_B Step4_B Quench, filter, and acidify Step3_B->Step4_B Step5_B Collect and recrystallize Step4_B->Step5_B End_B This compound Step5_B->End_B

Caption: Workflow for the synthesis of CMCA via selective oxidation.

Comparative Performance Data

ParameterMethod A: Selective ChlorinationMethod B: Selective Oxidation
Starting Material 4-methylpyridine-2-carboxylic acid6-chloro-2,4-dimethylpyridine
Key Reagents Chlorinating agent (e.g., Cl2, NCS)Strong oxidizing agent (e.g., KMnO4)
Typical Yield Moderate to GoodGood to Excellent
Purity (Post-recrystallization) >95%[1]>98%
Scalability Scalable, can be adapted for continuous flow.[1]Readily scalable for batch production.
Key Challenges Control of regioselectivity to avoid over-chlorination.Handling of strong, potentially hazardous oxidizing agents.

Discussion and Conclusion

Both Method A and Method B represent viable and effective pathways for the synthesis of this compound. The choice between these methods will often depend on the specific requirements of the synthesis, including the availability and cost of starting materials, the desired scale of production, and the safety infrastructure available.

Method A offers the advantage of a more direct route if 4-methylpyridine-2-carboxylic acid is readily accessible. The challenge lies in achieving high regioselectivity, as the formation of other chlorinated isomers is a potential side reaction. Careful optimization of reaction conditions, including the choice of chlorinating agent and solvent, is crucial for maximizing the yield of the desired product.

Method B , on the other hand, often provides higher yields and purity due to the more selective nature of the oxidation of the 2-methyl group. However, this method requires the handling of strong oxidizing agents, which necessitates stringent safety precautions. The starting material, 6-chloro-2,4-dimethylpyridine, may also be less readily available or more expensive than the starting material for Method A.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 6-chloro-4-methylpyridine-2-carboxylic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development and agrochemical research, this document delves into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and detailed protocols. Our objective is to offer a clear, data-driven comparison to inform compound selection and optimization in your research endeavors.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid, a simple pyridine derivative, and its analogs form the backbone of a vast array of biologically active molecules.[1] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a compound's steric and electronic properties, profoundly influencing its biological activity. This compound is one such derivative that has garnered interest for its potential applications in various fields, including as an antimicrobial and herbicidal agent.[2] This guide will compare it with key analogs to elucidate the structure-activity relationships that govern their performance.

Compound Selection for Comparative Analysis

For a meaningful comparison, we have selected the following compounds based on their structural similarity to this compound, allowing for an insightful analysis of the effects of chloro- and methyl-substituents on the picolinic acid scaffold:

  • This compound (Target Compound)

  • 6-Chloropicolinic acid: To assess the impact of the 4-methyl group.

  • 4-Methylpicolinic acid: To evaluate the contribution of the 6-chloro group.

  • Picolinic acid: The parent compound, serving as a baseline.

  • Picloram (4-amino-3,5,6-trichloropicolinic acid): A commercial herbicide, for performance benchmarking in herbicidal applications.[3]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The table below summarizes the key physicochemical properties of our selected compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)LogP (Computed)
This compound C₇H₆ClNO₂171.583.34 ± 0.10[2][4]1.16[2]
6-Chloropicolinic acidC₆H₄ClNO₂157.55--
4-Methylpicolinic acidC₇H₇NO₂137.14--
Picolinic acidC₆H₅NO₂123.11--
PicloramC₆H₃Cl₃N₂O₂241.46--

Comparative Synthesis Strategies

The synthesis of substituted picolinic acids often involves multi-step processes. Below, we compare the synthetic routes for our target compound and its key analogs.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_target This compound cluster_analog1 6-Chloropicolinic acid cluster_analog2 4-Methylpicolinic acid 4-Methyl-2-picoline 4-Methyl-2-picoline Oxidation_Target 4-Methylpyridine-2-carboxylic acid 4-Methyl-2-picoline->Oxidation_Target [O] Chlorination_Target This compound Oxidation_Target->Chlorination_Target SOCl₂ 2-Picoline 2-Picoline Oxidation_Analog1 Picolinic acid 2-Picoline->Oxidation_Analog1 [O] Chlorination_Analog1 6-Chloropicolinic acid Oxidation_Analog1->Chlorination_Analog1 SOCl₂ 4-Methyl-2-picoline_2 4-Methyl-2-picoline Oxidation_Analog2 4-Methylpicolinic acid 4-Methyl-2-picoline_2->Oxidation_Analog2 [O] SAR_Logic 6-Chloro-4-methylpyridine-2-carboxylic_acid 6-Chloro-4-methyl- picolinic acid 6-Chloro 6-Chloro Substituent 6-Chloro-4-methylpyridine-2-carboxylic_acid->6-Chloro 4-Methyl 4-Methyl Substituent 6-Chloro-4-methylpyridine-2-carboxylic_acid->4-Methyl 2-Carboxylic_Acid 2-Carboxylic Acid Group 6-Chloro-4-methylpyridine-2-carboxylic_acid->2-Carboxylic_Acid Biological_Activity Biological Activity (Antimicrobial, Herbicidal) 6-Chloro->Biological_Activity Enhances 4-Methyl->Biological_Activity Modulates 2-Carboxylic_Acid->Biological_Activity Essential for

References

A Comparative Guide to the Biological Activities of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Pyridine Carboxylic Acids

Pyridine carboxylic acids, a class of heterocyclic organic compounds, represent a cornerstone in medicinal chemistry and drug discovery. The structural simplicity of a pyridine ring functionalized with a carboxylic acid group belies a remarkable diversity of biological activities. The isomeric position of the carboxylic acid group—at position 2 (picolinic acid), 3 (nicotinic acid), or 4 (isonicotinic acid)—profoundly influences the molecule's physicochemical properties and, consequently, its interactions with biological targets.[1][2] This guide provides a comparative analysis of the biological activities of these key isomers and their derivatives, supported by experimental data and detailed protocols for researchers in drug development.

The versatility of this scaffold stems from the electronic nature of the pyridine ring and the functionality of the carboxylic acid. The nitrogen atom in the pyridine ring imparts a dipole moment and the ability to form hydrogen bonds, while the carboxylic acid group provides a site for ionic interactions and metal chelation.[1] This combination has led to the development of a wide array of drugs targeting conditions from tuberculosis to hyperlipidemia.[3][4]

Comparative Analysis of Biological Activities

The biological activities of pyridine carboxylic acids are diverse, ranging from antimicrobial and anti-inflammatory to enzyme inhibition and metal chelation. The specific activity is often dictated by the isomeric form of the molecule.

Antimicrobial Activity

Pyridine carboxylic acid derivatives have long been recognized for their antimicrobial properties. The most prominent example is isoniazid (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis.[5][6]

Mechanism of Action: Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[5][7] The activated form then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA).[6][7] This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][7] Inhibition of mycolic acid synthesis disrupts the cell wall integrity, leading to bacterial death.[6][8]

dot

References

A Comparative Spectroscopic Guide to 6-Chloro-4-methylpyridine-2-carboxylic acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 6-Chloro-4-methylpyridine-2-carboxylic acid against key structural analogues. It is designed for researchers, scientists, and drug development professionals who rely on precise analytical characterization for structural elucidation, purity assessment, and quality control. We will explore how subtle changes in the substitution pattern on the pyridine ring manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, offering a framework for unambiguous compound identification.

Introduction: The Chemical and Analytical Context

Pyridine carboxylic acids are privileged scaffolds in medicinal chemistry and materials science.[1] The target molecule, this compound, serves as a crucial intermediate in the synthesis of pharmaceuticals.[2] Its specific substitution pattern—an electron-withdrawing chlorine atom, an electron-donating methyl group, and a coordinating carboxylic acid—creates a unique electronic and steric environment. Understanding how each functional group contributes to the molecule's overall spectroscopic signature is paramount for confirming its identity and purity.

This guide will compare the titular compound with three carefully selected analogues to illustrate the influence of each substituent:

  • 6-Methylpyridine-2-carboxylic acid: To isolate the effect of the chlorine atom.

  • 4-Methylpyridine-2-carboxylic acid: To demonstrate the positional impact of the methyl group and the absence of the chlorine.

  • 2,5-Pyridinedicarboxylic acid: To contrast the effects of methyl and chloro groups with a second, strongly electron-withdrawing carboxylic acid group.

The analytical workflow for characterizing these compounds is a multi-technique approach, ensuring comprehensive and validated results.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Reporting Prep Weighing & Dilution NMR_Prep Dissolution in Deuterated Solvent (e.g., DMSO-d6) Prep->NMR_Prep aliquoting IR_Prep Preparation of KBr Pellet Prep->IR_Prep aliquoting MS_Prep Dilution for ESI Infusion Prep->MS_Prep aliquoting UV_Prep Dissolution in UV-Grade Solvent (e.g., Methanol) Prep->UV_Prep aliquoting NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS Mass Spectrometry (ESI-MS) MS_Prep->MS UV UV-Vis Spectroscopy UV_Prep->UV Interpret Spectral Interpretation & Comparison NMR->Interpret IR->Interpret MS->Interpret UV->Interpret Report Final Report Generation Interpret->Report

Caption: High-level workflow for the spectroscopic analysis of pyridine carboxylic acids.

Spectroscopic Methodologies: Protocols for Data Integrity

The validity of any spectroscopic data hinges on rigorous and well-justified experimental protocols. The following sections detail the methodologies used for acquiring the comparative data in this guide.

NMR Spectroscopy Protocol
  • Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. DMSO-d6 is the solvent of choice due to its excellent ability to dissolve these polar carboxylic acids and because the acidic proton of the carboxyl group will not exchange with the solvent, allowing for its observation. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.

  • Protocol:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in 0.7 mL of DMSO-d6 containing 0.03% v/v TMS in a clean, dry NMR tube.

    • Vortex the sample until fully dissolved. Gentle heating may be applied if necessary.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer.[3]

    • Process the data using appropriate software, applying Fourier transformation and phase correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual DMSO peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d6 septet to 39.52 ppm.

FTIR Spectroscopy Protocol
  • Rationale: Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The KBr pellet technique is employed for solid samples to obtain high-quality spectra free of solvent interference.[1]

  • Protocol:

    • Gently grind 1-2 mg of the solid analyte with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the fine powder to a pellet-pressing die.

    • Apply pressure (approx. 8-10 tons) under vacuum for 2-3 minutes to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan using an empty sample holder prior to sample analysis.

Mass Spectrometry Protocol
  • Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like carboxylic acids. It provides precise molecular weight information and, through fragmentation analysis, structural details. Analysis is performed in both positive and negative ion modes to capture the most stable ions ([M+H]⁺ and [M-H]⁻).

  • Protocol:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Further dilute the stock solution to 10 µg/mL using a 50:50 acetonitrile:water mobile phase containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

    • Infuse the sample directly into the ESI source of a Quadrupole Time-of-Flight (QTOF) mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor and apply collision-induced dissociation (CID) energy.

UV-Vis Spectroscopy Protocol
  • Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems.[4] The position (λmax) and intensity of absorption bands are characteristic of the chromophore. Methanol is a common choice as it is transparent in the relevant UV region.

  • Protocol:

    • Prepare a stock solution of the analyte in spectroscopic-grade methanol at a concentration of ~100 µg/mL.

    • Perform a serial dilution to obtain a final concentration of ~10 µg/mL.

    • Use a dual-beam UV-Vis spectrophotometer and quartz cuvettes with a 1 cm path length.

    • Use methanol as the reference blank.

    • Scan the sample from 400 nm down to 200 nm to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Spectroscopic Analysis of this compound

The structure of this compound dictates its spectroscopic features. The pyridine ring contains two aromatic protons, a methyl group, a carboxylic acid, and a chlorine atom.

G cluster_main This compound cluster_analogues Structural Analogues for Comparison mol A1 6-Methylpyridine-2-carboxylic acid A2 4-Methylpyridine-2-carboxylic acid A3 2,5-Pyridinedicarboxylic acid

Caption: The target molecule and its structural analogues.

¹H NMR

The spectrum is expected to show three distinct signals in DMSO-d6:

  • A broad singlet for the carboxylic acid proton (OH ), typically observed far downfield (>12 ppm) due to strong deshielding and hydrogen bonding.[5]

  • Two singlets (or narrow doublets with a small 4J coupling) in the aromatic region (7-9 ppm) for the two pyridine ring protons. The proton at C5 will be upfield relative to the proton at C3 due to the electronic effects of the substituents.

  • A singlet in the aliphatic region (~2.4 ppm) for the three methyl (CH₃ ) protons.

¹³C NMR

The spectrum should display seven distinct carbon signals:

  • The carboxylic acid carbonyl carbon (C =O) will be the most downfield signal, typically in the 160-180 ppm range.[5]

  • The five aromatic carbons of the pyridine ring will appear between ~120-160 ppm. The carbon attached to the chlorine (C6) will be significantly affected.

  • The methyl carbon (C H₃) will be the most upfield signal, typically around 20 ppm.

IR Spectroscopy

Key vibrational bands are predicted:

  • A very broad O-H stretch from the carboxylic acid dimer, spanning from ~3300 to 2500 cm⁻¹.[6]

  • A strong C=O stretch from the carboxylic acid, expected around 1710-1760 cm⁻¹.[6]

  • C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region.[7]

  • A C-Cl stretch, typically found in the 800-600 cm⁻¹ region.

Mass Spectrometry

The molecule has a monoisotopic mass of 171.01 Da.[8]

  • Molecular Ion: A prominent [M+H]⁺ ion at m/z 172.02 and an [M-H]⁻ ion at m/z 170.00. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak) will be observed.

  • Fragmentation: Key fragmentation pathways include the loss of CO₂ (44 Da) from the carboxylate anion in negative mode or the loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule in positive mode.[9]

UV-Vis Spectroscopy

Pyridine itself exhibits absorption maxima around 254 nm.[10] The extended conjugation and substitution on the ring in the target molecule are expected to cause a bathochromic (red) shift, with λmax values likely appearing between 260-290 nm, corresponding to π → π* transitions.[11]

Comparative Spectroscopic Analysis

The following tables summarize the expected spectroscopic data for this compound and its analogues. The subsequent discussion highlights how substituent changes directly influence these values.

Table 1: Comparative ¹H and ¹³C NMR Data (in DMSO-d6, δ in ppm)
Compound¹H: H3¹H: H5¹H: CH₃¹H: COOH¹³C: C=O¹³C: CH₃
6-Chloro-4-methyl-2-CA ~8.0~7.8~2.4>13.0~165~20
6-Methyl-2-CA[12]~7.8~7.6~2.5>13.0~166~24
4-Methyl-2-CA[13]~8.5 (H6)~7.7~2.4>13.0~166~21
2,5-Pyridinedicarboxylic acid[14]~9.2 (H6)~8.4N/A>13.0 (2H)~166, ~165N/A

Analysis of NMR Data:

  • Effect of Chlorine: Comparing 6-Chloro-4-methyl-2-CA to 6-Methyl-2-CA , the inductive electron-withdrawing effect of the chlorine atom at C6 deshields the adjacent protons. This is why the H3 and H5 protons in the chloro-analogue are shifted downfield.

  • Effect of Methyl Group Position: In 4-Methyl-2-CA , the H6 proton (adjacent to nitrogen and the carboxylic acid) is significantly deshielded (~8.5 ppm) compared to the protons in the other analogues.

  • Effect of a Second Carboxylic Acid: In 2,5-Pyridinedicarboxylic acid , both ring protons are strongly deshielded due to the presence of two electron-withdrawing carboxylic acid groups, with the H6 proton being the most downfield (~9.2 ppm).[14]

G cluster_mol Substituent Effects on ¹H Chemical Shifts (δ) cluster_groups H3 H3 H5 H5 COOH COOH COOH->H3 -Δδ (deshielding) COOH->H5 -Δδ (deshielding) Cl Cl Cl->H3 -Δδ (deshielding, inductive) Cl->H5 -Δδ (deshielding, inductive) CH3 CH3 CH3->H3 +Δδ (shielding, donating) CH3->H5 +Δδ (shielding, donating)

Caption: Influence of functional groups on pyridine proton chemical shifts.

Table 2: Comparative IR Data (KBr Pellet, cm⁻¹)
Compoundν (O-H) broadν (C=O)Ring ν (C=C, C=N)
6-Chloro-4-methyl-2-CA 3300-2500~1725~1600, ~1550
6-Methyl-2-CA3300-2500~1715~1590, ~1560
4-Methyl-2-CA3300-2500~1710~1595, ~1555
2,5-Pyridinedicarboxylic acid3300-2500~1730~1610, ~1570

Analysis of IR Data:

  • All compounds show the characteristic very broad O-H stretch and sharp C=O stretch of a carboxylic acid.[15]

  • The C=O stretching frequency is sensitive to electronic effects. The electron-withdrawing chlorine atom in 6-Chloro-4-methyl-2-CA and the second carboxylic acid in 2,5-Pyridinedicarboxylic acid increase the C=O bond order through an inductive effect, shifting the stretching frequency to a higher wavenumber (a "blue shift") compared to the analogues containing only methyl groups.[16]

Table 3: Comparative Mass Spectrometry and UV-Vis Data
CompoundMol. WeightExpected [M+H]⁺Expected [M-H]⁻Key Fragment (m/z)λmax (nm)
6-Chloro-4-methyl-2-CA 171.58[8]172.02170.00[M-CO₂H]⁺ = 126~275
6-Methyl-2-CA137.14[12]138.05136.04[M-CO₂H]⁺ = 92~268
4-Methyl-2-CA137.14[13]138.05136.04[M-CO₂H]⁺ = 92~265
2,5-Pyridinedicarboxylic acid167.12[14]168.03166.01[M-CO₂]⁻ = 122~280

Analysis of MS and UV-Vis Data:

  • Mass Spectrometry: Each compound is easily distinguished by its unique molecular weight. The presence of chlorine in the target compound is definitively confirmed by the A+2 isotopic peak for ³⁷Cl. The primary fragmentation for all compounds involves the carboxylic acid group, either through decarboxylation or loss of the entire group, providing a common fragmentation pattern but leading to fragments with distinct m/z values based on the remaining structure.[17]

  • UV-Vis Spectroscopy: The position of λmax is influenced by the substituents. The two electron-withdrawing groups in 2,5-Pyridinedicarboxylic acid cause the largest red shift. The chlorine atom in the target molecule also contributes to a red shift compared to the methyl-only analogues, consistent with its ability to extend conjugation through its lone pairs, albeit weakly.

Conclusion

The comprehensive spectroscopic analysis of this compound and its analogues demonstrates the power of a multi-technique approach for unambiguous chemical characterization. Each method provides a unique and complementary piece of the structural puzzle:

  • NMR definitively establishes the connectivity and electronic environment of the C-H framework.

  • IR confirms the presence of key functional groups, with the C=O stretch frequency acting as a sensitive probe for electronic effects.

  • MS provides unequivocal molecular weight information and confirms elemental composition, such as the presence of chlorine.

  • UV-Vis sheds light on the electronic structure of the conjugated π-system.

By systematically comparing the spectra, we can confidently attribute specific shifts and patterns to the presence, absence, and position of the chloro, methyl, and carboxylic acid substituents. This guide serves as a practical framework for researchers, enabling them to interpret complex spectra and validate the structure and purity of these important chemical entities with high confidence.

References

Introduction: The Analytical Imperative for 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC Analysis of 6-Chloro-4-methylpyridine-2-carboxylic acid

This compound (CAS No. 324028-95-7) is a substituted pyridine derivative increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a pyridine ring, a carboxylic acid group, a methyl group, and a chlorine atom, imparts specific physicochemical properties that are crucial for its biological activity and synthetic utility.[1][3]

Given its role as a critical building block, ensuring the purity and stability of this compound is paramount. HPLC is the predominant analytical technique for this purpose, providing the high resolution and sensitivity required to separate the main component from process-related impurities and potential degradants. This guide compares the two most relevant HPLC modes—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the scientific rationale and experimental frameworks to empower researchers in selecting and developing the optimal method for their specific application.

Analyte Characteristics and Chromatographic Strategy

The molecular structure of this compound (Molecular Formula: C₇H₆ClNO₂, Molecular Weight: 171.58 g/mol ) dictates the chromatographic strategy.[3] The presence of the carboxylic acid (pKa ≈ 3.34) and the pyridine nitrogen (pKa ≈ 5.2-6) makes the molecule ionizable and polar.[4][5]

  • In Reversed-Phase HPLC , the primary challenge is to achieve adequate retention for this polar compound on a nonpolar stationary phase (like C18) while ensuring good peak shape. The ionization of the carboxylic acid and pyridine nitrogen must be controlled via mobile phase pH.

  • In Hydrophilic Interaction Liquid Chromatography (HILIC) , the polar nature of the analyte is an advantage. HILIC uses a polar stationary phase and a largely organic mobile phase to retain and separate polar compounds that are often poorly retained in RP-HPLC.[6][7][8]

The logical workflow for developing an HPLC method for this analyte involves understanding these properties to make informed decisions on the separation mode, column chemistry, and mobile phase composition.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, pKa, UV Absorbance) ModeSelection Select Separation Mode Analyte->ModeSelection RPHPLC Reversed-Phase (RP-HPLC) (Primary Choice) ModeSelection->RPHPLC Good initial retention HILIC HILIC (Alternative for Polar Analytes) ModeSelection->HILIC Poor RP retention Column Column Selection (e.g., C18 for RP, Silica/Diol for HILIC) RPHPLC->Column HILIC->Column MobilePhase Mobile Phase Optimization (pH control, Organic Solvent %) Column->MobilePhase Detection Detector Parameter Setting (e.g., UV Wavelength) MobilePhase->Detection Validation Method Validation (Forced Degradation) Detection->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: HPLC Method Development Workflow.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis and serves as the primary approach for this compound. The goal is to suppress the ionization of the analyte to increase its hydrophobicity and retention on the nonpolar stationary phase.

Expertise & Causality: Why This Protocol Works
  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its hydrophobic character, providing a strong retentive surface for less polar molecules.

  • Mobile Phase pH: An acidic mobile phase (pH < 2.5) is crucial. At this pH, the carboxylic acid group (-COOH) is fully protonated (non-ionized), significantly increasing the molecule's hydrophobicity and its affinity for the C18 phase. This leads to better retention and symmetric peak shapes.

  • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency. The gradient elution from a low to high concentration of acetonitrile allows for the elution of the main analyte and any less polar impurities with good resolution.

  • Detector (UV): Pyridine-containing compounds exhibit strong UV absorbance. A wavelength around 255 nm is often effective for pyridine carboxylic acids.[9][10]

Experimental Protocol: RP-HPLC
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 255 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile

Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

For separating highly polar process impurities or degradants that may elute in the void volume under RP-HPLC conditions, HILIC presents a powerful alternative.[6][11] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6][8] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[6]

Expertise & Causality: Why This Protocol Works
  • Stationary Phase (Bare Silica): A bare silica or diol-bonded phase provides a polar, hydrophilic surface necessary for the HILIC retention mechanism.

  • Mobile Phase Composition: The mobile phase contains a high percentage of acetonitrile (a weak eluent in HILIC) and a small percentage of aqueous buffer.[6] The aqueous component (ammonium formate buffer) facilitates the formation of the stagnant water layer and controls the ionic interactions.

  • Elution Order: In HILIC, the elution order is typically the reverse of RP-HPLC; more polar compounds are retained longer.[7] This provides an orthogonal (different) selectivity, which is invaluable for comprehensive impurity profiling.

Experimental Protocol: HILIC
ParameterCondition
Column Bare Silica, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 100% A to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 255 nm
Injection Volume 10 µL
Sample Diluent 90:10 Acetonitrile:Water

Performance Comparison: RP-HPLC vs. HILIC

The choice between RP-HPLC and HILIC depends on the analytical goal.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction (HILIC)
Primary Application Main component assay, separation of non-polar to moderately polar impurities.Separation of highly polar impurities, alternative selectivity to RP-HPLC.
Retention of Analyte Moderate; highly dependent on mobile phase pH to suppress ionization.Strong; analyte partitions into the aqueous layer on the stationary phase.
Selectivity Based on hydrophobicity.Based on hydrophilicity and polar interactions.[7]
MS Compatibility Good with volatile buffers like formic acid instead of phosphoric acid.[12]Excellent; high organic content enhances ESI-MS sensitivity.[6]
Robustness Generally considered highly robust and reproducible.Can be sensitive to mobile phase water content and buffer concentration.

Trustworthiness: Building a Self-Validating System via Forced Degradation

To ensure an HPLC method is "stability-indicating," it must be able to unequivocally separate the intact active pharmaceutical ingredient (API) from its degradation products.[13][14] This is confirmed through forced degradation (stress testing) studies, as mandated by regulatory bodies like the ICH.[15]

The objective is to intentionally degrade the drug substance under various stress conditions to generate potential degradants and prove the analytical method can resolve them.[14][16]

ForcedDegradation cluster_stress Drug Drug Substance (this compound) Stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂) Stress->Oxidation Thermal Thermal (e.g., 80°C) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Chromatogram shows separation of Drug from Degradants HPLC->Result

Caption: Forced Degradation Study Workflow.

Experimental Protocol: Forced Degradation Study
  • Prepare Solutions: Prepare separate solutions of this compound in the sample diluent.

  • Apply Stress:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.

    • Thermal Degradation: Expose the solid powder to 80°C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed RP-HPLC method.

  • Evaluation:

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in all chromatograms. The peak should be spectrally pure, confirming no co-elution with degradants.[13]

    • Resolution: Ensure baseline resolution between the main peak and all degradation product peaks.

    • Mass Balance: Account for the total amount of the drug, where the decrease in the main peak area should be reasonably close to the sum of the new degradant peak areas.

Conclusion

For the routine analysis and quality control of this compound, a well-optimized Reversed-Phase HPLC method is the superior choice due to its robustness, reproducibility, and straightforward methodology. Control of the mobile phase pH is the most critical parameter for achieving successful separation.

The use of HILIC should be considered a complementary, orthogonal technique. It is particularly valuable during drug development for comprehensive impurity profiling and for resolving any highly polar species that are not adequately retained by RP-HPLC.

Ultimately, the trustworthiness of any chosen method must be established through rigorous validation, with forced degradation studies serving as the cornerstone for proving the method is stability-indicating and fit for its intended purpose in a regulated environment.

References

A Senior Application Scientist's Guide to the Reactivity of Substituted Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine carboxylic acids, particularly the three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—are foundational scaffolds in medicinal chemistry and materials science.[1] Their derivatives are integral to a vast array of pharmaceuticals, including drugs for tuberculosis, cancer, and diabetes.[1] The synthetic utility of these molecules is dictated by the reactivity of the carboxylic acid group, which is profoundly influenced by its position relative to the ring nitrogen and the electronic nature of any additional substituents.

This guide provides an in-depth comparison of the reactivity of these isomers in fundamental organic transformations. Moving beyond a simple catalog of reactions, we will explore the underlying electronic and steric principles that govern their behavior. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational synthetic design and troubleshooting.

The Electronic and Structural Landscape

The reactivity of a pyridine carboxylic acid is not determined by the carboxyl group in isolation. Instead, it is a function of a complex interplay between the electron-deficient nature of the pyridine ring, intramolecular interactions, and the electronic push-pull of other substituents.

The pyridine ring nitrogen is electronegative and imparts an overall electron-withdrawing character to the aromatic system, making it less reactive in electrophilic aromatic substitution than benzene.[2] This electronic influence is transmitted to the carboxylic acid substituent differently depending on its position:

  • Picolinic Acid (2-position): The ortho-positioning of the carboxyl group to the nitrogen atom is the most defining feature. This proximity allows for strong intramolecular hydrogen bonding and the potential to act as a bidentate ligand, chelating metals. This unique geometry significantly stabilizes the conjugate base (picolinate), affecting its acidity and reactivity.[3][4]

  • Nicotinic Acid (3-position): In the meta-position, the carboxyl group is influenced primarily by the nitrogen's inductive electron-withdrawing effect (-I). Direct resonance interaction between the nitrogen and the carboxyl group is not possible.

  • Isonicotinic Acid (4-position): The para-positioning allows for strong resonance effects (-M), where the nitrogen atom can effectively withdraw electron density from the carboxyl group through the π-system.[3][4] This delocalization has a profound impact on the electrophilicity of the carbonyl carbon.

G Resonance Effects in Isonicotinate cluster_0 cluster_1 a b a->b Delocalization G Esterification Workflow A Suspend Acid in Alcohol B Cool to 0°C A->B C Add POCl₃ (dropwise) B->C D Stir at RT or Reflux C->D E Monitor by TLC D->E F Quench on Ice E->F G Neutralize (NaHCO₃) F->G H Extract with Organic Solvent G->H I Purify H->I

References

A Comparative Benchmarking Guide to the Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Chloro-4-methylpyridine-2-carboxylic Acid in Medicinal Chemistry

This compound (CAS No. 324028-95-7) is a pivotal heterocyclic building block in contemporary drug discovery and development.[1][2] Its substituted pyridine core is a common motif in a wide array of biologically active molecules, and the specific arrangement of its functional groups—a carboxylic acid, a chloro substituent, and a methyl group—offers versatile handles for molecular elaboration. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory and analgesic properties.[1] The efficiency, scalability, and purity of its synthesis are therefore critical considerations for researchers and professionals in the pharmaceutical industry.

This guide provides an in-depth, comparative analysis of two prominent synthetic strategies for this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in the selection of the most appropriate method for a given research or development context.

Methodology 1: Direct Chlorination of 4-Methylpyridine-2-carboxylic Acid

This approach represents a direct and atom-economical route to the target compound, starting from the readily available 4-methylpyridine-2-carboxylic acid. The core of this strategy lies in the selective electrophilic chlorination of the pyridine ring.

Mechanistic Rationale

The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene. However, the carboxylic acid group at the 2-position and the methyl group at the 4-position influence the regioselectivity of the chlorination. The reaction typically proceeds via an electrophilic substitution mechanism where a chlorinating agent, such as thionyl chloride (SOCl₂) or chlorine gas, provides the electrophilic chlorine species. The conditions must be carefully controlled to favor mono-chlorination at the 6-position and to prevent over-chlorination or other side reactions.[1]

Experimental Protocol

Materials:

  • 4-Methylpyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Dichloromethane, DCM)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methylpyridine-2-carboxylic acid in an anhydrous inert solvent such as dichloromethane.

  • Addition of Chlorinating Agent: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. An excess of thionyl chloride is typically used to serve as both the chlorinating agent and the solvent in some protocols.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to reflux. Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and the generated HCl.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a product of high purity.[3]

Workflow Diagram

Direct_Chlorination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Suspend 4-Methylpyridine-2-carboxylic acid in DCM Add_SOCl2 Add Thionyl Chloride Start->Add_SOCl2 Reflux Reflux and Monitor Add_SOCl2->Reflux Quench Quench with NaHCO3 Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Isolate Dry and Concentrate Extract->Isolate Purify Recrystallize Isolate->Purify Final_Product Final_Product Purify->Final_Product 6-Chloro-4-methylpyridine- 2-carboxylic acid

Caption: Workflow for the direct chlorination of 4-methylpyridine-2-carboxylic acid.

Methodology 2: Oxidation of 6-Chloro-4-methyl-2-picoline

An alternative and often high-yielding approach involves the oxidation of the methyl group at the 2-position of a pre-chlorinated pyridine precursor, 6-chloro-4-methyl-2-picoline. This strategy is particularly useful when the starting picoline is readily accessible.

Mechanistic Rationale

The oxidation of an alkyl side chain on an aromatic ring is a classic transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic conditions can effectively convert the methyl group to a carboxylic acid.[4] The reaction proceeds through a series of oxidative steps, likely involving a benzylic-type radical intermediate that is stabilized by the pyridine ring. The choice of reaction conditions (temperature, pH) is crucial to ensure complete oxidation and to minimize side reactions or degradation of the pyridine ring.

Experimental Protocol

Materials:

  • 6-Chloro-4-methyl-2-picoline (or 4-chloro-2-methylpyridine for a similar synthesis)

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (for acidification)

  • Sodium bisulfite (for quenching excess KMnO₄)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 6-chloro-4-methyl-2-picoline and water.

  • Addition of Oxidant: Heat the mixture to 75-80°C. In portions, slowly add potassium permanganate powder to the vigorously stirred mixture. The reaction is exothermic, and the temperature should be carefully controlled.[4] The disappearance of the purple color of the permanganate indicates its consumption.

  • Reaction Completion: After the final addition of KMnO₄, continue stirring at the same temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. The filter cake should be washed with hot water to recover any product.

  • Quenching and Precipitation: Combine the filtrate and washings. If any purple color remains, add a small amount of sodium bisulfite until the solution becomes colorless.

  • Acidification and Isolation: Cool the filtrate in an ice bath and carefully acidify with sulfuric acid to a pH of 3-4. The desired product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if a higher purity is required.

Workflow Diagram

Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 6-Chloro-4-methyl-2-picoline in Water Add_KMnO4 Add KMnO4 in Portions Start->Add_KMnO4 Stir Stir at Elevated Temperature Add_KMnO4->Stir Filter Filter MnO2 Stir->Filter Acidify Acidify Filtrate Filter->Acidify Isolate Filter Precipitate Acidify->Isolate Dry Dry Product Isolate->Dry Final_Product Final_Product Dry->Final_Product 6-Chloro-4-methylpyridine- 2-carboxylic acid

Caption: Workflow for the oxidation of 6-chloro-4-methyl-2-picoline.

Quantitative Comparison of Synthetic Routes

The selection of a synthetic route in a research or industrial setting is often dictated by a combination of factors including yield, purity, cost of reagents, reaction time, and safety considerations. The following table summarizes the key performance indicators for the two discussed methodologies based on available data and typical outcomes for similar transformations.

ParameterMethodology 1: Direct ChlorinationMethodology 2: Oxidation
Starting Material 4-Methylpyridine-2-carboxylic acid6-Chloro-4-methyl-2-picoline
Key Reagents Thionyl chloridePotassium permanganate
Typical Yield Moderate to GoodGood to Excellent
Purity (Post-Purification) HighHigh
Reaction Time Several hoursSeveral hours
Key Advantages Atom economical, direct route.High yields, readily available oxidant.
Potential Challenges Control of regioselectivity, potential for over-chlorination, handling of corrosive SOCl₂.Exothermic reaction, handling of a strong oxidant, removal of MnO₂ byproduct.

Conclusion and Recommendations

Both direct chlorination and oxidation of a picoline precursor are viable and effective methods for the synthesis of this compound.

  • Methodology 1 (Direct Chlorination) is an attractive option when the corresponding non-chlorinated carboxylic acid is readily available and atom economy is a primary concern. However, careful optimization is required to ensure high selectivity for the desired product.

  • Methodology 2 (Oxidation) is often preferred for its potential for higher yields, especially when the chlorinated picoline is the more accessible starting material. While the work-up involves the removal of a significant amount of solid byproduct, the procedure is generally robust and scalable.

The ultimate choice of synthetic route will depend on the specific constraints and objectives of the project, including the availability and cost of starting materials, the required scale of the synthesis, and the analytical capabilities available for process monitoring and quality control. It is recommended that both routes be evaluated at a small scale to determine the optimal conditions for the desired outcome.

References

Efficacy Unleashed: A Comparative Guide to 6-Chloro-4-methylpyridine-2-carboxylic Acid Based Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a deep dive into the antimicrobial potential of compounds derived from the 6-Chloro-4-methylpyridine-2-carboxylic acid scaffold. For researchers and drug development professionals, this document provides a framework for comparing the efficacy of this emerging class of antimicrobials, supported by experimental data from structurally related compounds and detailed protocols for in-house evaluation.

Introduction: The Promise of the Pyridine Carboxamide Core

The pyridine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its presence is associated with a range of biological activities, including antimicrobial, antiviral, and antitumor properties[1]. The derivatization of the pyridine core, particularly into pyridine carboxylic acids and their amides, has yielded compounds with significant antibacterial and antifungal efficacy[2].

The this compound scaffold is a promising, yet underexplored, platform for the development of novel antimicrobials. The chloro- and methyl- substitutions on the pyridine ring are anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with microbial targets and improving its pharmacokinetic profile. This guide will explore the therapeutic potential of this scaffold by examining the efficacy of analogous pyridine carboxamides and providing the necessary tools for researchers to investigate novel derivatives.

Comparative Efficacy of Structurally Related Pyridine Carboxamides

While direct comparative studies on a wide array of this compound derivatives are not yet prevalent in the literature, a robust body of research on structurally similar pyridine carboxamides provides a strong foundation for predicting their potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyridine carboxamides against a selection of clinically relevant bacterial strains. Lower MIC values are indicative of higher antimicrobial potency.

Compound ClassDerivative/CompoundTest OrganismMIC (µg/mL)Reference
Pyridine Carboxamides Imidazo[1,2-a]pyridine carboxamidesMycobacterium tuberculosis H37Rv0.10 - 0.19 µM[3]
N-alkylated pyridine-based organic saltsStaphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL[3]
N-alkylated pyridine-based organic saltsEscherichia coli55 ± 0.5% inhibition at 100 µg/mL[3]
Thiophene-pyrazole-pyridine hybridsS. aureus, B. subtilis, E. coliGood activity[3]
Pyridine Derivatives 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli R2-R4 strains0.2 - 1.3[4]
Chiral linear and macrocyclic pyridine carboxamidesBacillus subtilis, Staphylococcus aureus, Escherichia coliSignificant activity[3]
3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidine-2-oneS. aureus, B. subtilis, E. coli, P. aeruginosaPotent activity[2]

Analysis of Structure-Activity Relationships (SAR):

The data from related compounds suggest several key structure-activity relationships that can guide the design of novel derivatives from the this compound scaffold[1][5]. The antimicrobial activity of pyridine derivatives is significantly influenced by the nature of the substituents on the pyridine ring and the carboxamide moiety. For instance, the introduction of hydrophobic groups can enhance membrane permeability, a crucial factor for reaching intracellular targets. The specific positioning of substituents also plays a critical role, as it can affect the molecule's ability to bind to the active sites of microbial enzymes.

Experimental Protocols for Efficacy Evaluation

To facilitate the direct comparison of novel this compound based antimicrobials, the following standardized protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., a novel this compound derivative)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Workflow:

MIC_Workflow A Prepare serial dilutions of the test compound in CAMHB in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. D->E

Caption: Broth microdilution workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Workflow:

MBC_Workflow A Following MIC determination, take an aliquot from each well showing no growth. B Plate the aliquots onto nutrient agar plates. A->B C Incubate the plates at 37°C for 18-24 hours. B->C D Count the number of colonies. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. C->D

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Potential Mechanisms of Action

The antimicrobial activity of pyridine carboxylic acid derivatives is often attributed to their ability to chelate metal ions essential for bacterial enzyme function. One such mechanism involves the sequestration of metal ions, which can disrupt fundamental bacterial processes and lead to growth inhibition[6].

Hypothesized Mechanism of Action:

Mechanism_of_Action cluster_bacterium Bacterial Cell Enzyme Essential Bacterial Enzyme (e.g., Metallo-β-lactamase) ActiveEnzyme Active Enzyme Enzyme->ActiveEnzyme MetalIon Metal Ion (e.g., Zn²⁺) MetalIon->Enzyme Cofactor InactiveEnzyme Inactive Enzyme MetalIon->InactiveEnzyme Depletion leads to inactivation BacterialGrowth Bacterial Growth ActiveEnzyme->BacterialGrowth Inhibition Inhibition of Growth InactiveEnzyme->Inhibition Antimicrobial Pyridine Carboxylic Acid Derivative Antimicrobial->MetalIon Chelates

Caption: Postulated mechanism of action involving metal ion chelation.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel antimicrobial agents. By leveraging the existing knowledge of structure-activity relationships in related pyridine carboxamides and employing standardized efficacy testing protocols, researchers can systematically explore the potential of this chemical space. Future work should focus on the synthesis and screening of a diverse library of derivatives to identify lead compounds with potent and broad-spectrum antimicrobial activity. Further investigation into their mechanisms of action will be crucial for optimizing their therapeutic potential and overcoming existing challenges in antimicrobial resistance.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-4-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the lifecycle of a chemical does not end with data collection. Responsible stewardship, particularly the proper disposal of hazardous materials, is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a comprehensive, field-tested protocol for the safe handling and disposal of 6-Chloro-4-methylpyridine-2-carboxylic acid, moving beyond a simple checklist to explain the critical reasoning behind each step.

Hazard Identification: Understanding the "Why" Behind the Precautions

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not benign; it is a hazardous substance that demands respect and careful handling.[1][2] Its hazard profile dictates every subsequent step in the disposal process.

Property Identifier Source
Chemical Name This compound[1][3][4]
CAS Number 324028-95-7[1][3][4]
Molecular Formula C₇H₆ClNO₂[1][3][4]
Appearance Off-white to yellow solid[3][4]
GHS Pictogram [1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Hazard Class Toxic Solid (UN2811)[4]

The causality is clear: the H335 warning (respiratory irritation) necessitates handling the solid form within a certified chemical fume hood.[1][5][6] The H315 and H319 statements (skin and eye irritation) mandate the use of specific personal protective equipment to prevent debilitating contact.[1]

Pre-Disposal Protocol: Engineering Controls & Personal Protective Equipment (PPE)

Safety is an active process, not a passive state. The following controls are essential to mitigate the risks identified above.

Engineering Controls

The primary engineering control for handling this compound, whether in pure form or in solution, is a certified laboratory chemical fume hood .[5][6] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling fine powders or aerosols, directly addressing the respiratory irritation hazard.[1][5]

Personal Protective Equipment (PPE)

Your PPE is your last line of defense. The following table outlines the minimum required PPE for handling this chemical waste.

Equipment Specification Justification
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes into the eyes, preventing serious irritation (H319).[5][7]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.Prevents direct skin contact and subsequent irritation (H315).[5][6]
Body Protection A fully-buttoned laboratory coat.Protects against contamination of personal clothing and underlying skin.[5][7]
Respiratory Use within a fume hood is standard. A respirator (e.g., N95) may be required for spill cleanup outside a hood, subject to institutional policy and fit-testing.Mitigates inhalation risk (H335).[6][7]

The Core Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. Follow these steps meticulously to ensure safety and regulatory compliance.

Step 1: Waste Segregation (The Most Critical Step)

The presence of a chlorine atom classifies this compound as a halogenated organic compound . This is the single most important factor in its disposal.

  • Action: Designate a specific waste container for "Halogenated Organic Waste."

  • Causality: Never mix halogenated waste with non-halogenated waste.[7] Halogenated compounds require specific, high-temperature incineration processes to prevent the formation of highly toxic and environmentally persistent byproducts such as dioxins. Mixing waste streams complicates and increases the cost of disposal and can lead to regulatory violations.

Step 2: Container Selection and Labeling
  • Action: Select a chemically compatible waste container. A high-density polyethylene (HDPE) carboy or the original manufacturer's container is ideal.[7] Avoid metal containers, which can corrode when in contact with halogenated compounds.[7]

  • Action: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A list of all components and their approximate concentrations if it is a solution

    • The relevant hazard warnings (e.g., "Toxic," "Irritant")

    • The date the waste was first added

Step 3: Waste Collection
  • Action: Conduct all transfers of waste into the designated container inside a chemical fume hood.[6][7] If transferring the solid, use techniques that minimize dust generation.

  • Action: Keep the waste container sealed with a proper cap when not in use.[6][7][8] This prevents the release of vapors and protects the integrity of the contents.

Step 4: Temporary On-Site Storage
  • Action: Store the sealed waste container in a designated, secondary containment area. This area should be cool, dry, and well-ventilated, such as a safety cabinet under a fume hood.[6][7]

  • Causality: Proper storage prevents accidental spills and ensures the waste is kept away from incompatible materials like strong oxidizing agents, acids, and bases, which could cause dangerous chemical reactions.[6][7][9]

Step 5: Final Disposal
  • Action: Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][7][9]

  • Important: Never attempt to dispose of this chemical down the drain or in standard trash.[5] This is illegal, environmentally harmful, and poses a significant safety risk. The final disposal method, typically high-temperature incineration, will be handled by the certified professionals.[10]

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can happen. A robust protocol includes clear instructions for emergency situations.

Scenario Immediate Action Protocol
Minor Spill (inside a fume hood) 1. Ensure PPE is worn. 2. Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[5][9] 3. Carefully sweep or scoop the absorbed material into the designated hazardous waste container. 4. Decontaminate the area with an appropriate solvent, and dispose of cleaning materials as hazardous waste.
Major Spill (outside a fume hood) 1. Evacuate the immediate area.[9] 2. Alert colleagues and your supervisor. 3. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself unless you are specifically trained and equipped to do so.[9]
Personnel Exposure Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.[6] Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention. Inhalation: Move the person to fresh air.[11] If breathing is difficult, seek immediate medical attention. Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Visualized Disposal Workflow

This diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generated: 6-Chloro-4-methylpyridine- 2-carboxylic acid identify 1. Identify Hazard (Halogenated Organic, Toxic Solid) start->identify ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate 3. Segregate Waste Stream (Use 'Halogenated Waste' Container) ppe->segregate container 4. Select & Label Container (HDPE, Full Chemical Name, Hazards) segregate->container transfer 5. Transfer Waste in Fume Hood (Minimize Dust/Aerosols) container->transfer store 6. Seal & Store Securely (Cool, Ventilated, Secondary Containment) transfer->store contact_ehs 7. Arrange for Final Disposal (Contact EHS/Licensed Contractor) store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for safe disposal of this compound.

By adhering to this comprehensive guide, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of environmental responsibility that are fundamental to the scientific community.

References

Navigating the Safe Handling of 6-Chloro-4-methylpyridine-2-carboxylic Acid: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, 6-Chloro-4-methylpyridine-2-carboxylic acid, a key building block in medicinal chemistry, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for its safe handling, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work by fostering a culture of safety and precision.

Immediate Safety Concerns and Hazard Profile

This compound presents several key hazards that dictate the required level of personal protection. According to its Globally Harmonized System (GHS) classification, this compound is:

  • Harmful if swallowed: (Acute toxicity, oral)[1].

  • Causes skin irritation: (Skin corrosion/irritation)[1].

  • Causes serious eye irritation: (Serious eye damage/eye irritation)[1].

  • May cause respiratory irritation: (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1].

These classifications underscore the necessity of a comprehensive PPE strategy to prevent exposure through ingestion, dermal contact, eye contact, and inhalation.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure, the quantity of the substance being handled, and the potential for exposure. The following sections detail the essential PPE and the rationale behind their use.

Eye and Face Protection: The First Line of Defense

Direct contact with this compound can cause serious eye irritation[1]. Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At all times when handling this compound, even in small quantities, chemical safety goggles that meet ANSI Z87.1 standards are mandatory. These provide a seal around the eyes, offering protection from splashes and airborne particles.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities, a face shield should be worn in addition to safety goggles. This provides a broader barrier of protection for the entire face.

Hand Protection: Preventing Dermal Absorption and Irritation

Given that this compound causes skin irritation, selecting the appropriate gloves is critical to prevent dermal exposure[1].

  • Glove Type: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many laboratory chemicals, including pyridine derivatives. They offer good resistance to a range of chemicals and are less likely to cause allergic reactions than latex. For prolonged or high-exposure tasks, consider thicker nitrile gloves or double-gloving.

  • Proper Use: Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste container. Wash your hands thoroughly after removing gloves[2][3].

Body Protection: Shielding Against Accidental Contact

To protect the skin from accidental spills and contamination, appropriate body protection is necessary.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection[2].

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled[4].

Respiratory Protection: Safeguarding Against Inhalation Hazards

This compound may cause respiratory irritation, making respiratory protection a key consideration, especially when handling the solid form which can generate dust[1].

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles[4].

  • Respirator Use: In situations where engineering controls are not sufficient to control exposure, or during emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A risk assessment should be conducted to determine the specific type of respirator required[3][4].

PPE Selection Guide: A Tabular Summary

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale) Chemical safety gogglesNitrile glovesLaboratory coatWork in a chemical fume hood
Synthesis and purification (larger scale) Chemical safety goggles and face shieldNitrile gloves (consider double-gloving)Laboratory coat and chemical-resistant apronWork in a chemical fume hood
Handling solutions Chemical safety gogglesNitrile glovesLaboratory coatWell-ventilated area (fume hood preferred)
Spill cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesLaboratory coat and chemical-resistant apronNIOSH-approved respirator

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weigh/Transfer Weigh/Transfer Prepare Workspace->Weigh/Transfer In Fume Hood Reaction/Procedure Reaction/Procedure Weigh/Transfer->Reaction/Procedure Decontaminate Decontaminate Reaction/Procedure->Decontaminate Post-Procedure Dispose Waste Dispose Waste Decontaminate->Dispose Waste Segregate Doff PPE Doff PPE Dispose Waste->Doff PPE Final Step

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Don Appropriate PPE: Based on the task, put on the required PPE as outlined in the table above.

  • Prepare the Workspace: Ensure that the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible[5][6].

2. Handling:

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust[4]. Use a spatula and weighing paper, and handle with care to minimize dust generation.

  • Dissolving and Reactions: When dissolving the solid or running reactions, add reagents slowly to control any potential exothermic reactions. Keep the reaction vessel covered as much as possible.

3. Cleanup and Disposal:

  • Decontamination: Clean any contaminated surfaces with an appropriate solvent and then soap and water.

  • Waste Disposal: Dispose of all waste, including empty containers, contaminated gloves, and weighing paper, in a clearly labeled hazardous waste container according to your institution's guidelines[2][3]. Do not dispose of this chemical down the drain.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then apron, face shield/goggles, and lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.

Emergency Procedures: Responding to Exposure and Spills

In the event of an emergency, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][5].

  • Spill Management: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.